Product packaging for 5-Methylchrysene(Cat. No.:CAS No. 3697-24-3)

5-Methylchrysene

カタログ番号: B135471
CAS番号: 3697-24-3
分子量: 242.3 g/mol
InChIキー: GOHBXWHNJHENRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

5-Methylchrysene can cause cancer according to an independent committee of scientific and health experts.
This compound appears as purple crystals. Water insoluble.
This compound is a carbopolycyclic compound.
This compound is a crystalline, carcinogenic aromatic hydrocarbon consisting of four fused rings and produced by the incomplete combustion of organic matter. This compound is primarily found in gasoline exhaust and tobacco smoke. This compound is reasonably anticipated to be a human carcinogen. (NCI05)
methylchrysenes in tobacco smoke are suspected to contribute to tumorigenicity of this inhalant;  RN given refers to unlabeled cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14 B135471 5-Methylchrysene CAS No. 3697-24-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methylchrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-12-15-7-3-4-8-16(15)18-11-10-14-6-2-5-9-17(14)19(13)18/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHBXWHNJHENRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Record name 5-METHYLCHRYSENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18207
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063143
Record name 5-Methylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

5-methylchrysene appears as purple crystals. Water insoluble., Solid; Exhibits a brilliant bluish-violet fluorescence in ultraviolet light; [HSDB]
Record name 5-METHYLCHRYSENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18207
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Methylchrysene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3341
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 0.062 mg/L at 27 °C, Insoluble in water, Soluble in acetone
Record name 5-Methylchrysene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000025 [mmHg]
Record name 5-Methylchrysene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3341
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Needles (recyrstallized from benzene/ethanol) with a brilliant bluish-violet fluorescence in ultraviolet light

CAS No.

3697-24-3
Record name 5-METHYLCHRYSENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18207
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Methylchrysene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3697-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methylchrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003697243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHYLCHRYSENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methylchrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylchrysene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYLCHRYSENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O66195MC8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methylchrysene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

117.5 °C
Record name 5-Methylchrysene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6979
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylchrysene (CAS Number: 3697-24-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) of significant interest due to its potent carcinogenic and mutagenic properties.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, metabolic pathways, toxicological profile, and analytical and synthetic methodologies related to this compound. The information is intended to serve as a detailed resource for professionals in research, drug development, and toxicology.

Physicochemical Properties

This compound is a solid crystalline substance that exhibits a characteristic bluish-violet fluorescence under ultraviolet light.[1][3] It is a carbopolycyclic compound with the molecular formula C₁₉H₁₄. Its lipophilic nature is evidenced by its poor solubility in water and solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3697-24-3
Molecular Formula C₁₉H₁₄
Molecular Weight 242.31 g/mol
Appearance Purple crystals; Needles (recrystallized from benzene/ethanol)
Melting Point 117.5 °C
Boiling Point 465.14 °C (estimated)
Vapor Pressure 0.00000025 mmHg
Water Solubility 0.062 mg/L at 27 °C
Organic Solvent Solubility Soluble in acetone, chloroform, and methanol.
UV λmax 218, 269, 300, 312, 326 nm

Spectroscopic Data

The structural elucidation of this compound and its metabolites relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of ¹H and ¹³C NMR resonances for this compound has been reported.

Table 2: ¹H and ¹³C NMR Chemical Shifts of this compound in CDCl₃

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 8.75123.4
2 7.65126.7
3 7.65126.7
4 8.00121.2
5-CH₃ 3.1220.7
6 8.80128.7
7 7.95128.0
8 7.60126.6
9 7.60126.6
10 7.95128.0
11 8.70123.2
12 8.05121.5
4a -131.6
4b -127.3
6a -131.7
10a -127.3
12a -130.4
12b -125.0

Note: Data extracted from detailed spectroscopic investigations.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 242) due to the stability of the aromatic system. Fragmentation is generally limited. High-resolution mass spectrometry can confirm the elemental composition.

Toxicology and Carcinogenicity

This compound is classified as a potent carcinogen and a strong tumor initiator, with activity comparable to that of benzo[a]pyrene. The International Agency for Research on Cancer (IARC) has classified it as "possibly carcinogenic to humans" (Group 2B). Its carcinogenicity is linked to its metabolic activation to reactive intermediates that bind to DNA, forming adducts and leading to mutations. Associated diseases include adenoma, carcinoma, and sarcoma. It is a known component of tobacco and marijuana smoke, as well as a product of incomplete combustion of organic materials.

Metabolic Pathways

The metabolic activation of this compound is a critical determinant of its carcinogenicity. The primary pathway involves its oxidation by cytochrome P450 (CYP) enzymes to form diol epoxides.

Metabolic Activation to a Diol Epoxide

The key steps in the metabolic activation of this compound are:

  • Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, catalyze the epoxidation of the 1,2-double bond to form an epoxide.

  • Hydrolysis: Epoxide hydrolase converts the epoxide to trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol), which is the proximate carcinogen.

  • Second Epoxidation: Further oxidation of the diol by CYP enzymes yields the ultimate carcinogen, a diol epoxide (5-MC-1R,2S-diol-3S,4R-epoxide). This highly reactive electrophile can then form covalent adducts with nucleophilic sites in DNA, primarily at the N² position of guanine.

Other Metabolic Pathways

In addition to the diol epoxide pathway, other metabolic transformations occur in human hepatoma (HepG2) cells, including the formation of ortho-quinones and bis-electrophiles. These pathways may also contribute to the toxicity of this compound. Hydroxylation of the methyl group, catalyzed by CYP3A4, is another minor metabolic route.

Metabolic_Activation_of_5_Methylchrysene This compound This compound Epoxide Epoxide This compound->Epoxide CYP1A1, CYP1B1 trans-1,2-Dihydrodiol trans-1,2-Dihydrodiol (Proximate Carcinogen) Epoxide->trans-1,2-Dihydrodiol Epoxide Hydrolase Diol_Epoxide Diol Epoxide (Ultimate Carcinogen) trans-1,2-Dihydrodiol->Diol_Epoxide CYP Enzymes DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Mutations Mutations DNA_Adducts->Mutations

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

Experimental Protocols

Synthesis of this compound via Photochemical Cyclization (Mallory Reaction)

This method involves the photochemical cyclization of a stilbene analog.

Materials:

  • 1-(1-phenylprop-1-en-2-yl)naphthalene

  • Cyclohexane (or Benzene)

  • Iodine (catalytic amount)

  • High-pressure mercury lamp with a Pyrex filter

Procedure:

  • Prepare a dilute solution of 1-(1-phenylprop-1-en-2-yl)naphthalene in cyclohexane (e.g., 0.02 M).

  • Add a catalytic amount of iodine to the solution.

  • Irradiate the solution with a high-pressure mercury lamp fitted with a Pyrex filter to block short-wavelength UV light.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel followed by recrystallization to yield pure this compound.

In Vitro Metabolism using Human Liver Microsomes

This protocol is used to study the formation of metabolites of this compound.

Materials:

  • Human liver microsomes

  • This compound stock solution (in a suitable solvent like DMSO)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a small volume of the this compound stock solution. The final substrate concentration typically ranges from 0.1 to 10 µM.

  • Incubate the reaction at 37°C with gentle shaking for a specified time (e.g., 15, 30, or 60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed to precipitate the proteins.

  • Transfer the supernatant to a new tube for analysis of metabolites by HPLC-UV/FLD or LC-MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Incubation Incubation of this compound with Liver Microsomes Termination Reaction Termination (e.g., with Acetonitrile) Incubation->Termination Extraction Metabolite Extraction Termination->Extraction Separation Chromatographic Separation (HPLC or GC) Extraction->Separation Detection Detection (MS, UV, or Fluorescence) Separation->Detection Data_Analysis Data Analysis and Metabolite Identification Detection->Data_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 5-Methylchrysene: Physical and Chemical Properties

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a four-ring chrysene structure with a methyl group substitution.[1][2] It is not produced commercially but is formed from the incomplete combustion of organic materials, such as in tobacco smoke, gasoline exhaust, and forest fires.[1][2] Recognized as a potent carcinogen and tumor initiator in animal studies, this compound's toxicity is primarily linked to its metabolic activation into reactive intermediates that form DNA adducts.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, its metabolic pathways, and relevant experimental protocols.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, analysis, and understanding its environmental fate.

General and Physical Properties
PropertyValueSource
Appearance Purple crystals; White to off-white solid; Exhibits brilliant bluish-violet fluorescence under UV light.
Melting Point 117.5 °C
115-118 °C
118.3 °C
Boiling Point 465.14 °C (estimated)
Vapor Pressure 0.00000025 mmHg
Water Solubility 0.062 mg/L (at 27 °C)
Other Solubilities Soluble in acetone, chloroform, and methanol.
Molecular and Spectroscopic Data
PropertyValueSource
Chemical Formula C₁₉H₁₄
Molar Mass 242.3 g/mol
CAS Number 3697-24-3
UV λmax 218, 269, 300, 312, 326 nm
Mass Spectrum Top Peak (m/z): 242

Metabolic Activation and Toxicity

The carcinogenicity of this compound is not inherent to the molecule itself but results from its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. This process converts the relatively inert PAH into highly reactive electrophilic metabolites that can covalently bind to DNA, forming adducts that may lead to mutations and initiate carcinogenesis.

The primary metabolic activation pathway involves the formation of a diol-epoxide. This compound is first oxidized to its proximate carcinogen, trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol). This intermediate is then further converted to the ultimate carcinogen, a bay-region diol-epoxide, which is highly reactive towards nucleophilic sites on DNA bases like guanine.

Metabolic Activation Pathway of this compound

Metabolic_Activation_of_5_Methylchrysene cluster_phase1 Phase I Metabolism cluster_interaction Cellular Interaction PAH This compound Epoxide Arene Oxide Intermediate PAH->Epoxide CYP1A1 / CYP1B1 Diol trans-1,2-Dihydrodiol (Proximate Carcinogen) Epoxide->Diol Epoxide Hydrolase DiolEpoxide anti-1,2-Diol-3,4-epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP1A1 / CYP1B1 DNA DNA DiolEpoxide->DNA Covalent Binding Adduct DNA Adducts DNA->Adduct Mutation Mutations Adduct->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound and its metabolites, compiled from cited research literature.

Photochemical Synthesis of Methylchrysenes

A common method for synthesizing methylchrysenes, including this compound, is through the photochemical cyclization of corresponding stilbenoid precursors, known as the Mallory reaction.

Methodology:

  • Precursor Synthesis: Synthesize the appropriate stilbenoid precursor via a Wittig reaction between a suitable naphthyl Wittig salt and a substituted benzaldehyde.

  • Photochemical Reaction Setup:

    • Dissolve the stilbenoid precursor in a suitable solvent (e.g., cyclohexane, toluene) in a quartz glass immersion well fitted with a Pyrex filter. The concentration is typically in the range of 3–13 mM.

    • Add a catalytic or stoichiometric amount of iodine, which facilitates the oxidative cyclization.

    • Degas the solution and maintain an inert atmosphere (e.g., under a stream of N₂).

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (e.g., 400 W) for several hours (e.g., 12-40 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using flash chromatography on silica gel to isolate the this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and melting point analysis.

Analysis of this compound-DNA Adducts by HPLC-MS/MS

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying DNA adducts formed from this compound exposure.

Methodology:

  • DNA Isolation:

    • Isolate high-quality DNA from exposed biological samples (tissues or cells) using standard protocols such as phenol-chloroform extraction or commercial kits.

    • Ensure the removal of proteins and other contaminants that could interfere with the analysis.

  • DNA Hydrolysis:

    • Enzymatically hydrolyze the purified DNA to its constituent deoxyribonucleosides. This process releases the this compound-modified deoxyribonucleosides.

  • Sample Enrichment (Optional):

    • For samples with very low levels of adducts, use Solid Phase Extraction (SPE) with a C18 cartridge to enrich the adducts and remove salts and other polar impurities.

  • HPLC Separation:

    • Separate the hydrolyzed DNA components using reverse-phase HPLC. A C18 column is typically used with a gradient elution program, often involving a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.

  • MS/MS Detection:

    • Introduce the HPLC eluent into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source.

    • Monitor for the specific parent-to-daughter ion transitions of the this compound-deoxyguanosine adduct to ensure specific and sensitive quantification.

Logical Workflow for Carcinogenicity Assessment

Carcinogenicity_Assessment_Workflow cluster_exposure Exposure & Metabolism cluster_analysis Analytical Procedures cluster_evaluation Data Evaluation & Risk Assessment A Exposure to This compound B Metabolic Activation (in vitro / in vivo) A->B C Isolate DNA from Exposed Cells/Tissues B->C G Assess Mutagenicity (e.g., Ames Test) B->G D Enzymatic Hydrolysis of DNA C->D E HPLC-MS/MS Analysis D->E F Quantify DNA Adducts E->F H Determine Carcinogenic Potential & Risk F->H G->H

Caption: Workflow for assessing the carcinogenic potential of this compound.

References

5-Methylchrysene: A Technical Guide to its Environmental Provenance and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sources and environmental occurrence of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH) of significant toxicological interest. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the environmental pathways of this compound.

Introduction to this compound

This compound is a five-ring polycyclic aromatic hydrocarbon that is not produced commercially.[1] It is formed as a byproduct of the incomplete combustion of organic materials.[1] Structurally a derivative of chrysene, the addition of a methyl group in the 5-position significantly enhances its carcinogenic potential, making it a compound of concern for human health and environmental monitoring. It is recognized as a carcinogen and is subject to environmental regulations as part of the broader group of PAHs.

Sources of this compound

The primary sources of this compound are anthropogenic, arising from various combustion processes. Natural sources also contribute to its environmental presence.

2.1. Anthropogenic Sources

  • Incomplete Combustion: The most significant source of this compound is the incomplete burning of a wide range of organic substances, including coal, oil, gas, wood, and garbage.[1]

  • Tobacco and Marijuana Smoke: this compound is a known component of tobacco and marijuana smoke, leading to direct human exposure and environmental release.[1]

  • Vehicle Emissions: Gasoline engine exhaust is a notable source of this compound in urban and near-roadway environments.[2]

  • Industrial Processes: Emissions from industrial activities that involve the combustion of fossil fuels are significant contributors.

  • Coal Tar and Asphalt: this compound is found in coal tar and asphalt, materials used in paving and roofing, which can release the compound into the environment through volatilization and wear.

2.2. Natural Sources

  • Volcanoes and Forest Fires: Natural combustion events such as volcanic eruptions and forest fires release this compound and other PAHs into the atmosphere.

  • Crude Oil and Coal: this compound is a natural component of crude oil and coal deposits.

Environmental Occurrence and Quantitative Data

This compound is ubiquitously distributed in the environment, with detectable concentrations in various matrices. The following tables summarize the reported quantitative data for this compound in air, cigarette smoke, and sediment.

Table 1: Concentration of this compound in Air

Environmental MatrixLocation/Source DetailsConcentration RangeUnits
Indoor AirHomes in Xuan Wei, China burning smoky coal1.6 - 17µg/m³
Indoor AirHomes in Xuan Wei, China burning smokeless coal0.21 - 3.5µg/m³
Indoor AirHomes in Xuan Wei, China burning wood0.03 - 0.05µg/m³
Outdoor Air (PM2.5)Near an 8-lane highway in Raleigh, NC, USA13 - 21pg/m³

Table 2: Concentration of this compound in Cigarette Smoke

SourceBrand/TypeConcentration RangeUnits
Mainstream SmokeU.S. domestic brand cigarettes2.5 - 3.9ng/cigarette

Table 3: Concentration of this compound in Sediment

Environmental MatrixLocation/Source DetailsConcentration RangeUnits
Salt Marsh SedimentBay of Cadiz, Spain (near wastewater treatment plant outflows)<2.00 - 229.50ng/g
River SedimentBlack River, Lorain, OH, USA (near coking ovens)Detected (unquantified)-

Experimental Protocols for Environmental Analysis

The accurate quantification of this compound in environmental samples requires robust analytical methodologies. The following sections outline typical protocols based on widely accepted methods for PAH analysis.

4.1. Sample Collection

  • Air: Airborne particulate matter is typically collected by drawing a known volume of air through a quartz fiber filter using a high-volume sampler, as detailed in EPA Method TO-13A .

  • Water: Water samples are collected in amber glass bottles to prevent photodegradation. If residual chlorine is present, it is quenched with sodium thiosulfate, following procedures outlined in EPA Method 8310 .

  • Soil and Sediment: Surface soil or sediment samples are collected using stainless steel scoops or corers and stored in glass jars.

4.2. Sample Extraction

  • Air Filters: Filters are typically extracted using Soxhlet extraction with a suitable solvent like dichloromethane (DCM) or a mixture of hexane and acetone.

  • Water: Solid-Phase Extraction (SPE) is commonly employed for water samples. The water is passed through a C18 cartridge, which retains the PAHs. The analytes are then eluted with a solvent such as DCM, as described in EPA Method 8310 .

  • Soil and Sediment: Soxhlet extraction or ultrasonic agitation with a solvent mixture (e.g., hexane:acetone) are common techniques for extracting PAHs from solid matrices, as outlined in EPA Method 8270E .

4.3. Sample Cleanup

Crude extracts from environmental samples often contain interfering compounds that must be removed prior to instrumental analysis. A common cleanup technique involves column chromatography using silica gel or Florisil. The extract is passed through the column, and different solvent fractions are collected to isolate the PAHs from other organic compounds.

4.4. Instrumental Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable technique for the quantification of this compound. The sample extract is injected into a gas chromatograph, which separates the individual PAHs. The mass spectrometer then detects and quantifies the target analytes based on their unique mass-to-charge ratio. Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC is another powerful technique for PAH analysis. It is particularly useful for separating isomeric PAHs. Fluorescence detection is highly sensitive for many PAHs, including this compound.

Environmental Fate, Transport, and Bioaccumulation

The environmental behavior of this compound is governed by its physicochemical properties.

  • Atmospheric Fate: In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 0.1 days. Particulate-phase this compound can be removed from the atmosphere through wet and dry deposition.

  • Soil and Sediment Fate: this compound is expected to be immobile in soil due to its high octanol-water partition coefficient (Koc). It is resistant to biodegradation, with an estimated soil half-life similar to chrysene (2-2.7 years).

  • Water Fate: In aquatic environments, this compound is expected to adsorb strongly to suspended solids and sediment. Volatilization from water surfaces can occur but is attenuated by this adsorption.

  • Bioaccumulation: As a PAH with five aromatic rings, this compound has a high potential for bioaccumulation in aquatic organisms. It can be taken up by organisms from the surrounding water and can also accumulate through the food chain. Studies have also shown that this compound can bind to DNA in organisms, forming DNA adducts, which is a critical step in its carcinogenic mechanism.

Visualizing Environmental Pathways

The following diagrams illustrate the key relationships and pathways described in this guide.

Sources_and_Environmental_Occurrence cluster_sources Sources of this compound cluster_environment Environmental Compartments Incomplete Combustion Incomplete Combustion Air Air Incomplete Combustion->Air Tobacco Smoke Tobacco Smoke Tobacco Smoke->Air Vehicle Emissions Vehicle Emissions Vehicle Emissions->Air Industrial Processes Industrial Processes Industrial Processes->Air Coal Tar & Asphalt Coal Tar & Asphalt Coal Tar & Asphalt->Air Soil Soil Coal Tar & Asphalt->Soil Natural Sources Natural Sources Natural Sources->Air Water Water Air->Water Deposition Air->Soil Deposition Sediment Sediment Water->Sediment Sorption Soil->Water Runoff

Sources and Environmental Compartments of this compound.

Environmental_Fate_and_Bioaccumulation cluster_fate Environmental Fate Processes cluster_bioaccumulation Bioaccumulation Pathway This compound in Environment This compound in Environment Atmospheric Degradation Atmospheric Degradation This compound in Environment->Atmospheric Degradation Biodegradation (slow) Biodegradation (slow) This compound in Environment->Biodegradation (slow) Sorption to Sediment/Soil Sorption to Sediment/Soil This compound in Environment->Sorption to Sediment/Soil Aquatic Organisms Aquatic Organisms This compound in Environment->Aquatic Organisms Uptake Food Chain Transfer Food Chain Transfer Aquatic Organisms->Food Chain Transfer DNA Adduct Formation DNA Adduct Formation Aquatic Organisms->DNA Adduct Formation

Environmental Fate and Bioaccumulation of this compound.

Conclusion

This compound is a widespread environmental contaminant originating primarily from the incomplete combustion of organic materials. Its presence in air, water, soil, and sediment, coupled with its persistence and bioaccumulative potential, underscores the importance of continued monitoring and research. The methodologies outlined in this guide provide a framework for the accurate detection and quantification of this compound, which is essential for assessing human and ecological risks associated with this potent carcinogen. Further research is warranted to expand the quantitative database for this compound in a wider range of environmental matrices and to better understand its long-term ecological impacts.

References

5-Methylchrysene in Tobacco Smoke and Coal Combustion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials.[1][2] It is recognized as a potent carcinogen, significantly more so than its parent compound, chrysene.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its presence in tobacco smoke and coal combustion emissions, its metabolic activation leading to carcinogenesis, and the analytical methodologies used for its detection and quantification. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development investigating the toxicology and carcinogenic mechanisms of this compound.

Quantitative Data on this compound

This compound has been quantified in various sources, primarily in tobacco smoke and emissions from coal combustion. The following tables summarize the reported concentrations.

Table 1: Concentration of this compound in Tobacco Products

SourceConcentration RangeNotes
Mainstream Smoke (U.S. Domestic Cigarettes)2.5-3.9 ng/cigaretteLimit of detection in smoke reported as 0.94 pg.[1]
Mainstream Smoke (U.S. Blended Nonfilter Cigarette)0.6 ng/cigarettePart of a detailed analysis of methylchrysene isomers.
Smokeless Tobacco (Moist Snuff with fire-cured tobacco)921 - 9,070 ng/g of productTotal PAH levels were measured, including this compound.

Table 2: Concentration of this compound from Coal Combustion

Source of EmissionConcentration RangeNotes
Indoor Air (Smokey Coal Combustion in Chinese homes)1.6 - 17 µg/m³Particulate samples (<10 µm) were collected in homes in Xuan Wei county.
Indoor Air (Smokeless Coal Combustion in Chinese homes)0.21 - 3.5 µg/m³Particulate samples (<10 µm) were collected in homes in Xuan Wei county.
Fly Ash (Hard Coal Combustion, 8-25 mm grain size)0.635 ± 0.079 mg/kg DWRepresents the high molecular weight PAH fraction, which includes this compound.

Metabolic Activation and Carcinogenic Pathway

The carcinogenicity of this compound is attributed to its metabolic activation into reactive metabolites that can bind to DNA, forming adducts that can lead to mutations and initiate cancer. The primary pathway involves oxidation by cytochrome P450 enzymes to form dihydrodiol epoxides.

The metabolic activation of this compound is a critical process in its carcinogenicity. The following diagram illustrates the key steps in this pathway, from the parent compound to the formation of DNA adducts.

Metabolic_Activation_of_5_Methylchrysene cluster_0 Phase I Metabolism cluster_1 DNA Adduct Formation M0 This compound M1 trans-1,2-dihydroxy- 1,2-dihydro-5-methylchrysene (Proximate Carcinogen) M0->M1 CYP1A1, CYP1A2 M2 trans-1,2-dihydroxy-anti-3,4-epoxy- 1,2,3,4-tetrahydro-5-methylchrysene (Ultimate Carcinogen) M1->M2 CYP450 Adduct DNA Adducts M2->Adduct Covalent Binding DNA DNA (Deoxyguanosine & Deoxyadenosine) Carcinogenesis Cancer Adduct->Carcinogenesis Initiation of Carcinogenesis Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Tobacco Smoke on Filter / Coal Ash) Extraction Solvent Extraction (ASE or Soxhlet) Sample->Extraction Cleanup Sample Clean-up (LLE / SPE) Extraction->Cleanup GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Inject HPLC HPLC Analysis (Fluorescence Detection) Cleanup->HPLC Inject Quant Quantification (Internal/External Standard) GCMS->Quant HPLC->Quant Report Reporting (ng/cigarette or µg/m³) Quant->Report

References

5-Methylchrysene: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), is a potent environmental carcinogen found in tobacco smoke, polluted air, and as a product of incomplete combustion of organic materials.[1][2] Classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC), there is sufficient evidence of its carcinogenicity in experimental animals.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its metabolism, genotoxicity, and carcinogenicity. Quantitative data are summarized, key experimental methodologies are detailed, and critical biological pathways are visualized to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with this compound.

Physicochemical Properties and Exposure

This compound (5-MC) is a solid crystalline substance with the chemical formula C₁₉H₁₄.[1] It is insoluble in water but soluble in organic solvents like acetone. Human exposure primarily occurs through inhalation of contaminated air and tobacco smoke, as well as ingestion of contaminated food and water.

PropertyValueReference
Molecular FormulaC₁₉H₁₄
Molar Mass242.321 g·mol⁻¹
Melting Point117.5 °C
Water Solubility0.062 mg/L at 27 °C
Vapor Pressure2.5 x 10⁻⁷ mmHg
AppearancePurple crystals

Toxicokinetics and Metabolism

The toxicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, including DNA. The primary pathway for this activation involves cytochrome P450 (CYP) enzymes.

Metabolic Activation

The metabolic activation of this compound predominantly follows the diol-epoxide pathway. Initially, CYP enzymes, particularly CYP1A1 and CYP1B1, oxidize this compound to form arene oxides. These are then hydrated by epoxide hydrolase to yield dihydrodiols, with the major proximate carcinogen being trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MC-1,2-diol). This dihydrodiol is further oxidized by CYP enzymes to form the ultimate carcinogen, 5-MC-1,2-diol-3,4-epoxide, a highly reactive species that can form covalent adducts with DNA.

In human liver, CYP1A2 and CYP2C10 are key enzymes in this activation, while CYP1A1 plays a more significant role in the lungs. Another metabolic pathway involves the formation of an ortho-quinone.

Detoxification

The reactive diol-epoxides of this compound can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). Co-expression of human GSTP1 has been shown to protect cells against the cytotoxicity and mutagenicity of this compound and its 1,2-dihydrodiol intermediate.

G cluster_activation Metabolic Activation cluster_detoxification Detoxification cluster_cellular_effects Cellular Effects This compound This compound Arene Oxide Arene Oxide This compound->Arene Oxide CYP1A1, CYP1B1 5-MC-1,2-diol (Proximate Carcinogen) 5-MC-1,2-diol (Proximate Carcinogen) Arene Oxide->5-MC-1,2-diol (Proximate Carcinogen) Epoxide Hydrolase 5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen) 5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen) 5-MC-1,2-diol (Proximate Carcinogen)->5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen) CYP1A1, CYP1B1 Conjugated Metabolite (Inactive) Conjugated Metabolite (Inactive) 5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen)->Conjugated Metabolite (Inactive) GSTs DNA Adducts DNA Adducts 5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen)->DNA Adducts Mutations Mutations DNA Adducts->Mutations Cancer Cancer Mutations->Cancer G This compound This compound AhR AhR This compound->AhR Binds AhR/ARNT Complex AhR/ARNT Complex AhR->AhR/ARNT Complex Dimerizes with ARNT ARNT ARNT ARNT->AhR/ARNT Complex XRE XRE AhR/ARNT Complex->XRE Binds to CYP1A1/1B1 Gene CYP1A1/1B1 Gene XRE->CYP1A1/1B1 Gene Activates Transcription CYP1A1/1B1 mRNA CYP1A1/1B1 mRNA CYP1A1/1B1 Gene->CYP1A1/1B1 mRNA CYP1A1/1B1 Protein CYP1A1/1B1 Protein CYP1A1/1B1 mRNA->CYP1A1/1B1 Protein Metabolic Activation of 5-MC Metabolic Activation of 5-MC CYP1A1/1B1 Protein->Metabolic Activation of 5-MC G Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Treat with this compound Treat with this compound Seed Cells in 96-well Plate->Treat with this compound Fix Cells with TCA Fix Cells with TCA Treat with this compound->Fix Cells with TCA Stain with SRB Stain with SRB Fix Cells with TCA->Stain with SRB Wash and Solubilize Wash and Solubilize Stain with SRB->Wash and Solubilize Measure Absorbance Measure Absorbance Wash and Solubilize->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

References

The Carcinogenic Potential of 5-Methylchrysene in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and products of incomplete combustion, is a potent carcinogen in mammals.[1][2][3] This technical guide provides an in-depth analysis of its carcinogenic properties, focusing on its metabolic activation, DNA adduct formation, and tumorigenicity. Quantitative data from key experimental studies are summarized, and detailed methodologies are provided to aid in the design and interpretation of related research. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a clear understanding of the core concepts.

Introduction

This compound is a five-ringed polycyclic aromatic hydrocarbon that has been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B), with sufficient evidence for its carcinogenicity in experimental animals.[1][4] It is considered a strong complete carcinogen and a potent tumor initiator. The presence of a methyl group in the "bay region" of the chrysene structure significantly enhances its carcinogenic activity compared to the parent compound, chrysene. This guide will explore the molecular mechanisms underlying the carcinogenicity of this compound, providing a comprehensive resource for professionals in the fields of toxicology, cancer research, and drug development.

Metabolic Activation of this compound

The carcinogenicity of this compound is dependent on its metabolic activation to reactive intermediates that can covalently bind to DNA, forming DNA adducts and leading to mutations. The primary pathway for metabolic activation is the diol epoxide pathway.

Initially, this compound is oxidized by cytochrome P450 (CYP) enzymes, primarily CYP1A1, CYP1A2, and CYP2C10 in the liver and CYP1A1 in the lungs, to form arene oxides. These are then hydrated by epoxide hydrolase to form dihydrodiols. The key proximate carcinogen is trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol). This dihydrodiol is further oxidized by CYP enzymes to form the ultimate carcinogen, a bay-region diol epoxide: (+/-)-trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I). This highly reactive electrophile can then form stable adducts with DNA.

Metabolic_Activation_of_5_Methylchrysene cluster_0 Phase I Metabolism cluster_1 DNA Interaction This compound This compound Arene Oxide Arene Oxide This compound->Arene Oxide CYP1A1, 1A2, 2C10 5-MeC-1,2-diol (Proximate Carcinogen) 5-MeC-1,2-diol (Proximate Carcinogen) Arene Oxide->5-MeC-1,2-diol (Proximate Carcinogen) Epoxide Hydrolase anti-DE-I (Ultimate Carcinogen) anti-DE-I (Ultimate Carcinogen) 5-MeC-1,2-diol (Proximate Carcinogen)->anti-DE-I (Ultimate Carcinogen) CYP Enzymes DNA Adducts DNA Adducts anti-DE-I (Ultimate Carcinogen)->DNA Adducts Mutations Mutations DNA Adducts->Mutations Cancer Cancer Mutations->Cancer

Figure 1: Metabolic activation pathway of this compound.

DNA Adduct Formation

The ultimate carcinogen, anti-DE-I, readily reacts with cellular macromolecules, most importantly DNA. It forms covalent adducts primarily at the exocyclic amino groups of deoxyguanosine and deoxyadenosine. The formation of these adducts can lead to miscoding during DNA replication, resulting in mutations (such as G to T transversions) in critical genes like tumor suppressor genes (e.g., p53) and oncogenes.

Studies have shown that the bay region diol epoxide with the methyl group and the epoxide ring in the same bay region (DE-I) is more tumorigenic and has a higher reactivity with DNA compared to the diol epoxide where these are in different bay regions (DE-II). The presence of the methyl group in the bay region is thought to cause steric hindrance that forces the epoxide ring out of the plane of the molecule, enhancing its reactivity and subsequent carcinogenicity.

Quantitative Carcinogenicity Data

Numerous studies in animal models have demonstrated the potent carcinogenic activity of this compound and its metabolites. The following tables summarize key quantitative data from these studies.

Table 1: Tumor-Initiating Activity on Mouse Skin
CompoundTotal Initiating DoseTumor Incidence (%)Tumors per AnimalReference
This compound30 µg753.0
1,2-Dihydro-1,2-dihydroxy-5-methylchrysene30 µg957.3
7,8-Dihydro-7,8-dihydroxy-5-methylchrysene30 µg501.1
9,10-Dihydro-9,10-dihydroxy-5-methylchrysene30 µg00
anti-DE-I100 nmol-4.4
anti-DE-II100 nmol-0
Table 2: Tumorigenicity in Newborn Mice
CompoundTotal Dose (nmol)OrganTumor Incidence (%)Tumors per MouseReference
anti-DE-I56Lung-4.6
anti-DE-I56Liver-1.2

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the carcinogenicity of this compound.

Mouse Skin Tumor Initiation-Promotion Assay

This assay is widely used to evaluate the tumor-initiating potential of chemical compounds.

  • Animal Model: Female CD-1 or ICR/Ha mice are commonly used.

  • Initiation: A single topical application of the test compound (e.g., this compound or its metabolites) dissolved in a suitable solvent like acetone is applied to the shaved dorsal skin of the mice.

  • Promotion: Beginning one to two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, usually two to three times per week, for a period of 20-25 weeks.

  • Observation and Data Collection: The animals are observed weekly for the appearance of skin tumors (papillomas). The number of tumors per mouse and the percentage of tumor-bearing mice are recorded.

  • Histopathology: At the end of the study, skin tumors are often examined histopathologically to confirm the diagnosis and identify malignant progression to carcinomas.

Experimental_Workflow Animal Acclimation Animal Acclimation Shaving of Dorsal Skin Shaving of Dorsal Skin Animal Acclimation->Shaving of Dorsal Skin Initiation (Single Dose) Initiation (Single Dose) Shaving of Dorsal Skin->Initiation (Single Dose) Promotion (Repeated Doses of TPA) Promotion (Repeated Doses of TPA) Initiation (Single Dose)->Promotion (Repeated Doses of TPA) 1-2 weeks Weekly Tumor Observation Weekly Tumor Observation Promotion (Repeated Doses of TPA)->Weekly Tumor Observation 20-25 weeks Data Analysis Data Analysis Weekly Tumor Observation->Data Analysis Histopathology Histopathology Weekly Tumor Observation->Histopathology

Figure 2: Workflow for a mouse skin initiation-promotion assay.
Newborn Mouse Tumorigenicity Assay

This model is sensitive for assessing the complete carcinogenic potential of compounds.

  • Animal Model: Newborn (within 24 hours of birth) ICR/Ha or similar mouse strains are used.

  • Dosing: The test compound is administered via intraperitoneal (i.p.) injection on specific days of life (e.g., days 1, 8, and 15). The compound is typically dissolved in a vehicle like dimethyl sulfoxide (DMSO).

  • Weaning and Observation: The mice are weaned at approximately 21 days of age and then housed by sex. They are observed for a long period, often up to 35 weeks or longer, for the development of tumors.

  • Necropsy and Histopathology: At the termination of the study, a complete necropsy is performed. All major organs, particularly the lungs and liver, are examined for tumors. Tissues are collected for histopathological confirmation of tumor types.

  • Data Analysis: The number of tumors per animal and the percentage of animals with tumors in specific organs are calculated and statistically analyzed.

Conclusion

This compound is a potent genotoxic carcinogen that requires metabolic activation to exert its effects. The formation of a bay-region diol epoxide, anti-DE-I, is the critical step in its activation pathway, leading to the formation of DNA adducts that can initiate the process of carcinogenesis. Quantitative data from mouse skin and newborn mouse bioassays confirm its strong tumor-initiating and carcinogenic activity. The detailed experimental protocols and visual aids provided in this guide offer a valuable resource for researchers investigating the mechanisms of PAH-induced cancer and for professionals involved in the assessment of carcinogenic risk. A thorough understanding of the carcinogenic potential of this compound is crucial for developing effective strategies for cancer prevention and for the safety assessment of environmental and occupational exposures.

References

The Carcinogenic Mechanism of 5-Methylchrysene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylchrysene (5-MeC), a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products, is a potent carcinogen.[1] Its carcinogenicity is not inherent but arises from metabolic activation to reactive intermediates that bind to cellular macromolecules, primarily DNA. This guide delineates the core mechanisms of this compound's carcinogenicity, focusing on its metabolic activation, the formation of DNA adducts, and the subsequent mutagenic and tumorigenic consequences. Detailed experimental protocols and quantitative data are provided to offer a comprehensive resource for researchers in toxicology, oncology, and drug development.

Metabolic Activation of this compound

The carcinogenicity of this compound is initiated by its metabolic activation, a multi-step process primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] This process converts the chemically inert 5-MeC into highly reactive electrophilic metabolites, specifically dihydrodiol epoxides.[2]

The principal pathway involves the formation of a "bay-region" dihydrodiol epoxide. The presence of a methyl group in the bay region of this compound significantly enhances its carcinogenicity compared to its unmethylated counterpart, chrysene.[4] This methyl group is thought to induce steric hindrance that forces the epoxide ring out of the plane of the molecule, increasing its reactivity towards DNA.

The key steps in the metabolic activation of this compound are:

  • Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, catalyze the initial epoxidation of 5-MeC. In human liver, CYP1A2 and CYP2C10 are also important, while in the lungs, CYP1A1 plays a major role.

  • Hydration: The resulting epoxide is hydrated by epoxide hydrolase to form a trans-dihydrodiol. The major proximate carcinogen is trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol).

  • Second Epoxidation: The dihydrodiol is then further oxidized by CYP enzymes to form a highly reactive dihydrodiol epoxide. The ultimate carcinogen is predominantly the anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I).

An alternative, though less significant, metabolic activation pathway involves hydroxylation of the methyl group, catalyzed by CYP3A4, to produce 5-hydroxymethylchrysene, which can then be converted to a reactive sulfate ester.

dot

Metabolic Activation of this compound cluster_0 Phase I Metabolism cluster_1 Detoxification This compound This compound 5-MeC-epoxide 5-MeC-epoxide This compound->5-MeC-epoxide CYP1A1, CYP1B1, CYP1A2, CYP2C10 5-MeC-1,2-dihydrodiol trans-1,2-dihydroxy- 1,2-dihydro-5-methylchrysene (Proximate Carcinogen) 5-MeC-epoxide->5-MeC-1,2-dihydrodiol Epoxide Hydrolase 5-MeC-diol-epoxide anti-1,2-dihydroxy-3,4-epoxy- 1,2,3,4-tetrahydro-5-methylchrysene (Ultimate Carcinogen) 5-MeC-1,2-dihydrodiol->5-MeC-diol-epoxide CYP1A1, CYP1B1 Conjugated_Metabolites Glutathione Conjugates 5-MeC-diol-epoxide->Conjugated_Metabolites GSTs DNA_Adducts DNA Adducts 5-MeC-diol-epoxide->DNA_Adducts Covalent Binding Mutations Mutations DNA_Adducts->Mutations Replication Errors Cancer Cancer Mutations->Cancer Initiation

Caption: Metabolic activation pathway of this compound leading to carcinogenesis.

DNA Adduct Formation

The ultimate carcinogenic metabolite, the bay-region dihydrodiol epoxide of this compound, is highly electrophilic and readily reacts with nucleophilic sites on DNA, forming covalent adducts. These adducts are critical initiating events in chemical carcinogenesis.

The primary targets for adduction are the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (dA). The major adduct formed is with the N2 position of deoxyguanosine. Studies have shown that this compound preferentially forms DNA adducts from the bay-region dihydrodiol epoxide adjacent to the methyl group. The formation of these adducts distorts the DNA helix, leading to errors during DNA replication and transcription.

The (+)-enantiomer of the 5-MeC diol epoxide is more tumorigenic and induces greater degrees of bending or local flexibility in the DNA structure upon adduction compared to the (-)-enantiomer.

Mutagenicity and Tumorigenicity

The formation of this compound-DNA adducts can lead to mutations if not repaired by cellular DNA repair mechanisms. The predominant mutations observed are G to T transversions. In studies with strain A/J mice, mutations in the K-ras gene were frequently observed in 5-MeC-induced lung tumors, with GGT to TGT, GGT to GTT, and GGT to CGT mutations in codon 12 being common.

The mutagenic potential of this compound and its metabolites has been demonstrated in various experimental systems, including Salmonella typhimurium and V79MZ cells. The proximate carcinogen, 5-MeC-1,2-diol, is a major mutagenic metabolite.

Tumorigenicity studies in newborn mice and on mouse skin have confirmed the high carcinogenic potential of this compound and its metabolites. The anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I) has been identified as a major ultimate carcinogen of this compound in newborn mice.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the carcinogenicity of this compound.

Table 1: Cytotoxicity of this compound and its Metabolites

Compound Cell Line IC50 (µM) Reference
This compound V79MZ 3.1 ± 0.2
This compound hCYP1B1 1.6 ± 0.2
This compound hCYP1A1 1.6 ± 0.2
This compound hCYP1B1+hGSTP1-25 3.1 ± 0.3

| this compound | hCYP1A1+hGSTP1-23 | 3.2 ± 0.3 | |

Table 2: Tumorigenicity of this compound and its Metabolites in Newborn Mice

Compound (56 nmol total dose) Lung Tumors/Mouse Liver Tumors/Mouse Reference

| anti-DE-I | 4.6 | 1.2 | |

Table 3: Tumor-Initiating Activity of this compound and its Metabolites on Mouse Skin

Compound (100 nmol initiating dose) Tumors/Mouse Reference
anti-DE-I 4.4

| anti-DE-II | 0 | |

Table 4: Formation Rates of 5-MeC-1,2-diol in Human Liver and Lung Microsomes

Tissue Formation Rate (pmol/mg protein/min) Reference
Liver 0.2 - 2.3

| Lung | Comparable to liver, but less extent | |

Experimental Protocols

hprt Mutagenicity Assay in V79MZ Cells

This assay measures the frequency of mutation at the hypoxanthine-guanine phosphoribosyltransferase (hprt) locus.

  • Cell Plating: Plate V79MZ cells (and CYP-expressing variants) at a density of 5 x 105 cells per 100 mm plate.

  • Exposure: After overnight incubation, expose the cells to varying concentrations of this compound (e.g., 0.1, 0.3, or 1.0 µM) or its metabolites in the culture medium for 48 hours.

  • Recovery: Rinse the cells twice with culture medium and add fresh medium. Allow the cells to recover overnight.

  • Phenotypic Expression: Sub-culture the cells at their original density for 6-7 days to allow for the expression of the mutant phenotype. Sub-culture every 2-3 days.

  • Selection: Plate the cells in a medium containing a selective agent (e.g., 6-thioguanine) to select for hprt mutants.

  • Colony Staining and Counting: After a suitable incubation period, fix and stain the plates to visualize and count the mutant colonies.

  • Calculation: Calculate the mutation frequency by dividing the number of mutant colonies by the total number of viable cells plated.

dot

hprt Mutagenicity Assay Workflow start Start plate_cells Plate V79MZ cells (5x10^5 cells/plate) start->plate_cells expose_compound Expose cells to 5-MeC or metabolites (48h) plate_cells->expose_compound recovery Rinse and add fresh medium (Overnight recovery) expose_compound->recovery phenotypic_expression Sub-culture for phenotypic development (6-7 days) recovery->phenotypic_expression selection Plate in selective medium (e.g., 6-thioguanine) phenotypic_expression->selection colony_count Fix, stain, and count mutant colonies selection->colony_count calculate_frequency Calculate mutation frequency colony_count->calculate_frequency end End calculate_frequency->end

Caption: Workflow for the hprt mutagenicity assay.

Analysis of DNA Adducts in Mouse Skin

This protocol describes the identification of this compound-DNA adducts from mouse skin.

  • Treatment: Treat the skin of CD-1 mice with tritium-labeled this compound.

  • DNA Isolation: After a specified time (e.g., 24 hours), isolate DNA from the treated skin areas.

  • Enzymatic Hydrolysis: Hydrolyze the isolated DNA to deoxyribonucleosides using a cocktail of enzymes (e.g., DNase I, snake venom phosphodiesterase, and alkaline phosphatase).

  • Chromatographic Separation: Separate the deoxyribonucleoside adducts from the normal deoxyribonucleosides using chromatography. A common method is Sephadex LH-20 column chromatography with a methanol:water gradient.

  • Further Analysis: Analyze the fractions containing the adducts further using reverse-phase high-pressure liquid chromatography (HPLC).

  • Identification: Identify the adducts by comparing their chromatographic retention times with those of synthetic standards of this compound dihydrodiol epoxide-DNA adducts.

Conclusion

The carcinogenicity of this compound is a well-defined process initiated by metabolic activation via the diol epoxide pathway, leading to the formation of DNA adducts, subsequent mutations, and ultimately, tumor formation. The presence of a bay-region methyl group is a key structural feature that enhances its carcinogenic potency. Understanding these mechanisms is crucial for assessing the risk posed by this environmental carcinogen and for developing strategies for cancer prevention and therapy. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working in this field.

References

Metabolic Activation of 5-Methylchrysene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene (5-MC) is a polycyclic aromatic hydrocarbon (PAH) and a potent carcinogen found in tobacco smoke and other products of incomplete combustion.[1][2] Its carcinogenicity is not inherent but is a consequence of metabolic activation within the body to reactive intermediates that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[3][4] This technical guide provides an in-depth overview of the metabolic activation pathways of this compound, focusing on the key enzymatic players, the resulting metabolites, and the formation of DNA adducts. Detailed experimental protocols and quantitative data are presented to aid researchers in studying the metabolism and genotoxicity of this compound.

Core Metabolic Activation Pathways

The metabolic activation of this compound primarily proceeds through two main pathways: the Diol-Epoxide Pathway and the ortho-Quinone Pathway . These pathways involve a series of enzymatic reactions that convert the relatively inert 5-MC into highly reactive electrophiles.

The Diol-Epoxide Pathway

The diol-epoxide pathway is considered the major route for the metabolic activation of this compound to its ultimate carcinogenic form.[3] This multi-step process is initiated by the cytochrome P450 (CYP) monooxygenases.

  • Epoxidation: CYP enzymes, particularly CYP1A1 and CYP1A2, catalyze the epoxidation of 5-MC at the 1,2- or 7,8-positions, forming arene oxides.

  • Hydrolysis: The resulting epoxides are then hydrolyzed by microsomal epoxide hydrolase (mEH) to form trans-dihydrodiols. The principal proximate carcinogen formed is trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MC-1,2-diol). The 7,8-diol is also formed.

  • Second Epoxidation: The dihydrodiols undergo a second epoxidation reaction, also catalyzed by CYP enzymes (primarily CYP1A1 and CYP1B1), to form diol epoxides. Two key bay-region diol epoxides are formed:

    • trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I): This is considered the major ultimate carcinogen of this compound.

    • trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene (anti-DE-II): This is another carcinogenic diol epoxide, but it is generally less tumorigenic than anti-DE-I.

The diol epoxides are highly reactive electrophiles that can covalently bind to the nucleophilic sites on DNA bases, forming stable DNA adducts.

The ortho-Quinone Pathway

A second, more recently elucidated pathway involves the formation of ortho-quinones. This pathway also contributes to the genotoxicity of this compound.

  • Formation of Catechols: The initial trans-dihydrodiols can be further oxidized by aldo-keto reductases (AKRs) to form catechols.

  • Oxidation to o-Quinones: These catechols can then be oxidized to highly reactive ortho-quinones, such as 5-MC-1,2-dione.

  • Redox Cycling and DNA Adducts: These o-quinones can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative DNA damage. They can also directly react with DNA to form both stable and depurinating DNA adducts.

Key Enzymes in this compound Metabolism

Several families of enzymes are critically involved in the metabolic activation of this compound. The specific isoforms involved can vary between tissues, such as the liver and lungs.

  • Cytochrome P450 (CYP) Superfamily: These heme-containing enzymes are central to the initial oxidation of 5-MC.

    • CYP1A1: Plays a major role in the metabolic activation of 5-MC, particularly in the lungs. It is involved in the formation of the proximate carcinogen 5-MC-1,2-diol.

    • CYP1A2: An important catalyst for the metabolic activation of 5-MC in the human liver, involved in the formation of 5-MC-1,2-diol.

    • CYP1B1: Involved in the conversion of the 5-MC-1,2-diol to the ultimate carcinogenic diol epoxide.

    • CYP3A4: Primarily responsible for the hydroxylation of the methyl group of 5-MC, a detoxification pathway, although it can also contribute to ring oxidation.

  • Microsomal Epoxide Hydrolase (mEH): This enzyme is responsible for the hydrolysis of the initial arene oxides to form trans-dihydrodiols.

  • Aldo-Keto Reductases (AKRs): These enzymes are involved in the ortho-quinone pathway, catalyzing the oxidation of dihydrodiols to catechols.

DNA Adduct Formation

The ultimate carcinogenic metabolites of this compound, the diol epoxides and ortho-quinones, are highly electrophilic and readily react with cellular macromolecules, most critically with DNA.

The bay-region diol epoxides, particularly anti-DE-I, react predominantly with the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (dA) residues in DNA. The major adduct formed is with the N2 position of guanine. These bulky adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations (such as G to T transversions) and the initiation of cancer.

Quantitative Data on this compound Metabolism

Table 1: Relative Activity of Human Cytochrome P450 Isoforms in the Metabolism of this compound

CYP IsoformPrimary Role in 5-MC MetabolismPredominant TissueReference(s)
CYP1A1 Formation of 1,2- and 7,8-diols (proximate carcinogens)Lung,
CYP1A2 Formation of 1,2- and 7,8-diols (proximate carcinogens)Liver,
CYP1B1 Conversion of 1,2-diol to diol epoxide (ultimate carcinogen)Extrahepatic tissues
CYP3A4 Methyl-hydroxylation (detoxification) and some ring oxidationLiver,

Table 2: Cytotoxicity of this compound and its 1,2-Dihydrodiol Metabolite in V79MZ Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundV79MZ (parental)3.1 ± 0.2
This compoundV79MZ-hCYP1A11.6 ± 0.2
This compoundV79MZ-hCYP1B11.6 ± 0.2
5-MC-1,2-diolV79MZ (parental)> 3.0
5-MC-1,2-diolV79MZ-hCYP1A10.076 ± 0.02
5-MC-1,2-diolV79MZ-hCYP1B10.11 ± 0.03

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is adapted for the study of this compound metabolism.

Materials:

  • Human liver microsomes (pooled)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Incubator/water bath at 37°C

Procedure:

  • Preparation: On ice, prepare a master mix containing potassium phosphate buffer, MgCl2, and the NADPH regenerating system.

  • Pre-incubation: In a microcentrifuge tube, add the required volume of the master mix and the human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the reaction by adding a small volume of the this compound stock solution to the pre-incubated mixture. The final substrate concentration can range from 0.1 µM to 10 µM. The final solvent concentration should be low (<1%).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile.

  • Sample Processing: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a clean tube for analysis by HPLC or LC-MS/MS.

HPLC Analysis of this compound Metabolites

This is a general protocol that may require optimization for specific equipment and metabolites.

Instrumentation:

  • HPLC system with a UV and/or fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from 50% to 95% B over 30 minutes, followed by a hold at 95% B for 10 minutes, and then re-equilibration to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10-20 µL

  • UV Detection: Monitor at wavelengths such as 254 nm and 268 nm.

  • Fluorescence Detection: Excitation at 273 nm and emission at 391 nm can be used for sensitive detection of 5-MC and its metabolites.

Analysis of this compound-DNA Adducts by 32P-Postlabeling Assay

This is a highly sensitive method for detecting DNA adducts.

Principle:

The method involves the enzymatic digestion of DNA to 3'-monophosphate deoxynucleotides, followed by the enrichment of adducted nucleotides. The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group using [γ-32P]ATP and T4 polynucleotide kinase. The 32P-labeled adducts are then separated by thin-layer chromatography (TLC) and quantified by autoradiography and scintillation counting.

Key Steps:

  • DNA Isolation: Isolate DNA from cells or tissues exposed to this compound.

  • Enzymatic Digestion: Digest the DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 treatment which dephosphorylates normal nucleotides but not bulky aromatic adducts.

  • 32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

  • TLC Separation: Separate the 32P-labeled adducts by multi-dimensional thin-layer chromatography on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity by scintillation counting or phosphorimaging.

Visualizations

Metabolic Activation Pathways of this compound

Metabolic_Activation_of_5_Methylchrysene cluster_0 Diol-Epoxide Pathway cluster_1 ortho-Quinone Pathway MC This compound Epoxide 1,2-Epoxide MC->Epoxide CYP1A1, CYP1A2 Diol trans-1,2-Dihydrodiol (Proximate Carcinogen) Epoxide->Diol mEH DiolEpoxide anti-1,2-Diol-3,4-Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP1A1, CYP1B1 Diol2 trans-1,2-Dihydrodiol DNA_Adducts1 DNA Adducts DiolEpoxide->DNA_Adducts1 Covalent Binding Catechol 1,2-Catechol Diol2->Catechol AKRs oQuinone 1,2-ortho-Quinone Catechol->oQuinone Oxidation ROS Reactive Oxygen Species oQuinone->ROS Redox Cycling DNA_Adducts2 DNA Adducts oQuinone->DNA_Adducts2 Covalent Binding ROS->DNA_Adducts2 Oxidative Damage

Metabolic activation pathways of this compound.

Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Metabolism_Workflow Start Start Prepare Prepare Master Mix (Buffer, MgCl2, NADPH system) Start->Prepare Preincubation Pre-incubate Master Mix with Liver Microsomes (37°C) Prepare->Preincubation AddSubstrate Add this compound Preincubation->AddSubstrate Incubation Incubate at 37°C AddSubstrate->Incubation Terminate Terminate Reaction (Ice-cold Acetonitrile) Incubation->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant (HPLC / LC-MS) Centrifuge->Analyze End End Analyze->End

Workflow for in vitro metabolism of this compound.

Conclusion

The metabolic activation of this compound is a complex process involving multiple enzymatic pathways that ultimately lead to the formation of highly reactive genotoxic metabolites. The diol-epoxide pathway, resulting in the formation of bay-region diol epoxides, is the most well-established route to its carcinogenicity. However, the ortho-quinone pathway also contributes to its toxicological profile. Understanding these pathways, the enzymes involved, and the resulting DNA adducts is crucial for assessing the carcinogenic risk of this compound and for developing strategies for cancer prevention. The experimental protocols and data provided in this guide offer a framework for researchers to further investigate the metabolism and biological effects of this important environmental carcinogen.

References

The Role of Cytochrome P450 Enzymes in the Metabolism of 5-Methylchrysene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylchrysene (5-MC), a potent polycyclic aromatic hydrocarbon (PAH) carcinogen found in tobacco smoke and other combustion products, requires metabolic activation to exert its genotoxic effects. This process is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth overview of the pivotal role of CYP enzymes in the biotransformation of 5-MC, detailing the metabolic pathways, identifying the key P450 isoforms involved, and presenting available quantitative data on their activity. Furthermore, this guide outlines the detailed experimental protocols utilized in the study of 5-MC metabolism, offering a valuable resource for researchers in the fields of toxicology, pharmacology, and drug development.

Introduction to this compound and its Carcinogenicity

This compound is a five-ring polycyclic aromatic hydrocarbon that has been identified as a strong carcinogen in various animal models.[1][2] Its presence in environmental sources such as tobacco smoke makes it a significant concern for human health.[2] Like many PAHs, 5-MC is chemically inert and requires metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA, to initiate carcinogenesis.[3][4] The metabolic activation of 5-MC is a complex process involving a series of enzymatic reactions, with cytochrome P450 enzymes playing a central role in the initial and rate-limiting steps.

Metabolic Activation of this compound: The Diol Epoxide Pathway

The primary pathway for the metabolic activation of this compound is the diol epoxide pathway, a well-established mechanism for the activation of many carcinogenic PAHs. This multi-step process is initiated by the oxidation of the 5-MC molecule by CYP enzymes.

The key steps in the metabolic activation of this compound are as follows:

  • Epoxidation: Cytochrome P450 enzymes catalyze the initial oxidation of 5-MC to form an epoxide at the 1,2-position of the chrysene ring system.

  • Hydration: The resulting epoxide is then hydrolyzed by epoxide hydrolase to form trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MC-1,2-diol), a proximate carcinogen.

  • Second Epoxidation: The 5-MC-1,2-diol undergoes a second epoxidation, also catalyzed by CYP enzymes, at the 3,4-position, leading to the formation of a highly reactive bay-region diol epoxide, this compound-1,2-diol-3,4-epoxide. This ultimate carcinogen can then form covalent adducts with DNA, leading to mutations and the initiation of cancer.

Key Cytochrome P450 Isoforms in this compound Metabolism

Several cytochrome P450 isoforms have been identified as key players in the metabolic activation of this compound. The specific enzymes involved can vary between tissues, such as the liver and lungs.

  • CYP1A1: This enzyme is highly active in the lung and plays a major role in the metabolic activation of 5-MC in this tissue. Its expression is induced by exposure to PAHs, including 5-MC itself.

  • CYP1A2: In the liver, CYP1A2 is a significant contributor to the formation of the proximate carcinogen, 5-MC-1,2-diol.

  • CYP1B1: Similar to CYP1A1, CYP1B1 is involved in the metabolic activation of PAHs and is implicated in 5-MC metabolism.

  • CYP2C10: Studies have shown that CYP2C10 is an important catalyst in the metabolic activation of 5-MC in the human liver.

  • CYP3A4: While primarily involved in the metabolism of a wide range of pharmaceuticals, CYP3A4 also contributes to the metabolism of 5-MC, particularly through the hydroxylation of the methyl group to form 5-hydroxymethylchrysene.

Quantitative Analysis of this compound Metabolism

The following tables summarize the available quantitative data on the metabolism of this compound by cytochrome P450 enzymes. It is important to note that specific kinetic parameters, such as Km and Vmax values, for the metabolism of this compound by individual human P450 isoforms are not extensively reported in the currently available literature. The data presented here is derived from studies using human liver and lung microsomes, as well as cell-based assays.

Table 1: Formation Rates of the Proximate Carcinogen trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MC-1,2-diol) in Human Tissues

TissueEnzyme SourceFormation Rate (pmol/mg protein/min)Reference
LiverHuman Microsomes0.2 - 2.3
LungHuman MicrosomesActivity detected in 4 out of 11 samples (less than hepatic samples)

Table 2: Relative Activity of Recombinant Human P450 Isoforms in this compound Metabolism

P450 IsoformPrimary Metabolic ReactionRelative ActivityReference
CYP1A1 Ring oxidationHigh
CYP1A2 Ring oxidationHigh
CYP1B1 Ring oxidationImplicated
CYP2C10 Ring oxidationHigh
CYP3A4 Methyl hydroxylationSubstantial

Table 3: Cytotoxicity of this compound (5-MC) and its Metabolite in V79MZ Cells Expressing Human CYP1A1 or CYP1B1

CompoundCell LineIC50 (µM)Reference
5-MC V79MZ (control)3.1 ± 0.2
hCYP1B11.6 ± 0.2
hCYP1A11.6 ± 0.2
5-MC-1,2-diol V79MZ (control)> 3.0
hCYP1B10.11 ± 0.03
hCYP1A10.076 ± 0.02

Visualizing Metabolic Pathways and Experimental Workflows

Metabolic Activation Pathway of this compound

Metabolic Activation of this compound cluster_P450 Phase I Metabolism cluster_Adduct Genotoxicity 5-MC This compound Epoxide 5-MC-1,2-epoxide 5-MC->Epoxide CYP1A1, CYP1A2, CYP1B1, CYP2C10 Hydroxymethyl 5-Hydroxymethylchrysene 5-MC->Hydroxymethyl CYP3A4 Diol trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MC-1,2-diol) Epoxide->Diol Epoxide Hydrolase DiolEpoxide This compound-1,2-diol-3,4-epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP1A1, CYP1A2, CYP1B1 DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Covalent Binding

Caption: Metabolic activation pathway of this compound by cytochrome P450 enzymes.

Experimental Workflow for Studying this compound Metabolism

Experimental Workflow for 5-MC Metabolism cluster_Incubation In Vitro Incubation cluster_Analysis Metabolite Analysis Start Start: This compound Incubation Incubation with: - Human Liver/Lung Microsomes - Recombinant P450s + NADPH Start->Incubation Termination Reaction Termination (e.g., Acetonitrile) Incubation->Termination Extraction Metabolite Extraction (e.g., Solid Phase Extraction) Termination->Extraction Separation HPLC Separation (C18 column, gradient elution) Extraction->Separation Detection Detection: - UV/Vis Detector - Fluorescence Detector - Mass Spectrometer (MS) Separation->Detection Quantification Metabolite Identification and Quantification Detection->Quantification

Caption: A typical experimental workflow for studying the in vitro metabolism of this compound.

Detailed Experimental Protocols

In Vitro Metabolism of this compound with Human Liver Microsomes

This protocol is adapted from studies investigating the metabolism of PAHs in human liver microsomes.

Materials:

  • Human liver microsomes (pooled from multiple donors)

  • This compound (5-MC) stock solution in a suitable solvent (e.g., DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile (for reaction termination)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC-grade solvents (e.g., water, methanol, acetonitrile)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (typically 0.5-1.0 mg/mL protein concentration) in potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the 5-MC stock solution to the incubation mixture. The final concentration of 5-MC can range from 1 µM to 50 µM, and the final solvent concentration should be kept low (e.g., <1%) to avoid inhibition of enzymatic activity.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15, 30, or 60 minutes) with gentle shaking.

  • Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

  • Metabolite Extraction:

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant with water and load it onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the metabolites with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Sample Preparation for Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.

Metabolism Studies with Recombinant Human P450 Enzymes

This protocol allows for the investigation of the role of specific P450 isoforms in 5-MC metabolism.

Materials:

  • Recombinant human P450 enzymes (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2C10, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

  • Cytochrome b5 (optional, can enhance the activity of some P450s)

  • All other reagents as listed in Protocol 6.1.

Procedure:

  • Incubation Mixture Preparation: Prepare the incubation mixture containing a specific recombinant human P450 isoform (e.g., 10-50 pmol/mL), NADPH regenerating system, and potassium phosphate buffer. If using, add cytochrome b5.

  • Follow steps 2-8 as described in Protocol 6.1.

HPLC and LC-MS/MS Analysis of this compound Metabolites

This protocol outlines a general method for the separation and identification of 5-MC metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Vis or fluorescence detector.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for sensitive and specific detection and structural elucidation.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection:

    • UV/Vis: Monitor at wavelengths characteristic of chrysenes (e.g., 268 nm).

    • Fluorescence: Use excitation and emission wavelengths optimized for 5-MC and its metabolites (e.g., excitation at 273 nm and emission at 391 nm).

    • MS/MS: Employ electrospray ionization (ESI) in positive ion mode. Monitor for the parent ion of 5-MC and the expected masses of its hydroxylated and dihydrodiol metabolites. Fragmentation patterns can be used for structural confirmation.

Conclusion

The metabolism of this compound by cytochrome P450 enzymes is a critical determinant of its carcinogenicity. The diol epoxide pathway, initiated by CYP-mediated oxidation, leads to the formation of highly reactive intermediates that can damage DNA. The key P450 isoforms involved, including CYP1A1, CYP1A2, CYP1B1, and CYP2C10 for ring oxidation, and CYP3A4 for methyl hydroxylation, highlight the complex interplay of these enzymes in the biotransformation of this potent carcinogen. While quantitative data on the specific kinetic parameters of these reactions are limited, the available information underscores the importance of these enzymes in both the activation and detoxification of this compound. The detailed experimental protocols provided in this guide offer a foundation for further research aimed at elucidating the precise mechanisms of 5-MC metabolism and developing strategies for mitigating its carcinogenic risk. A deeper understanding of the role of CYP enzymes in the metabolism of 5-MC is essential for assessing human health risks and for the development of potential chemopreventive agents.

References

Formation and Identification of 5-Methylchrysene-DNA Adducts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene is a potent polycyclic aromatic hydrocarbon (PAH) and a known carcinogen found in tobacco smoke and various environmental sources.[1][2] Its carcinogenicity is primarily attributed to its metabolic activation into reactive intermediates that covalently bind to cellular DNA, forming this compound-DNA adducts. These adducts can induce mutations in critical genes, such as the tumor suppressor gene p53 and the oncogene K-ras, initiating the process of carcinogenesis.[3][4][5] This technical guide provides a comprehensive overview of the formation and identification of these DNA adducts, detailing the metabolic pathways, experimental protocols for their analysis, and the cellular responses they trigger.

Data Presentation

The quantitative analysis of this compound-DNA adducts is crucial for assessing the genotoxic potential of this compound and for understanding its mechanisms of action. The following tables summarize key quantitative data related to the formation and detection of these adducts.

ParameterValueReference
Adduct Formation Ratio (in mouse skin)
Adducts from DE-I vs. Adducts from DE-II2.7 : 1
In Vitro Reaction Efficiency
Reaction of racemic dihydrodiol epoxide with DNA~32%
Analytical Method Detection Limits
32P-Postlabeling Assay1 adduct in 10⁹–10¹⁰ nucleotides
32P-Postlabeling/HPLC Analysis~3 adducts in 10¹⁰ nucleotides
HPLC-MS/MS~1 adduct in 10⁹ nucleotides

Table 1: Quantitative Data on this compound-DNA Adduct Formation and Detection.

Formation of this compound-DNA Adducts

The formation of this compound-DNA adducts is a multi-step process involving metabolic activation of the parent compound to highly reactive electrophiles.

Metabolic Activation Pathway

This compound undergoes metabolic activation primarily through the cytochrome P450 monooxygenase system. This process leads to the formation of dihydrodiol epoxides, which are the ultimate carcinogens that react with DNA. The key steps are:

  • Epoxidation: Cytochrome P450 enzymes introduce an epoxide group onto the this compound molecule.

  • Hydration: Epoxide hydrolase converts the epoxide into a trans-dihydrodiol.

  • Second Epoxidation: A second epoxidation by cytochrome P450 enzymes at the bay region of the dihydrodiol results in the formation of highly reactive dihydrodiol epoxides.

Two primary dihydrodiol epoxides of this compound have been identified:

  • trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I)

  • trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene (DE-II)

DE-I, where the methyl group is in the same bay region as the epoxide ring, is considered to be the more carcinogenic of the two.

G cluster_0 Metabolic Activation cluster_1 DNA Adduct Formation This compound This compound Dihydrodiol Dihydrodiol This compound->Dihydrodiol Cytochrome P450, Epoxide Hydrolase Dihydrodiol Epoxide (DE-I & DE-II) Dihydrodiol Epoxide (DE-I & DE-II) Dihydrodiol->Dihydrodiol Epoxide (DE-I & DE-II) Cytochrome P450 DNA DNA Dihydrodiol Epoxide (DE-I & DE-II)->DNA Covalent Binding to dG and dA This compound-DNA Adduct This compound-DNA Adduct DNA->this compound-DNA Adduct

Metabolic activation of this compound and DNA adduct formation.
Reaction with DNA

The highly electrophilic dihydrodiol epoxides react with nucleophilic sites on DNA, primarily the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (dA), to form stable covalent adducts. The formation of these bulky adducts distorts the DNA helix, which can lead to errors during DNA replication and transcription if not repaired.

Identification of this compound-DNA Adducts

Several highly sensitive analytical techniques are employed for the detection, identification, and quantification of this compound-DNA adducts. A general workflow for the analysis of these adducts is depicted below.

G Biological_Sample Biological Sample (Tissue, Cells) DNA_Isolation DNA Isolation and Purification Biological_Sample->DNA_Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides DNA_Isolation->Enzymatic_Hydrolysis Adduct_Enrichment Adduct Enrichment (e.g., SPE) Enzymatic_Hydrolysis->Adduct_Enrichment Analysis Analysis Adduct_Enrichment->Analysis 32P_Postlabeling 32P-Postlabeling Analysis->32P_Postlabeling High Sensitivity Screening HPLC_MS HPLC-MS/MS Analysis->HPLC_MS Structural Identification & Quantification Separation Separation (TLC/HPLC) 32P_Postlabeling->Separation Data_Analysis Data Analysis and Adduct Identification HPLC_MS->Data_Analysis Quantification Quantification (Radioactivity) Separation->Quantification Quantification->Data_Analysis

Experimental workflow for this compound-DNA adduct analysis.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound-DNA adducts.

Synthesis of this compound Dihydrodiol Epoxides

The bay-region dihydrodiol epoxides of this compound can be synthesized from their corresponding dihydrodiols.

  • Starting Material: trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene or trans-7,8-dihydro-7,8-dihydroxy-5-methylchrysene.

  • Reagent: m-Chloroperoxybenzoic acid (m-CPBA).

  • Procedure: The metabolically formed dihydrodiol is reacted with m-CPBA to yield the corresponding dihydrodiol epoxide. The products are then purified, and their structures are confirmed using mass spectrometry and hydrolysis to tetrols.

In Vitro Reaction of Dihydrodiol Epoxides with DNA

To generate standards and study adduct formation, the synthesized dihydrodiol epoxides are reacted with DNA in vitro.

  • DNA Source: Calf thymus DNA is commonly used.

  • Reaction Conditions: The dihydrodiol epoxide is incubated with the DNA in a suitable buffer.

  • Post-Reaction: The modified DNA is purified to remove unreacted epoxide.

DNA Isolation and Enzymatic Hydrolysis

To analyze DNA adducts from biological samples, the DNA must first be isolated and then broken down into its constituent deoxyribonucleosides.

  • DNA Isolation: Standard methods such as phenol-chloroform extraction or commercial kits are used to isolate high-purity DNA.

  • Enzymatic Digestion: A cocktail of enzymes is used to completely hydrolyze the DNA.

    • Enzymes: DNase I, alkaline phosphatase, and phosphodiesterase are a common combination.

    • Procedure: The DNA is incubated with the enzyme mixture in a digestion buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl2, pH 7.0) at 37°C, often overnight, to ensure complete digestion to deoxyribonucleosides.

32P-Postlabeling Assay

This is a highly sensitive method for detecting bulky aromatic DNA adducts.

  • DNA Digestion: DNA is enzymatically hydrolyzed to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Bulky adducts are enriched, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not most adducted ones.

  • Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase, which transfers a ³²P-phosphate group from [γ-³²P]ATP.

  • Separation and Quantification: The ³²P-labeled adducts are separated by multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by detecting their radioactive decay.

HPLC-MS/MS Analysis

This technique provides both separation and structural information, making it a powerful tool for the identification and quantification of specific DNA adducts.

  • HPLC Conditions (Representative):

    • Column: C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient runs from a low to a high percentage of Mobile Phase B to elute compounds of varying polarity.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS/MS Conditions (Representative):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Key Transition: For nucleoside adducts, a common fragmentation is the neutral loss of the deoxyribose sugar (116 Da). Therefore, the transition from the protonated precursor ion [M+H]⁺ to the product ion [M+H - 116]⁺ is often monitored.

Purification using Sephadex LH-20 and Reverse-Phase HPLC

Chromatographic purification is essential for isolating adducts from complex mixtures.

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography medium with lipophilic properties is used to separate modified deoxyribonucleosides from unmodified ones and other components of the hydrolysis mixture. The separation is typically performed using a methanol:water gradient.

  • Reverse-Phase HPLC: This is used for the final separation and analysis of the adducts. The conditions are similar to those described for HPLC-MS/MS.

Cellular Response to this compound-DNA Adducts

The formation of bulky this compound-DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity.

G 5_MeC_Adduct This compound-DNA Adduct DDR DNA Damage Response (DDR) Activation 5_MeC_Adduct->DDR Mutation Mutation (e.g., K-ras, p53) 5_MeC_Adduct->Mutation If not repaired ATM_ATR ATM/ATR Kinases DDR->ATM_ATR p53 p53 Activation ATM_ATR->p53 NER Nucleotide Excision Repair (NER) ATM_ATR->NER Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair Successful DNA Repair NER->DNA_Repair Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Cellular signaling in response to this compound-DNA adducts.

The presence of these adducts is recognized by the cell's DNA damage surveillance machinery, leading to the activation of the DNA Damage Response (DDR) pathway. Key players in this response include the ATM and ATR kinases, which in turn activate downstream effectors such as the tumor suppressor protein p53.

The primary repair pathway for bulky PAH-DNA adducts is Nucleotide Excision Repair (NER). If the damage is successfully repaired by NER, the cell can resume normal function. However, if the adducts persist, for example, due to overwhelming damage or deficient repair mechanisms, several outcomes are possible:

  • Cell Cycle Arrest: The p53 protein can halt the cell cycle, often in the S-phase, to allow more time for DNA repair.

  • Apoptosis: If the damage is too extensive to be repaired, p53 can trigger programmed cell death (apoptosis) to eliminate the damaged cell.

  • Mutation: If the cell attempts to replicate its DNA with the adducts still present, errors can be introduced, leading to mutations. Mutations in critical genes like K-ras and p53 are a key step in the initiation of cancer.

Conclusion

The formation of this compound-DNA adducts is a critical event in the carcinogenicity of this environmental pollutant. Understanding the metabolic activation pathways, the nature of the DNA adducts formed, and the cellular responses to this damage is essential for risk assessment and the development of potential chemopreventive and therapeutic strategies. The detailed experimental protocols and analytical techniques described in this guide provide a framework for researchers to accurately detect, identify, and quantify these adducts, furthering our understanding of their role in human cancer.

References

5-Methylchrysene: A Technical Guide to its Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), is a potent environmental carcinogen. Its carcinogenicity is intrinsically linked to its ability to induce genetic damage. This technical guide provides an in-depth overview of the genotoxicity and mutagenicity of this compound, summarizing key quantitative data, detailing experimental protocols for critical assays, and visualizing the core molecular pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the toxicological profile of this and similar compounds.

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are products of incomplete combustion of organic materials. It is found in tobacco smoke, coal tar, and various other environmental sources. Classified as a carcinogen, the toxicity of this compound is primarily mediated through its metabolic activation into reactive intermediates that can bind to cellular macromolecules, most notably DNA, leading to mutations and chromosomal damage. A thorough understanding of its genotoxic and mutagenic properties is crucial for risk assessment and for the development of strategies to mitigate its harmful effects.

Metabolic Activation and DNA Adduct Formation

The genotoxicity of this compound is not inherent to the parent molecule but arises from its metabolic activation by cellular enzymes. This process transforms the relatively inert hydrocarbon into highly reactive electrophiles that can covalently bind to DNA, forming DNA adducts.

The primary pathway for the metabolic activation of this compound involves cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. These enzymes catalyze a series of oxidation reactions to form dihydrodiol epoxide metabolites. The major proximate mutagenic metabolite is 1,2-dihydro-1,2-dihydroxy-5-methylchrysene[1]. This intermediate is further metabolized to the ultimate carcinogen, the bay-region dihydrodiol-epoxide, specifically trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I)[2].

These highly reactive diol-epoxides can then attack nucleophilic sites on DNA bases. The major DNA adducts formed are with the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (dA)[2]. The formation of these adducts is a critical initiating event in the process of chemical carcinogenesis, as they can lead to mispairing during DNA replication, resulting in mutations.

dot

Metabolic activation pathway of this compound.

Quantitative Genotoxicity Data

The genotoxic potential of this compound and its metabolites has been evaluated in various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. A positive result indicates that the substance is a mutagen.

Test SubstanceStrainMetabolic Activation (S9)ResultMutagenic Potency (revertants/nmol)
anti-5-MeC-1,2-diol-3,4-epoxide (R,S,S,R enantiomer)TA100Not RequiredPositive6700
anti-5-MeC-7,8-diol-9,10-epoxide (R,S,S,R enantiomer)TA100Not RequiredPositive1500

Data sourced from studies on the highly mutagenic diol-epoxide metabolites of this compound.

Table 2: HPRT Gene Mutation Assay in V79 Cells

The HPRT (hypoxanthine-guanine phosphoribosyltransferase) assay measures forward mutations in a mammalian cell line, providing an indication of mutagenicity in a eukaryotic system.

Cell LineThis compound Concentration (µM)Metabolic ActivationMutation Frequency (mutants per 10^6 cells)
V79MZ-hCYP1B10.1EndogenousDose-dependent increase
0.3EndogenousDose-dependent increase
1.0EndogenousDose-dependent increase
V79MZ-hCYP1A10.1EndogenousDose-dependent increase
0.3EndogenousDose-dependent increase
1.0EndogenousDose-dependent increase

A dose-dependent increase in mutation frequency was observed in V79 cells engineered to express human CYP1A1 or CYP1B1, which metabolically activate this compound.[3]

Table 3: Cytotoxicity Data in V79 Cells

Cytotoxicity assays are often performed alongside genotoxicity assays to determine the concentration range at which a substance can be tested for mutagenicity without being overtly toxic to the cells.

Cell LineTest SubstanceIC50 (µM)
V79MZThis compound3.1 ± 0.2
V79MZ-hCYP1B1This compound1.6 ± 0.2
V79MZ-hCYP1A1This compound1.6 ± 0.2
V79MZ5-MC-1,2-dihydrodiol> 10
V79MZ-hCYP1B15-MC-1,2-dihydrodiol0.3 ± 0.04
V79MZ-hCYP1A15-MC-1,2-dihydrodiol0.5 ± 0.07

IC50 is the concentration of a substance that inhibits 50% of cell growth.[3]

Detailed Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100).

  • Molten top agar (0.6% agar, 0.5% NaCl, and a trace amount of histidine and biotin).

  • Minimal glucose agar plates.

  • Test substance dissolved in a suitable solvent (e.g., DMSO).

  • Positive and negative controls.

  • S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution for metabolic activation.

Procedure:

  • Preparation: Prepare serial dilutions of the test substance.

  • Metabolic Activation: The assay is performed with and without the S9 mix. For the "+S9" condition, the S9 fraction and cofactors are added to the test mixture.

  • Exposure: 0.1 mL of an overnight culture of the tester strain is incubated with the test substance at various concentrations in the presence or absence of the S9 mix.

  • Plating: 2 mL of molten top agar is added to the mixture, which is then poured onto the surface of a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the spontaneous reversion rate observed in the negative control.

dot

Ames Test Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Prep_Bacteria Grow Salmonella overnight culture Incubate Incubate bacteria, compound, and S9 mix (or buffer) Prep_Bacteria->Incubate Prep_Compound Prepare serial dilutions of this compound Prep_Compound->Incubate Prep_S9 Prepare S9 mix (for +S9 condition) Prep_S9->Incubate Add_Top_Agar Add molten top agar Incubate->Add_Top_Agar Pour_Plate Pour onto minimal glucose agar plate Add_Top_Agar->Pour_Plate Incubate_Plates Incubate at 37°C for 48-72 hours Pour_Plate->Incubate_Plates Count_Colonies Count revertant colonies Incubate_Plates->Count_Colonies Analyze_Data Analyze for dose-response and mutagenicity Count_Colonies->Analyze_Data

A typical workflow for the Ames test.
In Vitro Micronucleus Test

Objective: To detect chromosomal damage by identifying the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Materials:

  • Mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells).

  • Complete cell culture medium.

  • Test substance dissolved in a suitable solvent.

  • Positive and negative controls.

  • S9 fraction for metabolic activation (optional).

  • Cytochalasin B (to block cytokinesis).

  • Fixative (e.g., methanol:acetic acid).

  • DNA stain (e.g., Giemsa or a fluorescent dye).

Procedure:

  • Cell Culture: Plate cells and allow them to attach and grow.

  • Exposure: Treat cells with various concentrations of the test substance, with and without S9 mix, for a defined period (e.g., 3-6 hours for +S9, or one to two cell cycles for -S9).

  • Cytokinesis Block: Add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.

  • Harvesting: Harvest cells by trypsinization.

  • Slide Preparation: Prepare slides by dropping the cell suspension onto clean microscope slides.

  • Fixation and Staining: Fix the cells and stain with a DNA-specific stain.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

DNA Adduct Formation Analysis by HPLC

Objective: To detect and quantify the formation of this compound-DNA adducts in vitro.

Materials:

  • Calf thymus DNA.

  • This compound and its diol-epoxide metabolites.

  • Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase).

  • HPLC system with a UV or fluorescence detector.

  • C18 reverse-phase HPLC column.

  • Solvents for mobile phase (e.g., acetonitrile, water).

Procedure:

  • Reaction: Incubate calf thymus DNA with the test substance (e.g., a diol-epoxide metabolite of this compound) in a buffer solution.

  • DNA Isolation: Purify the DNA from the reaction mixture.

  • Enzymatic Hydrolysis: Digest the DNA to individual deoxyribonucleosides using a cocktail of hydrolytic enzymes.

  • HPLC Analysis: Separate the modified and unmodified deoxyribonucleosides by reverse-phase HPLC.

  • Detection and Quantification: Detect the DNA adducts using a UV or fluorescence detector. The amount of adduct formed can be quantified by comparing the peak area to that of a known standard.

dotdot digraph "DNA Adduct Analysis Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Incubate DNA with\nthis compound metabolite", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isolate_DNA" [label="Isolate and purify DNA"]; "Hydrolyze_DNA" [label="Enzymatically hydrolyze DNA\nto deoxyribonucleosides"]; "HPLC_Separation" [label="Separate adducts by\nreverse-phase HPLC"]; "Detect_Adducts" [label="Detect and quantify adducts\n(UV/Fluorescence)"]; "End" [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Isolate_DNA"; "Isolate_DNA" -> "Hydrolyze_DNA"; "Hydrolyze_DNA" -> "HPLC_Separation"; "HPLC_Separation" -> "Detect_Adducts"; "Detect_Adducts" -> "End"; }

References

Biomarkers of 5-Methylchrysene Exposure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene (5-MC) is a potent carcinogenic polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, coal tar, and various other combustion products.[1] Human exposure to 5-MC is a significant health concern due to its association with an increased risk of cancer. This technical guide provides a comprehensive overview of the current state of knowledge on biomarkers used in human studies to assess exposure to 5-MC. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental health.

This guide details the primary biomarkers of 5-MC exposure, including its metabolites, DNA and protein adducts, and markers of oxidative stress. It provides a thorough examination of the experimental protocols for their detection and quantification in human biological samples. Furthermore, it visualizes the key metabolic and signaling pathways associated with 5-MC exposure.

Biomarkers of this compound Exposure

The assessment of human exposure to 5-MC relies on the detection of specific biomarkers in biological matrices such as urine, blood, and tissues. These biomarkers can be categorized into three main groups: metabolites, macromolecular adducts (DNA and protein), and markers of oxidative damage.

This compound Metabolites

Upon entering the body, 5-MC undergoes extensive metabolic activation and detoxification processes, primarily mediated by cytochrome P450 (CYP) enzymes and other phase I and phase II enzymes.[2][3] The resulting metabolites can be measured in urine and serve as short-term biomarkers of exposure.

Key Metabolites Identified in Human In Vitro Systems:

MetaboliteDescription
trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MC-1,2-diol)A proximate carcinogen formed by CYP enzymes, particularly CYP1A1 and CYP1A2.[2][3]
5-MC-7,8-diolAnother dihydrodiol metabolite.
5-MC-tetraolA hydrolysis product of the ultimate carcinogenic diol-epoxides, indicating the occurrence of the diol-epoxide pathway.
O-Monosulfonated-5-MC-catechol conjugatesMajor metabolites formed through the ortho-quinone pathway, representing a detoxification product.
O-Monomethyl-O-monosulfonated-5-MC-1,2-catecholA further conjugated metabolite.
5-MC-1,2-dioneAn ortho-quinone precursor to catechol metabolites.
5-HydroxymethylchryseneA product of methyl group hydroxylation, primarily catalyzed by CYP3A4.

While numerous in vitro studies have characterized these metabolites, quantitative data from human biomonitoring studies specifically for 5-MC are limited. However, studies on general PAH exposure in occupational settings, such as coke oven workers, have reported urinary concentrations of various PAH metabolites. For instance, the median total concentration of ten hydroxylated PAHs (OH-PAHs) in the urine of coke oven workers was found to be 101.2 µg/L.

DNA Adducts

The carcinogenicity of 5-MC is largely attributed to the formation of covalent adducts between its reactive metabolites and DNA. These DNA adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, initiating the process of carcinogenesis. DNA adducts are considered medium- to long-term biomarkers of exposure and effect.

Key 5-MC-DNA Adducts:

  • Deoxyguanosine (dG) Adducts: The major adducts are formed from the reaction of the bay-region diol-epoxides, trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I), with the exocyclic amino group of deoxyguanosine.

  • Deoxyadenosine (dA) Adducts: Adducts with deoxyadenosine are also formed.

Quantitative data on 5-MC-specific DNA adducts in human tissues are scarce. However, studies on smokers and occupationally exposed workers have quantified general "bulky" DNA adducts, which would include those from 5-MC. For example, DNA adduct levels in the lung tissue of smokers have been reported to range from 6.6 to 2930 adducts per 10^10 nucleotides. In coke oven workers, a high exposure group for PAHs, DNA adduct levels in exfoliated urothelial cells were found to be as high as 22 adducts per 10^9 nucleotides.

Protein Adducts

Metabolically activated 5-MC can also bind to abundant blood proteins like hemoglobin and albumin. These protein adducts can serve as medium-term biomarkers of exposure, reflecting exposure over the lifespan of the protein (e.g., ~120 days for hemoglobin).

Markers of Oxidative Stress

Exposure to PAHs, including 5-MC, can induce oxidative stress, leading to cellular damage. The measurement of oxidative stress markers can provide an indication of the biological effects of exposure.

Key Oxidative Stress Biomarker:

  • 8-oxoguanosine (8-oxoGsn) and 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG): These are products of oxidative damage to RNA and DNA, respectively. Elevated levels of 8-oxodG have been observed in the urine of individuals with high PAH exposure, such as engine room personnel with dermal oil contact (mean of 23.2 nmol/L). Studies have shown a significant positive association between urinary concentrations of OH-PAHs and urinary 8-oxodG.

Experimental Protocols

Accurate and sensitive analytical methods are crucial for the reliable measurement of 5-MC exposure biomarkers. This section provides an overview of the key experimental protocols.

Analysis of this compound Metabolites in Urine by LC-MS/MS

Objective: To quantify hydroxylated metabolites of 5-MC in human urine.

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • To 1 mL of urine, add an internal standard mixture (e.g., isotopically labeled PAH metabolites).

    • Add 50 µL of β-glucuronidase/sulfatase from Helix pomatia and 500 µL of 0.2 M sodium acetate buffer (pH 5.0).

    • Incubate at 37°C for 16 hours for enzymatic deconjugation of glucuronidated and sulfated metabolites.

    • Perform solid-phase extraction (SPE) for sample cleanup and concentration. Condition a C18 SPE cartridge with methanol and water. Load the sample, wash with a water/methanol mixture, and elute the metabolites with methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the target metabolites (e.g., starting with 95% A, ramping to 100% B).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the target analytes.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for each metabolite and internal standard.

Workflow for Urinary Metabolite Analysis:

workflow_metabolites urine Urine Sample is Internal Standard Addition urine->is enzymes Enzymatic Deconjugation (β-glucuronidase/sulfatase) is->enzymes spe Solid-Phase Extraction (SPE) enzymes->spe evap Evaporation & Reconstitution spe->evap lcms LC-MS/MS Analysis evap->lcms data Data Analysis lcms->data

Caption: Workflow for the analysis of 5-MC metabolites in urine by LC-MS/MS.

Analysis of this compound-DNA Adducts by ³²P-Postlabeling Assay

Objective: To detect and quantify bulky DNA adducts, including those from 5-MC, in human tissues.

Methodology:

  • DNA Isolation: Extract high-purity DNA from tissue samples using standard phenol-chloroform extraction or commercial kits.

  • DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Nuclease P1 method): Treat the digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while bulky adducts are resistant to this enzyme.

  • ³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • TLC Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager. Adduct levels are expressed as relative adduct labeling (RAL), which represents the number of adducts per 10^n normal nucleotides.

Workflow for ³²P-Postlabeling Assay:

workflow_dna_adducts dna DNA Isolation from Tissue digest Enzymatic Digestion to 3'-Monophosphates dna->digest enrich Adduct Enrichment (Nuclease P1) digest->enrich label ³²P-Labeling (T4 Polynucleotide Kinase) enrich->label tlc TLC Separation label->tlc quant Detection & Quantification tlc->quant

Caption: Workflow for the analysis of DNA adducts using the ³²P-postlabeling assay.

Analysis of this compound-Hemoglobin Adducts by GC-MS

Objective: To measure 5-MC adducts to the N-terminal valine of hemoglobin.

Methodology:

  • Globin Isolation: Isolate globin from red blood cells by precipitation with acidic acetone.

  • Adduct Cleavage (Modified Edman Degradation): React the globin with a derivatizing agent such as pentafluorophenyl isothiocyanate (PFPITC). This specifically cleaves the N-terminal valine, including any adducted forms, as a pentafluorophenylthiohydantoin (PFPTH) derivative.

  • Extraction: Extract the PFPTH derivatives using an organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • Gas Chromatography (GC):

      • Column: A nonpolar capillary column (e.g., DB-5ms).

      • Injector: Splitless injection.

      • Temperature Program: A temperature gradient to separate the target PFPTH.

    • Mass Spectrometry (MS):

      • Ionization: Negative Chemical Ionization (NCI) for high sensitivity.

      • Acquisition: Selected Ion Monitoring (SIM) of characteristic ions of the 5-MC-valine-PFPTH derivative.

Workflow for Hemoglobin Adduct Analysis:

workflow_hb_adducts blood Whole Blood Sample globin Globin Isolation blood->globin edman Modified Edman Degradation (PFPITC) globin->edman extract Solvent Extraction edman->extract gcms GC-MS (NCI) Analysis extract->gcms data Data Analysis gcms->data

Caption: Workflow for the analysis of hemoglobin adducts by GC-MS.

Analysis of Urinary 8-oxodG by ELISA

Objective: To quantify the oxidative DNA damage marker 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) in urine.

Methodology:

  • Sample Preparation: Centrifuge urine samples to remove sediment. Samples may require dilution with the assay buffer provided in the kit.

  • ELISA Procedure (Competitive):

    • Add standards, controls, and urine samples to the wells of a microplate pre-coated with 8-oxodG.

    • Add a monoclonal antibody specific for 8-oxodG to each well. During incubation, the antibody will bind to either the 8-oxodG in the sample/standard or the 8-oxodG coated on the plate.

    • Wash the plate to remove unbound antibody and sample components.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Wash the plate again to remove unbound secondary antibody.

    • Add a substrate solution that will react with the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader. The color intensity is inversely proportional to the concentration of 8-oxodG in the sample.

Signaling Pathways

Metabolic Activation of this compound

The metabolic activation of 5-MC is a critical step in its carcinogenic process. It primarily involves two pathways: the diol-epoxide pathway and the ortho-quinone pathway. Both pathways are initiated by CYP enzymes.

metabolic_pathway cluster_0 Diol-Epoxide Pathway cluster_1 Ortho-Quinone Pathway 5-MC 5-MC 5-MC-1,2-epoxide 5-MC-1,2-epoxide 5-MC->5-MC-1,2-epoxide CYP1A1/1A2 5-MC-1,2-diol 5-MC-1,2-diol 5-MC-1,2-epoxide->5-MC-1,2-diol Epoxide Hydrolase 5-MC-1,2-diol-3,4-epoxide\n(Ultimate Carcinogen) 5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen) 5-MC-1,2-diol->5-MC-1,2-diol-3,4-epoxide\n(Ultimate Carcinogen) CYP 5-MC-1,2-catechol 5-MC-1,2-catechol 5-MC-1,2-diol->5-MC-1,2-catechol AKR DNA Adducts DNA Adducts 5-MC-1,2-diol-3,4-epoxide\n(Ultimate Carcinogen)->DNA Adducts 5-MC-1,2-dione\n(Ortho-quinone) 5-MC-1,2-dione (Ortho-quinone) 5-MC-1,2-catechol->5-MC-1,2-dione\n(Ortho-quinone) Oxidation Conjugates\n(Detoxification) Conjugates (Detoxification) 5-MC-1,2-catechol->Conjugates\n(Detoxification) SULT, COMT Redox Cycling &\nOxidative Stress Redox Cycling & Oxidative Stress 5-MC-1,2-dione\n(Ortho-quinone)->Redox Cycling &\nOxidative Stress

Caption: Metabolic activation pathways of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling

5-MC, like many other PAHs, can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of the AhR signaling pathway leads to the induction of genes encoding for xenobiotic-metabolizing enzymes, including CYP1A1 and CYP1B1, which are involved in the metabolic activation of 5-MC itself. This creates a feedback loop that can enhance the genotoxicity of 5-MC.

ahr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5-MC 5-MC AhR_complex AhR-Hsp90-XAP2 Complex 5-MC->AhR_complex Binding AhR_active Activated AhR-5-MC AhR_complex->AhR_active AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocation ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Gene_Induction Induction of CYP1A1, CYP1B1, etc. XRE->Gene_Induction

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

Conclusion

The biomarkers and analytical methods described in this guide provide a robust framework for assessing human exposure to this compound. While quantitative data from human studies specifically for 5-MC are still emerging, the established methodologies for related PAHs offer a clear path forward for future research. Continued efforts in biomonitoring of exposed populations, coupled with advanced analytical techniques, will be crucial for a better understanding of the health risks associated with 5-MC and for the development of effective preventative and therapeutic strategies.

References

A Historical Perspective of 5-Methylchrysene Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), has been a subject of intense scientific scrutiny for decades due to its potent carcinogenic properties. First identified as a component of tobacco smoke and other products of incomplete combustion, its study has provided fundamental insights into the mechanisms of chemical carcinogenesis.[1] This technical guide offers a comprehensive historical perspective on this compound research, detailing key findings, experimental methodologies, and the evolution of our understanding of its mode of action.

Early Discoveries and Identification as a Potent Carcinogen

Research into the carcinogenic properties of chrysenes gained momentum in the mid-20th century. While chrysene itself was found to be a weak carcinogen, early studies on its methylated derivatives revealed a significant increase in carcinogenic activity. This compound emerged as a particularly potent carcinogen, demonstrating greater tumor-initiating activity than its parent compound and even the well-characterized carcinogen benzo[a]pyrene in some experimental models. These initial findings, primarily from mouse skin painting bioassays, established this compound as a significant environmental carcinogen and a crucial subject for further investigation.

Quantitative Analysis of Carcinogenicity

The mouse skin carcinogenesis model has been instrumental in quantifying the tumorigenic potential of this compound and its metabolites. The two-stage protocol, involving initiation with the test compound followed by promotion with an agent like 12-O-tetradecanoylphorbol-13-acetate (TPA), has been widely used.

Table 1: Tumor-Initiating Activity of this compound and its Metabolites on Mouse Skin

CompoundInitiating Dose (nmol)Tumor Incidence (%)Tumors per MouseReference
This compound1001009.1[2]
anti-5,6-diMeCDE33-1.2[2]
anti-5,6-diMeCDE100-2.2[2]
anti-5,6-diMeCDE400-6.2[2]
5-MeCDE33-3.1
5-MeCDE100-7.5
5-MeCDE400-9.1
(+/-)-trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I)100-4.4
(+/-)-trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene (anti-DE-II)100-0

Table 2: Tumorigenicity of this compound and its Metabolites in Newborn Mice

CompoundTotal Dose (nmol)Lung Tumors per MouseLiver Tumors per MouseReference
anti-DE-I564.61.2

Metabolic Activation: The Pathway to Carcinogenesis

A pivotal breakthrough in this compound research was the elucidation of its metabolic activation pathway. It was discovered that this compound itself is not the ultimate carcinogen but requires enzymatic conversion to reactive intermediates that can bind to cellular macromolecules like DNA. This multi-step process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.

The key steps in the metabolic activation of this compound are:

  • Epoxidation: Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, catalyze the epoxidation of the 1,2-double bond of this compound to form this compound-1,2-oxide.

  • Hydration: Epoxide hydrolase converts the epoxide to trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol), the proximate carcinogen.

  • Second Epoxidation: A second epoxidation, again catalyzed by CYP enzymes, occurs on the 3,4-double bond of the dihydrodiol, forming the highly reactive anti-5-methylchrysene-1,2-diol-3,4-epoxide (anti-5-MCDE). This diol epoxide is considered the ultimate carcinogen.

This metabolic activation pathway is a classic example of the "bay region" theory of PAH carcinogenesis, which posits that diol epoxides with an epoxide ring in a sterically hindered "bay region" of the molecule are particularly potent carcinogens.

Below is a diagram illustrating the metabolic activation pathway of this compound.

Metabolic_Activation_of_5_Methylchrysene cluster_0 Metabolic Activation Pathway of this compound cluster_1 Detoxification MC This compound MCO This compound-1,2-oxide MC->MCO CYP1A1, CYP1B1 MCD trans-1,2-dihydroxy- 1,2-dihydro-5-methylchrysene (Proximate Carcinogen) MCO->MCD Epoxide Hydrolase MCDE anti-5-Methylchrysene-1,2-diol-3,4-epoxide (Ultimate Carcinogen) MCD->MCDE CYP1A1, CYP1B1 Detox_Products Detoxification Products MCD->Detox_Products Conjugation (e.g., Glucuronidation, Sulfation) DNA_Adduct DNA Adducts MCDE->DNA_Adduct Covalent Binding

Metabolic activation pathway of this compound.

Formation of DNA Adducts

The ultimate carcinogen, anti-5-MCDE, is a highly electrophilic molecule that readily reacts with nucleophilic sites in DNA, forming covalent adducts. These DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication, initiating the process of carcinogenesis. The primary site of adduction for anti-5-MCDE is the exocyclic amino group of guanine and adenine residues in DNA. The formation of these specific DNA adducts is a critical event in the mutagenic and carcinogenic activity of this compound.

Experimental Protocols

A variety of experimental protocols have been developed and refined over the course of this compound research. These standardized methods have been crucial for obtaining reproducible and comparable data across different studies.

Synthesis of this compound

Several synthetic routes for this compound have been reported. One common method involves the photochemical cyclization of a substituted stilbene precursor.

Illustrative Synthesis Workflow:

Synthesis_Workflow Start Substituted Naphthalene and Phenylacetic Acid Derivatives Stilbene Stilbene Precursor Synthesis Start->Stilbene Cyclization Photochemical Cyclization Stilbene->Cyclization Purification Purification (Chromatography, Recrystallization) Cyclization->Purification Product This compound Purification->Product

General workflow for the synthesis of this compound.
Mouse Skin Carcinogenicity Bioassay

The mouse skin painting assay is a widely used in vivo model to assess the carcinogenic potential of chemical compounds.

Protocol Overview:

  • Animal Model: Typically, female CD-1 or SENCAR mice are used.

  • Initiation: A single topical application of this compound (e.g., 100-400 nmol) dissolved in a suitable solvent like acetone is applied to the shaved dorsal skin of the mice.

  • Promotion: Two weeks after initiation, a promoting agent, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area, typically twice a week for 20-26 weeks.

  • Tumor Monitoring: Mice are observed weekly for the appearance and growth of skin tumors (papillomas). The number and size of tumors are recorded.

  • Histopathology: At the end of the study, skin tumors and surrounding tissues are collected for histopathological examination to confirm the diagnosis and assess for malignant progression.

Analysis of DNA Adducts

The detection and quantification of DNA adducts are critical for understanding the genotoxic effects of this compound.

Protocol Overview:

  • Exposure: Tissues or cells are exposed to this compound or its metabolites.

  • DNA Isolation: DNA is extracted from the exposed samples using standard protocols.

  • DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual deoxynucleosides.

  • Adduct Enrichment: Solid-phase extraction (SPE) can be used to enrich the adducted deoxynucleosides from the bulk of normal deoxynucleosides.

  • Analysis: The enriched sample is analyzed by high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection to separate, identify, and quantify the specific DNA adducts.

Conclusion

The historical research on this compound has been instrumental in shaping our current understanding of chemical carcinogenesis. From its initial identification as a potent environmental carcinogen to the detailed elucidation of its metabolic activation pathway and its interaction with DNA, the study of this single compound has provided a powerful model for investigating the molecular mechanisms by which polycyclic aromatic hydrocarbons induce cancer. The experimental protocols developed and refined during this research continue to be valuable tools in the fields of toxicology, cancer research, and drug development. Future research may focus on individual susceptibility to this compound-induced carcinogenesis, the development of biomarkers for exposure and risk assessment, and strategies for preventing or mitigating its harmful effects.

References

Methodological & Application

Synthesis of 5-Methylchrysene for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory synthesis of 5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in toxicological and metabolic research. The primary synthetic strategy involves a two-step process: a Wittig reaction to form a stilbene derivative, followed by a photochemical Mallory cyclization to yield the target compound. This application note includes comprehensive experimental procedures, tabulated data for reaction conditions and yields, and a visual representation of the synthetic workflow. Due to the carcinogenic nature of this compound, all handling and synthesis steps must be conducted with appropriate safety precautions in a designated laboratory fume hood.

Introduction

This compound is a carcinogenic polycyclic aromatic hydrocarbon found as a product of incomplete combustion of organic materials.[1] Its study is crucial for understanding the mechanisms of chemical carcinogenesis and for the development of potential interventions. Laboratory synthesis is essential for obtaining pure samples for in-depth toxicological and metabolic studies. The most common and effective laboratory synthesis of this compound involves the photochemical cyclization of a stilbene precursor, a method known as the Mallory reaction.[2][3] This document outlines two established protocols for this synthesis, offering scalability and varying yields depending on the research needs.

Data Presentation

Table 1: Comparison of this compound Synthesis Protocols

ParameterProtocol 1: Large-Scale SynthesisProtocol 2: Lab-Scale Synthesis
Starting Materials 1-(1-phenylprop-1-en-2-yl)naphthalene1-(1-phenylprop-1-en-2-yl)naphthalene
Solvent BenzeneCyclohexane
Concentration ~0.03 M (12 g in 15 L)0.02 M
Irradiation Time Not specified12 hours
Yield 29%[4]65%[4]
Scale Grams (12 g)Milligrams to Grams
Reference

Table 2: Wittig Reaction for Stilbene Precursor Synthesis

ReagentMolar EquivalentPurpose
(Naphthalen-1-ylmethyl)triphenylphosphonium chloride1.2 eq.Wittig Salt
Acetophenone1.0 eq.Aldehyde/Ketone
Dichloromethane (DCM)-Solvent
50% aq. NaOH-Base

Experimental Protocols

Part 1: Synthesis of the Stilbene Precursor via Wittig Reaction

This protocol describes the synthesis of the key intermediate, 1-(1-phenylprop-1-en-2-yl)naphthalene.

Materials:

  • (Naphthalen-1-ylmethyl)triphenylphosphonium chloride

  • Acetophenone

  • Dichloromethane (DCM)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Water (deionized)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add (Naphthalen-1-ylmethyl)triphenylphosphonium chloride (1.2 eq.) and acetophenone (1.0 eq.).

  • Add dichloromethane (DCM) to dissolve the reactants.

  • With vigorous stirring, add 50% aqueous NaOH solution.

  • Stir the reaction mixture at room temperature for 1-3 days, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel and wash with water.

  • Extract the aqueous phase with DCM.

  • Combine the organic phases, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude stilbene derivative as a viscous oil.

  • The crude product can be purified by flash chromatography (e.g., using a petroleum ether/ethyl acetate eluent system) or used directly in the next step if purity is sufficient.

Part 2: Photochemical Synthesis of this compound (Mallory Reaction)

This section details two protocols for the final cyclization step.

Protocol 1: Large-Scale Synthesis

Materials:

  • 1-(1-phenylprop-1-en-2-yl)naphthalene (12 g)

  • Benzene (15 L)

  • Photoreactor with a suitable UV lamp

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve 12 g of the stilbene precursor in 15 L of benzene in a large-scale photoreactor.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., Nitrogen) for at least 30 minutes.

  • Irradiate the solution with a suitable UV lamp. The specific type of lamp and irradiation time may need optimization.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization or flash chromatography to yield the final product (yield: ~29%).

Protocol 2: Lab-Scale Synthesis

Materials:

  • 1-(1-phenylprop-1-en-2-yl)naphthalene

  • Cyclohexane

  • Quartz reaction vessel

  • Medium-pressure mercury lamp (e.g., 400 W) with a Pyrex filter

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare a 0.02 M solution of the stilbene precursor in cyclohexane in a quartz reaction vessel.

  • Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.

  • Irradiate the solution for 12 hours using a medium-pressure mercury lamp.

  • Monitor the reaction by observing the disappearance of the starting material using TLC.

  • After completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash chromatography to afford pure this compound (yield: ~65%).

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Mallory Photocyclization cluster_purification Purification Wittig_Salt (Naphthalen-1-ylmethyl)triphenylphosphonium chloride Stilbene 1-(1-phenylprop-1-en-2-yl)naphthalene Wittig_Salt->Stilbene DCM, 50% NaOH Acetophenone Acetophenone Acetophenone->Stilbene Methylchrysene This compound Stilbene->Methylchrysene hv (UV light) Cyclohexane or Benzene Purification Flash Chromatography / Recrystallization Methylchrysene->Purification

References

Application Notes and Protocols for the Quantification of 5-Methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) and a potent carcinogen found in tobacco smoke, polluted environments, and as a product of incomplete combustion of organic materials.[1] Its carcinogenicity is linked to its metabolic activation into reactive diol epoxides that can form DNA adducts, leading to mutations and the initiation of cancer.[2][3][4][5] Accurate and sensitive quantification of this compound in various matrices is crucial for toxicological studies, environmental monitoring, and in the development of therapeutic and preventative strategies against PAH-induced cancers.

These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), along with comprehensive sample preparation methods for different biological and environmental matrices.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices. The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring characteristic precursor-to-product ion transitions.

Instrumentation

A gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS) is recommended for this analysis.

Table 1: GC-MS/MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnRxi-PAH (60 m x 0.25 mm I.D., 0.1 µm df) or equivalent
Injection Volume2 µL
Injection ModeSplitless
Injector Temperature330 °C
Carrier GasHelium
Flow RateConstant linear velocity of 40.0 cm/sec
Oven Program180 °C (hold 2 min), ramp 5 °C/min to 260 °C, then 15 °C/min to 350 °C (hold 12 min)
Mass Spectrometer
Interface Temperature330 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsQuantitative: 242.10 > 239.10 (CE: 32 V); Qualitative: 242.10 > 215.10 (CE: 22 V)
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a robust and sensitive technique for the analysis of fluorescent compounds like this compound and its metabolites.

Instrumentation

A standard HPLC system equipped with a fluorescence detector is required.

Table 2: HPLC-FLD Instrumental Parameters

ParameterValue
HPLC System
ColumnZorbax-ODS C18 (5 µm, 4.6 mm x 250 mm) with a compatible guard column
Mobile Phase AWater with 0.1% formic acid (v/v)
Mobile Phase BAcetonitrile with 0.1% formic acid (v/v)
Gradient Program5% B to 95% B over 30 min, hold at 95% B for 10 min, return to 5% B in 1 min, and equilibrate for 19 min
Flow Rate0.5 mL/min
Injection Volume10 µL
Fluorescence Detector
Excitation Wavelength (λex)273 nm
Emission Wavelength (λem)391 nm

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for this compound quantification.

Table 3: GC-MS/MS Method Performance

ParameterMatrixValueReference
Limit of Detection (LOD)Katsuobushi (dried, smoked tuna)0.098 pg/µL
Limit of Quantification (LOQ)-Not Reported
Linearity (R²)-Not Reported
Recovery-Not Reported

Table 4: HPLC-FLD Method Performance

ParameterMatrixValueReference
Limit of Detection (LOD)Soybean Oil0.02 - 0.76 µg/kg
Limit of Quantification (LOQ)Soybean Oil0.03 - 0.96 µg/kg
Linearity (R²)Standard Solutions> 0.999
RecoverySoybean Oil71 - 115%

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for accurate quantification and depends on the matrix.

Protocol 1: Extraction from Biological Tissues (e.g., Liver, Lung)

  • Homogenization: Homogenize approximately 1 g of tissue in a suitable buffer.

  • Enzymatic De-conjugation (for metabolites): For the analysis of conjugated metabolites, treat the homogenate with β-glucuronidase/arylsulfatase to release the parent compounds.

  • Protein Precipitation: Add 1.5 mL of cold acetonitrile to 0.5 mL of the homogenate to precipitate proteins. Vortex for 1 minute and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube and add an equal volume of an appropriate organic solvent (e.g., hexane or ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

  • Drying and Reconstitution: Collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., toluene for GC-MS or mobile phase for HPLC).

Protocol 2: Extraction from Environmental Water Samples

  • Acidification: Acidify the water sample (e.g., 1 L) with concentrated hydrochloric acid to stabilize the analytes.

  • Spiking with Internal Standard: Add an appropriate internal standard (e.g., deuterated this compound) to the sample.

  • Liquid-Liquid Extraction (LLE): Extract the sample with 7 mL of toluene by stirring for 1 hour.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, add anhydrous sodium sulfate and centrifuge to break the emulsion.

  • Concentration: Collect the organic extract and concentrate it to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

Protocol 3: Extraction from Soil and Sediment

  • Sample Collection: Collect soil or sediment samples in pre-cleaned glass jars with Teflon-lined caps, ensuring no headspace for volatile analysis.

  • Drying and Sieving: For non-volatile analysis, air-dry the sample at ≤30°C and grind it to pass through a 2 mm sieve. For volatile analysis, use the wet sample.

  • Extraction: Perform Soxhlet extraction or sonication with a suitable solvent mixture such as hexane:acetone (1:1).

  • Cleanup: Use Solid Phase Extraction (SPE) with a silica or C18 cartridge to remove interferences. Condition the cartridge, load the extract, wash with a non-polar solvent, and elute this compound with a more polar solvent mixture.

  • Concentration and Reconstitution: Evaporate the eluate and reconstitute in the appropriate solvent for analysis.

Visualizations

Metabolic Activation of this compound

The following diagram illustrates the metabolic pathway of this compound, leading to the formation of DNA adducts.

Metabolic_Activation cluster_0 Phase I Metabolism cluster_1 DNA Adduct Formation cluster_2 Cellular Consequences This compound This compound 5-MC-1,2-diol This compound- 1,2-dihydrodiol This compound->5-MC-1,2-diol CYP1A1/1A2 5-MC-DE This compound- 1,2-diol-3,4-epoxide 5-MC-1,2-diol->5-MC-DE CYP1A1 DNA_Adduct Covalent DNA Adducts 5-MC-DE->DNA_Adduct Reaction with Guanine/Adenine DNA DNA Mutations Mutations DNA_Adduct->Mutations Cancer_Initiation Cancer Initiation Mutations->Cancer_Initiation

Caption: Metabolic activation of this compound to a DNA-reactive epoxide.

General Experimental Workflow for this compound Quantification

This diagram outlines the general steps involved in the quantification of this compound from a sample matrix.

Experimental_Workflow Sample_Collection Sample Collection (Biological, Environmental) Sample_Preparation Sample Preparation (Extraction, Cleanup) Sample_Collection->Sample_Preparation Analysis Instrumental Analysis (GC-MS or HPLC-FLD) Sample_Preparation->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Results Results Reporting Data_Processing->Results

Caption: General workflow for this compound analysis.

References

Application Note: Quantitative Analysis of 5-Methylchrysene and its Metabolites by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methylchrysene is a potent polycyclic aromatic hydrocarbon (PAH) and a known carcinogen found in tobacco smoke and other environmental sources.[1][2] Its toxicity is linked to its metabolic activation into reactive metabolites that can form DNA adducts, initiating carcinogenesis. The primary metabolic activation is mediated by cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites, including dihydrodiols, chrysenols, and hydroxymethylchrysenes.[1][3] Among these, trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) is recognized as a proximate carcinogen, which can be further metabolized to a highly reactive diol-epoxide.[4] Monitoring this compound and its metabolites in biological matrices is crucial for toxicological studies and human exposure assessment. This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its key metabolites using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Metabolic Pathway of this compound

The metabolism of this compound is a complex process initiated by oxidation reactions primarily catalyzed by CYP enzymes such as P450 1A1, 1A2, 2C10, and 3A4. This leads to the formation of various hydroxylated and dihydrodiol metabolites. A simplified representation of this metabolic activation pathway is shown below.

This compound This compound Metabolite_1 5-MC-1,2-epoxide This compound->Metabolite_1 CYP1A1/1A2/2C10 Metabolite_4 Phenolic Metabolites This compound->Metabolite_4 CYP Enzymes Metabolite_5 Hydroxymethyl Metabolites This compound->Metabolite_5 CYP3A4/1A2 Metabolite_2 trans-1,2-dihydroxy- 1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) (Proximate Carcinogen) Metabolite_1->Metabolite_2 Epoxide Hydrolase Metabolite_3 5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen) Metabolite_2->Metabolite_3 CYP Enzymes DNA_Adducts DNA_Adducts Metabolite_3->DNA_Adducts

A simplified metabolic pathway of this compound.

Experimental Protocols

This section details the procedures for sample preparation and HPLC-MS/MS analysis of this compound and its metabolites in biological matrices such as plasma and urine.

Sample Preparation

Materials and Reagents:

  • Plasma or urine samples

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Acetonitrile (ACN), cold

  • Methanol (MeOH)

  • Water, HPLC grade

  • Formic acid

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • β-glucuronidase/arylsulfatase

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Protocol for Plasma Samples (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 500 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Add 1.5 mL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

Protocol for Urine Samples (Enzymatic Hydrolysis and SPE):

  • To 1 mL of urine, add the internal standard.

  • Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase solution to deconjugate the metabolites.

  • Incubate the mixture at 37°C for at least 4 hours or overnight.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the incubated urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

HPLC Parameters:

Parameter Setting
Column C18 reverse-phase column (e.g., 1.7 µm particle size, 150 µm x 100 mm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 1.6 µL/min
Column Temperature 50°C
Injection Volume 10 µL

| Gradient | Start with 5% B for 5 min, linear gradient to 95% B over 30 min, hold at 95% B for 10 min, return to 5% B in 2 min, and equilibrate for 12 min. |

MS/MS Parameters:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Optimized for the specific instrument
Gas Flow Optimized for the specific instrument

| Precursor/Product Ions | To be determined by direct infusion of analytical standards for each metabolite. |

Experimental Workflow

The overall experimental workflow for the analysis of this compound metabolites is depicted below.

cluster_0 Sample Collection & Storage cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing Sample_Collection Collect Plasma/Urine Samples Sample_Storage Store at -80°C Sample_Collection->Sample_Storage Add_IS Add Internal Standard Sample_Storage->Add_IS Plasma_Prep Protein Precipitation (Plasma) Add_IS->Plasma_Prep Urine_Prep Enzymatic Hydrolysis & SPE (Urine) Add_IS->Urine_Prep Evaporation Evaporate to Dryness Plasma_Prep->Evaporation Urine_Prep->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution HPLC_Injection Inject into HPLC-MS/MS Reconstitution->HPLC_Injection Data_Acquisition Data Acquisition (MRM) HPLC_Injection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

A generalized experimental workflow for HPLC-MS/MS analysis.

Quantitative Data Summary

Specific quantitative data for the HPLC-MS/MS analysis of this compound metabolites are not extensively available in the literature. However, the following table summarizes typical performance characteristics for the analysis of other PAH metabolites in biological samples, which can serve as a benchmark for method development and validation.

Analytical MethodAnalyte ClassMatrixLOD (ng/mL)LOQ (ng/mL)
HPLC-FLDChrysene MetabolitesFish Bile--
GC-MSChrysene MetabolitesFish Bile--
GC-MS/MS8 PAHsHerbal Medicines-0.26 - 1.11 µg/kg

LOD: Limit of Detection; LOQ: Limit of Quantification. Values are indicative and should be experimentally determined.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust HPLC-MS/MS method for the quantification of this compound and its metabolites in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the illustrative diagrams, offer a practical guide for researchers in toxicology and drug metabolism. The provided benchmarks for analytical performance will aid in method validation and ensure the generation of high-quality, reliable data.

References

Application Note: High-Sensitivity Detection of 5-Methylchrysene using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the detection and quantification of 5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), using gas chromatography-mass spectrometry (GC-MS). This compound is a known carcinogen and its monitoring in various matrices is crucial for environmental and toxicological studies.[1][2] The described protocol offers high selectivity and sensitivity, making it suitable for trace-level analysis. The methodology outlined below provides a comprehensive guide for sample preparation, instrumental analysis, and data interpretation.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are byproducts of incomplete combustion of fuels.[1] Due to their carcinogenic and mutagenic properties, the analysis of PAHs, including this compound, is of significant interest in environmental monitoring, food safety, and toxicology.[1][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of PAHs in complex matrices. This method provides excellent chromatographic resolution and mass spectral information for unambiguous compound identification. This application note presents a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected performance characteristics.

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Collection: Collect samples (e.g., water, soil, biological fluids) in appropriate containers and store them at 4°C if not analyzed immediately.

  • Extraction:

    • For liquid samples (e.g., water), take a known volume (e.g., 1 L) and add a suitable surrogate or internal standard. Extract the sample with a non-polar solvent such as hexane or dichloromethane in a separatory funnel. Shake vigorously for 2-3 minutes and allow the layers to separate. Collect the organic layer. Repeat the extraction process two more times with fresh solvent.

    • For solid samples (e.g., soil), a representative sample (e.g., 5 grams, dried) can be extracted with a mixture of dichloromethane and acetone (1:1 v/v) using agitation or sonication.

  • Drying and Concentration: Pass the combined organic extracts through anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

  • Cleanup (if necessary): For complex matrices, a cleanup step using solid-phase extraction (SPE) with a silica or florisil cartridge may be necessary to remove interferences.

  • Reconstitution: Evaporate the final extract to dryness and reconstitute in a known volume (e.g., 180 µL) of a suitable solvent like cyclohexane or toluene. Add an injection standard (e.g., 20 µL of this compound solution) before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature300°C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 60°C for 1 min, ramp at 12°C/min to 210°C, then 8°C/min to 320°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C - 320°C
Transfer Line Temperature300°C - 320°C
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity
SIM Ions for this compoundm/z 242.3 (Quantifier), other characteristic ions (Qualifiers)

Quantitative Data

The following table summarizes typical performance data for the analysis of this compound and other PAHs using GC-MS.

Table 2: Performance Characteristics for PAH Analysis

AnalyteMethodLimit of Detection (LOD) (pg/µL)Linearity (R²)
This compound GC/MS (SIM) 0.323 >0.99
This compound GC/MS/MS (MRM) 0.098 >0.99
ChryseneGC/MS (SIM)0.209>0.99
ChryseneGC/MS/MS (MRM)0.068>0.99
Benzo[a]pyreneGC/MS (SIM)0.159>0.99
Benzo[a]pyreneGC/MS/MS (MRM)0.029>0.99

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Water, Soil, etc.) Extraction Liquid-Liquid or Solid-Liquid Extraction Sample->Extraction Drying Drying with Sodium Sulfate Extraction->Drying Concentration Concentration under Nitrogen Drying->Concentration Cleanup SPE Cleanup (Optional) Concentration->Cleanup Reconstitution Reconstitution in Analysis Solvent Concentration->Reconstitution If no cleanup Cleanup->Reconstitution Injection GC Injection (Splitless) Reconstitution->Injection Separation Chromatographic Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (SIM/MRM) Ionization->Detection Identification Compound Identification (Retention Time & Mass Spec) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Reporting Quantification->Report PAH_Metabolism PAH This compound (Parent Compound) CYP450 Cytochrome P450 Enzymes PAH->CYP450 Metabolic Activation Metabolites Metabolites (e.g., Dihydrodiols, Hydroxymethylchrysenes) CYP450->Metabolites DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Covalent Binding Carcinogenesis Potential for Carcinogenesis DNA_Adducts->Carcinogenesis

References

Application Notes and Protocols for 5-Methylchrysene Extraction from Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) and a potent environmental carcinogen.[1][2] It is a product of incomplete combustion of organic materials such as coal, oil, gas, and wood, and is a component of tobacco smoke.[1] Due to its toxicity and prevalence in the environment, accurate and efficient extraction and quantification from various environmental matrices are crucial for toxicological studies and risk assessment. This document provides detailed protocols for the extraction of this compound from environmental samples, including water, soil, and sediment.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₉H₁₄[1]
Molecular Weight242.32 g/mol [1]
Melting Point117.5 °C
Water Solubility0.062 mg/L at 27 °C
AppearancePurple crystals

Overview of Extraction Methodologies

The selection of an appropriate extraction method for this compound depends on the sample matrix, the required level of sensitivity, and the available instrumentation. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), Ultrasonic Extraction, and Accelerated Solvent Extraction (ASE).

Quantitative Data Summary

The following tables summarize the typical performance of various extraction methods for PAHs, including chrysene as a surrogate for this compound, from different environmental matrices. Please note that actual recoveries may vary depending on the specific sample characteristics and laboratory conditions.

Table 1: Extraction of this compound from Water Samples

Extraction MethodSorbent/Solvent SystemAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)
Solid-Phase Extraction (SPE)C1881 - 135< 620.0 - 52.0 ng/L
Solid-Phase Microextraction (SPME)PDMS fiber103.2 - 119.3 (for chrysene)4.8 - 10.2 (for chrysene)2.7 ng/L (for chrysene)
Dispersive Liquid-Liquid Microextraction (DLLME)Chloroform (extraction), Acetone (disperser)71 - 904 - 110.03 - 0.1 ng/mL

Table 2: Extraction of this compound from Soil & Sediment Samples

Extraction MethodSolvent SystemAverage Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)
Ultrasonic Extractionn-hexane:acetone (1:1)> 90 (for general PAHs)< 150.002 - 1.87 µg/kg
Accelerated Solvent Extraction (ASE)Dichloromethane86.7 - 116.2 (for 16 PAHs)0.7 - 5.3Not Specified
Soxhlet ExtractionDichloromethane or Hexane84 - 100 (for 4+ ring PAHs)Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Water

This protocol is suitable for the extraction of this compound from water samples and is amenable to automation.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Nitrogen gas, high purity

  • Glass vials

  • Vacuum manifold for SPE

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of DCM followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Pass 1 L of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

  • Elution: Elute the trapped analytes with two 5 mL portions of DCM into a clean collection tube.

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Ultrasonic Extraction of this compound from Soil and Sediment

This method is effective for extracting this compound from solid environmental samples.

Materials:

  • Acetone (HPLC grade)

  • n-Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath or probe sonicator

  • Filter paper

Procedure:

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris. Homogenize the sample.

  • Extraction:

    • Weigh approximately 5 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Separation:

    • Centrifuge the sample at 3000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

  • Repeat Extraction: Repeat the extraction (steps 2 and 3) on the sample residue two more times, combining the supernatants.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (if necessary): The extract may require a cleanup step using silica gel or Florisil chromatography to remove interfering compounds.

  • Analysis: The final extract is ready for GC-MS or HPLC analysis.

Visualizations

experimental_workflow cluster_water Water Sample cluster_soil Soil/Sediment Sample Water_Sample Water Sample Collection SPE Solid-Phase Extraction (SPE) Water_Sample->SPE Concentration Extract Concentration SPE->Concentration Soil_Sample Soil/Sediment Sample Collection Drying Drying & Sieving Soil_Sample->Drying Ultrasonic Ultrasonic Extraction Drying->Ultrasonic Ultrasonic->Concentration Cleanup Extract Cleanup (Optional) Concentration->Cleanup Analysis GC-MS or HPLC Analysis Cleanup->Analysis Data Data Analysis Analysis->Data

Caption: Experimental workflow for this compound extraction and analysis.

logical_relationship Analyte This compound Matrix Environmental Matrix (Water, Soil, Sediment) Analyte->Matrix Extraction Extraction Method Matrix->Extraction LLE LLE Extraction->LLE SPE SPE Extraction->SPE SPME SPME Extraction->SPME Ultrasonic Ultrasonic Extraction->Ultrasonic ASE ASE Extraction->ASE Factors Influencing Factors Extraction->Factors Result Accurate Quantification LLE->Result SPE->Result SPME->Result Ultrasonic->Result ASE->Result Solvent Solvent Choice Factors->Solvent pH pH Factors->pH Temp Temperature Factors->Temp Matrix_Comp Matrix Composition Factors->Matrix_Comp

Caption: Factors influencing the extraction of this compound.

References

Application Notes and Protocols for In Vitro Assays of 5-Methylchrysene Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to study the metabolism of 5-Methylchrysene (5-MC), a potent carcinogenic polycyclic aromatic hydrocarbon (PAH). Understanding the metabolic activation and detoxification pathways of 5-MC is crucial for toxicological assessment and in the development of potential cancer prevention strategies.

Introduction to this compound Metabolism

This compound is a strong carcinogen found in tobacco smoke and other combustion products. Its carcinogenicity is dependent on its metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations. The primary metabolic activation of 5-MC occurs through two main pathways: the diol-epoxide pathway and the ortho-quinone pathway. These pathways involve a series of enzymatic reactions catalyzed by Phase I enzymes, such as Cytochrome P450s (CYPs), and Phase II enzymes.

The diol-epoxide pathway involves the oxidation of 5-MC by CYP enzymes, primarily CYP1A1 and CYP1A2, to form dihydrodiols.[1][2] Specifically, the formation of trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MC-1,2-diol) is a critical step, as this is a proximate carcinogen.[2][3] This diol is then further metabolized to a highly reactive diol-epoxide, which can bind to DNA.[1]

The ortho-quinone pathway represents another significant activation route. This pathway also starts with the formation of dihydrodiols, which are then converted to catechols. These catechols can undergo redox cycling to form reactive ortho-quinones.

Key enzymes involved in 5-MC metabolism include:

  • Cytochrome P450 (CYP) enzymes : CYP1A1, CYP1A2, and to a lesser extent, CYP3A4, are involved in the initial oxidative metabolism. CYP1A1 is particularly important in the lung, while CYP1A2 plays a major role in the liver.

  • Aldo-Keto Reductases (AKRs) : These enzymes are involved in the ortho-quinone pathway.

  • Phase II Conjugating Enzymes : Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are involved in the detoxification of metabolites.

Key In Vitro Assay Systems

Several in vitro systems can be employed to study 5-MC metabolism. The choice of system depends on the specific research question.

  • Human Hepatoma (HepG2) Cells : This cell line is a valuable model as it expresses a battery of both Phase I and Phase II metabolic enzymes, providing a more complete picture of metabolic activation and detoxification pathways.

  • Human Liver and Lung Microsomes : Microsomes are subcellular fractions containing a high concentration of CYP enzymes, making them ideal for studying the initial steps of oxidative metabolism and identifying the specific CYPs involved.

  • Recombinant Human CYP Enzymes : Using purified, individually expressed CYP enzymes allows for the precise determination of the contribution of each specific enzyme to the metabolism of 5-MC.

Quantitative Data on this compound Metabolism

The following table summarizes quantitative data on the formation of the proximate carcinogenic metabolite, 5-MC-1,2-diol, in human liver microsomes.

ParameterValueSource
Rate of 5-MC-1,2-diol formation0.2-2.3 pmol/mg protein/min

Experimental Protocols

Protocol 1: this compound Metabolism in Human Hepatoma (HepG2) Cells

This protocol describes how to assess the metabolism of 5-MC in a cellular context.

Materials:

  • Human Hepatoma (HepG2) cells

  • 6-well cell culture plates

  • Minimum Essential Medium (MEM), phenol red-free

  • Glucose

  • This compound (5-MC) stock solution in DMSO

  • Formic acid

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • HPLC-UV-Fluorescence system

Procedure:

  • Cell Seeding: Plate confluent HepG2 cells in 6-well plates at a density of approximately 5 x 10⁶ cells per well.

  • Cell Treatment: After allowing the cells to attach, wash them twice with phosphate-buffered saline (PBS). Treat the cells with MEM (phenol red-free) containing 10 mM glucose and 1 µM 5-MC. The final DMSO concentration should be 0.2% (v/v).

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂. Collect culture media at 0 and 24 hours.

  • Metabolite Extraction:

    • Acidify the collected media with 0.1% formic acid (v/v).

    • Extract the metabolites twice with a 1.5-fold volume of cold, water-saturated ethyl acetate.

    • Combine the organic phases and evaporate to dryness under a vacuum.

  • Sample Preparation for HPLC: Reconstitute the dried residue in 150 µL of methanol.

  • HPLC Analysis: Analyze the samples using an HPLC system equipped with a UV and a fluorescence detector.

    • UV Detection: Monitor at a wavelength of 268 nm.

    • Fluorescence Detection: Use an excitation wavelength of 273 nm and an emission wavelength of 391 nm.

    • Compare the chromatograms from the 0 and 24-hour time points to identify the formed metabolites.

Protocol 2: this compound Metabolism in Human Liver Microsomes

This protocol is designed to investigate the role of CYP enzymes in the metabolism of 5-MC.

Materials:

  • Human liver microsomes

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • This compound (5-MC) stock solution in a suitable solvent (e.g., acetone)

  • Ice-cold acetonitrile

  • Microcentrifuge tubes

  • Incubator/shaker at 37°C

  • HPLC-UV/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • Human liver microsomes (final protein concentration of 0.2-1.0 mg/mL)

    • NADPH regenerating system

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding 5-MC to a final concentration of 1 µM.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 15, 30, or 60 minutes).

  • Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for HPLC analysis.

  • HPLC-UV/MS Analysis: Analyze the supernatant to identify and quantify the metabolites of 5-MC.

    • HPLC Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • UV Detection: Monitor at wavelengths such as 254 nm and 268 nm.

    • Mass Spectrometry: Use an appropriate mass spectrometer to confirm the identity of the metabolites based on their mass-to-charge ratio.

Visualizations

Caption: Experimental workflow for in vitro this compound metabolism studies.

Caption: Major metabolic pathways of this compound.

References

Application Notes and Protocols for Investigating 5-Methylchrysene Toxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene (5-MC) is a polycyclic aromatic hydrocarbon (PAH) and a potent carcinogen found in tobacco smoke and as a product of incomplete combustion of organic materials.[1][2] Its toxicity is primarily mediated through metabolic activation into reactive intermediates that can covalently bind to DNA, forming adducts that lead to mutations and potentially initiate carcinogenesis.[3][4] Understanding the cellular and molecular mechanisms of 5-MC toxicity is crucial for risk assessment and the development of preventative strategies. This document provides detailed protocols for utilizing cell culture models to investigate the cytotoxic and genotoxic effects of 5-MC. The human hepatoma cell line, HepG2, is recommended as a primary model due to its metabolic competence, retaining many of the cytochrome P450 enzymes necessary for PAH activation.[5]

Recommended Cell Culture Models

The choice of cell line is critical for assessing the toxicity of PAHs. The following cell lines are recommended for their relevance to human exposure and metabolism:

  • Human Hepatoma Cell Line (HepG2): As the liver is the primary site of PAH metabolism, HepG2 cells are an excellent model. They express key metabolic enzymes, such as cytochrome P450s, enabling the study of both the parent compound and its metabolites.

  • Human Lung Carcinoma Cell Line (A549): Representing alveolar epithelial cells, this cell line is relevant for studying the effects of inhaled toxicants like those present in tobacco smoke.

  • Genetically Engineered Cell Lines (e.g., V79MZ): For mechanistic studies, cell lines engineered to express specific human CYP enzymes (e.g., CYP1A1, CYP1B1) are invaluable for dissecting the roles of individual enzymes in 5-MC metabolic activation and toxicity.

Data Presentation

The following tables summarize key quantitative data related to this compound toxicity from in vitro studies.

Table 1: Cytotoxicity of this compound

CompoundCell LineAssayIC50 (µM)Reference
This compoundV79MZSulforhodamine B3.1 ± 0.2
This compoundV79MZ-hCYP1B1Sulforhodamine B1.6 ± 0.2
This compoundV79MZ-hCYP1A1Sulforhodamine B1.6 ± 0.2
This compound-1,2-diolV79MZ-hCYP1B1Sulforhodamine B0.11 ± 0.01
This compound-1,2-diolV79MZ-hCYP1A1Sulforhodamine B0.09 ± 0.01

Table 2: Mutagenicity of this compound and its Metabolite

Compound (Concentration)Cell LineEndpointMutant Colonies per Million Cells (Mean ± SD)Reference
This compound (1.0 µM)V79MZ-hCYP1B1hprt mutation~140 ± 20
This compound (1.0 µM)V79MZ-hCYP1A1hprt mutation~150 ± 25
This compound-1,2-diol (0.1 µM)V79MZ-hCYP1B1hprt mutation~250 ± 30
This compound-1,2-diol (0.1 µM)V79MZ-hCYP1A1hprt mutation~120 ± 15

Experimental Workflow

The following diagram outlines a typical workflow for assessing the toxicity of this compound in cell culture.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Toxicity Assessment cluster_analysis Data Analysis prep_compound Prepare 5-MC Stock (in DMSO) treat_cells Treat Cells with Serial Dilutions of 5-MC prep_compound->treat_cells prep_cells Culture Selected Cell Line (e.g., HepG2) seed_cells Seed Cells into Multi-well Plates prep_cells->seed_cells seed_cells->treat_cells cytotoxicity Cytotoxicity Assays (e.g., MTT) treat_cells->cytotoxicity genotoxicity Genotoxicity Assays (Comet, Micronucleus) treat_cells->genotoxicity dna_adducts DNA Adduct Analysis (LC-MS/MS) treat_cells->dna_adducts signaling Signaling Pathway Analysis (Western Blot) treat_cells->signaling data_analysis Calculate IC50, Quantify DNA Damage, Analyze Protein Expression cytotoxicity->data_analysis genotoxicity->data_analysis dna_adducts->data_analysis signaling->data_analysis conclusion Toxicological Profile of 5-MC data_analysis->conclusion

Caption: Experimental workflow for 5-MC toxicity testing.

Experimental Protocols

Caution: this compound and its metabolites are potential chemical carcinogens and must be handled with appropriate safety precautions in a certified chemical fume hood.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol determines the concentration-dependent cytotoxic effects of 5-MC on cell viability.

Materials:

  • Selected cell line (e.g., HepG2)

  • Complete culture medium

  • This compound (5-MC)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottomed plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Exposure: Prepare serial dilutions of 5-MC in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 1% (v/v). Remove the old medium from the cells and add 100 µL of the 5-MC dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Assessment of Genotoxicity by Comet Assay (Alkaline Version)

This assay detects DNA single-strand breaks and alkali-labile sites.

Materials:

  • Treated cells

  • Phosphate-buffered saline (PBS)

  • Low melting point (LMP) agarose

  • Normal melting point (NMP) agarose

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with image analysis software

Procedure:

  • Cell Treatment: Treat cells with various concentrations of 5-MC for a defined period (e.g., 4-24 hours). Include positive and negative controls. For compounds requiring metabolic activation, co-incubation with an S9 fraction from induced rat liver may be necessary.

  • Slide Preparation: Coat microscope slides with a layer of NMP agarose and allow to dry.

  • Cell Embedding: Harvest the treated cells by trypsinization, resuspend in PBS, and mix with LMP agarose at a ratio of 1:10 (v/v). Pipette this mixture onto the pre-coated slides, cover with a coverslip, and allow to solidify on ice.

  • Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding. Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides by washing three times with neutralization buffer for 5 minutes each. Stain the DNA with an appropriate fluorescent dye.

  • Analysis: Visualize the comets under a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Protocol 3: Assessment of Chromosomal Damage by In Vitro Micronucleus Assay

This assay detects both clastogens (chromosome breaking agents) and aneugens (agents affecting chromosome segregation).

Materials:

  • Mammalian cells (e.g., HepG2, TK6, or human peripheral blood lymphocytes)

  • Complete culture medium

  • This compound

  • DMSO

  • Cytochalasin B (for cytokinesis-block method)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Microscope slides

  • DNA stain (e.g., Giemsa or DAPI)

  • Microscope

Procedure:

  • Cell Treatment: Expose cell cultures to at least three concentrations of 5-MC, along with vehicle and positive controls. Treatment can be a short duration (3-4 hours) with and without S9 metabolic activation, followed by a recovery period, or a continuous treatment (21-24 hours) without S9.

  • Cytokinesis Block: After treatment, add Cytochalasin B to the culture medium to block cytokinesis, leading to the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

  • Harvesting and Slide Preparation: Harvest the cells by trypsinization. Resuspend the cells in a hypotonic solution to swell the cytoplasm, followed by fixation. Drop the cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain the slides with a suitable DNA stain to visualize the main nuclei and micronuclei.

  • Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A micronucleus is a small, separate nucleus outside the main nucleus.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Protocol 4: Analysis of 5-MC-DNA Adducts by LC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of 5-MC-DNA adducts.

Materials:

  • Genomic DNA isolated from treated cells

  • Enzyme cocktail for DNA digestion (DNase I, alkaline phosphatase, phosphodiesterase)

  • Digestion buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl2, pH 7.0)

  • Acetonitrile

  • HPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

  • DNA Isolation: Treat a large population of cells (e.g., in T75 flasks) with 5-MC for 24-48 hours. Isolate the genomic DNA using a commercial kit or standard phenol-chloroform extraction, ensuring high purity.

  • DNA Hydrolysis: Enzymatically digest the isolated DNA (50-100 µg) to individual nucleosides. This is achieved by incubating the DNA with a cocktail of enzymes at 37°C overnight.

  • Sample Preparation: Stop the digestion reaction by adding acetonitrile. Centrifuge the sample to pellet any undigested material, and dry the supernatant under a vacuum. Re-dissolve the sample in a small volume of water for analysis.

  • LC-MS/MS Analysis: Analyze the digested DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The separation of adducts is typically achieved using a C18 reverse-phase column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for the specific detection and quantification of the expected 5-MC-DNA adducts (e.g., adducts with deoxyguanosine).

  • Data Analysis: Quantify the amount of 5-MC-DNA adducts by comparing the peak areas to a standard curve generated with a synthetic standard of the specific adduct.

Signaling Pathways in this compound Toxicity

The toxicity of 5-MC is initiated by its metabolic activation and subsequent DNA damage, which can trigger several downstream signaling pathways.

Metabolic Activation Pathway

5-MC is metabolically activated primarily by cytochrome P450 enzymes (CYP1A1, CYP1B1) to form reactive diol epoxides. These electrophilic metabolites can then bind to DNA. An alternative pathway involves the formation of ortho-quinones.

G MC This compound Diol 5-MC-1,2-dihydrodiol (Proximate Carcinogen) MC->Diol CYP1A1/1B1 Orthoquinone 5-MC-ortho-quinone MC->Orthoquinone P450/AKR DiolEpoxide 5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP1A1/1B1 DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Orthoquinone->DNA_Adducts ROS Reactive Oxygen Species Orthoquinone->ROS

Caption: Metabolic activation pathways of this compound.
DNA Damage and Apoptosis Signaling Pathway

The formation of DNA adducts by 5-MC metabolites can lead to the activation of the DNA damage response (DDR) pathway. This can result in cell cycle arrest to allow for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death). Key proteins in this pathway include ATM, p53, Bax, and caspases.

G DNA_Damage DNA Damage (Adducts, Strand Breaks) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax CellCycleArrest Cell Cycle Arrest (p21) p53->CellCycleArrest Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DNA_Repair DNA Repair CellCycleArrest->DNA_Repair

Caption: DNA damage response and apoptotic signaling.

References

Application Notes and Protocols for Animal Models of 5-Methylchrysene Carcinogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene (5-MC) is a potent polycyclic aromatic hydrocarbon (PAH) and a significant environmental carcinogen found in tobacco smoke and products of incomplete combustion.[1][2] Its carcinogenic properties have been extensively studied, revealing it to be a strong complete carcinogen and a powerful tumor initiator in various animal models.[2][3] Understanding the mechanisms of 5-MC-induced carcinogenesis and having robust protocols for in vivo studies are critical for toxicological assessment, biomarker development, and the evaluation of potential chemopreventive agents.

These application notes provide a comprehensive guide to the use of animal models in 5-MC carcinogenesis research. Included are detailed summaries of its metabolic activation, protocols for widely-used animal bioassays, and quantitative data from key studies to aid in experimental design and interpretation.

Metabolic Activation and Carcinogenesis

The carcinogenicity of 5-MC is dependent on its metabolic activation to reactive intermediates that can covalently bind to DNA, forming adducts that lead to mutations if not repaired.[4] The primary pathway for 5-MC activation is the diol-epoxide pathway.

Initially, 5-MC is metabolized by cytochrome P450 enzymes, predominantly CYP1A1, CYP1A2, and CYP2C10, to form dihydrodiols. Of particular importance is the formation of trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MC-1,2-diol), which is considered a major proximate carcinogen. This intermediate is further oxidized to form the ultimate carcinogen, (+)-anti-5-methylchrysene-1,2-dihydrodiol-3,4-epoxide (anti-DE-I). This diol epoxide is highly reactive and forms stable adducts with deoxyguanosine and deoxyadenosine residues in DNA. The formation of these DNA adducts can lead to G to T transversions and other mutations, initiating the process of carcinogenesis.

An alternative, though minor, pathway involves hydroxylation of the methyl group, catalyzed by CYP3A4, to produce 5-hydroxymethylchrysene, which can also lead to DNA adduct formation.

Metabolic Activation of this compound This compound This compound 5-MC-1,2-diol (Proximate Carcinogen) 5-MC-1,2-diol (Proximate Carcinogen) This compound->5-MC-1,2-diol (Proximate Carcinogen) CYP1A1/1A2 anti-5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen) anti-5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen) 5-MC-1,2-diol (Proximate Carcinogen)->anti-5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen) CYP DNA Adducts DNA Adducts anti-5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen)->DNA Adducts Mutations Mutations DNA Adducts->Mutations Cancer Cancer Mutations->Cancer Two-Stage Mouse Skin Carcinogenesis Workflow cluster_prep Preparation cluster_initiation Initiation (Week 0) cluster_promotion Promotion (Weeks 2-26) cluster_monitoring Monitoring & Analysis Animal_Acclimatization Animal Acclimatization (1 week) Shaving Shave Dorsal Skin Animal_Acclimatization->Shaving Initiation_Dose Single Topical Application of 5-MC in Acetone Shaving->Initiation_Dose Promotion_Dose Twice Weekly Topical Application of TPA in Acetone Initiation_Dose->Promotion_Dose 2-week interval Tumor_Watch Weekly Tumor Observation (Incidence and Multiplicity) Promotion_Dose->Tumor_Watch Termination Study Termination (Week 26) Tumor_Watch->Termination Histopathology Histopathological Analysis of Tumors Termination->Histopathology Proposed Signaling Pathway in 5-MC Carcinogenesis cluster_downstream Downstream Signaling 5-MC_Metabolites 5-MC Diol Epoxides DNA_Adducts DNA Adducts 5-MC_Metabolites->DNA_Adducts Gene_Mutations Mutations in Oncogenes (e.g., Ras) & Tumor Suppressors (e.g., p53) DNA_Adducts->Gene_Mutations Ras_Activation Ras Activation Gene_Mutations->Ras_Activation p53_Inactivation p53 Inactivation Gene_Mutations->p53_Inactivation MAPK_Pathway MAPK Pathway (Raf-MEK-ERK) Ras_Activation->MAPK_Pathway PI3K_Pathway PI3K-AKT Pathway Ras_Activation->PI3K_Pathway Cell_Cycle_Dysregulation Cell Cycle Dysregulation p53_Inactivation->Cell_Cycle_Dysregulation Apoptosis_Inhibition Inhibition of Apoptosis p53_Inactivation->Apoptosis_Inhibition Tumor_Development Tumor Initiation & Progression MAPK_Pathway->Tumor_Development PI3K_Pathway->Tumor_Development Cell_Cycle_Dysregulation->Tumor_Development Apoptosis_Inhibition->Tumor_Development

References

Application Notes and Protocols for the Detection of 5-Methylchrysene-DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), is a potent carcinogen found in tobacco smoke and various environmental sources. Its carcinogenicity is primarily attributed to its metabolic activation to reactive electrophiles that can covalently bind to DNA, forming this compound-DNA adducts. These adducts can induce mutations and initiate the process of carcinogenesis if not repaired by cellular DNA repair mechanisms. The accurate detection and quantification of these adducts are crucial for toxicological studies, human exposure assessment, and the development of chemopreventive and therapeutic strategies.

This document provides detailed application notes and experimental protocols for three primary techniques used to detect this compound-DNA adducts: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), ³²P-Postlabeling Assay, and Immunoassays.

Metabolic Activation of this compound

This compound itself is not reactive towards DNA. It requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes, to form electrophilic metabolites. The generally accepted pathway involves the formation of a dihydrodiol epoxide. This reactive epoxide can then attack nucleophilic sites on DNA bases, predominantly the exocyclic amino groups of guanine and adenine, to form stable covalent adducts. The major proximate mutagenic metabolite of this compound has been identified as trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I).[1]

cluster_activation Metabolic Activation cluster_adduction DNA Adduction cluster_consequences Biological Consequences This compound This compound Diol Epoxide (DE-I) Diol Epoxide (DE-I) This compound->Diol Epoxide (DE-I) CYP Enzymes DNA DNA Diol Epoxide (DE-I)->DNA Covalent Binding This compound-DNA Adduct This compound-DNA Adduct DNA->this compound-DNA Adduct Mutations Mutations This compound-DNA Adduct->Mutations Cancer Initiation Cancer Initiation Mutations->Cancer Initiation

Metabolic activation of this compound and its carcinogenic pathway.

Quantitative Data Summary

The following table summarizes the quantitative aspects of the different detection techniques for this compound-DNA adducts, providing a basis for comparison.

FeatureHPLC-MS/MS³²P-Postlabeling AssayImmunoassay (Chemiluminescence)
Detection Limit Adducts per 10⁸ - 10¹¹ nucleotides1 adduct per 10⁹ - 10¹⁰ nucleotides[2][3][4][5]~1.5 adducts per 10⁹ nucleotides
Specificity High (based on mass-to-charge ratio)Moderate to High (relies on chromatography)Variable (potential for cross-reactivity)
Sample Requirement 10 - 100 µg DNA1 - 10 µg DNA~20 µg DNA
Structural Info Provides structural informationNo direct structural informationNo structural information
Use of Radioactivity NoYes (³²P)No
Throughput ModerateLowHigh

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the quantification of DNA adducts. It involves the enzymatic digestion of DNA to individual nucleosides, followed by chromatographic separation and mass spectrometric detection.

Start Start DNA_Isolation 1. DNA Isolation Start->DNA_Isolation Enzymatic_Digestion 2. Enzymatic Digestion DNA_Isolation->Enzymatic_Digestion SPE 3. Solid Phase Extraction (Optional) Enzymatic_Digestion->SPE HPLC_Separation 4. HPLC Separation SPE->HPLC_Separation MS_Detection 5. Tandem Mass Spectrometry Detection HPLC_Separation->MS_Detection Data_Analysis 6. Data Analysis and Quantification MS_Detection->Data_Analysis End End Data_Analysis->End

Workflow for HPLC-MS/MS detection of this compound-DNA adducts.

Protocol:

  • DNA Isolation:

    • Isolate high-quality DNA from tissues or cells using standard phenol-chloroform extraction or commercial DNA isolation kits.

    • Ensure the 260/280 nm absorbance ratio is approximately 1.8 to indicate DNA purity.

  • Enzymatic Digestion:

    • To 50-100 µg of DNA, add a known amount of a stable isotope-labeled internal standard of the this compound-deoxyguanosine adduct.

    • Add digestion buffer (e.g., 10 mM Tris-HCl, 5 mM MgCl₂, pH 7.0).

    • Add a cocktail of enzymes for complete digestion, such as DNase I, alkaline phosphatase, and phosphodiesterase.

    • Incubate the mixture at 37°C overnight.

  • Solid Phase Extraction (SPE) (Optional Enrichment Step):

    • For samples with low adduct levels, an enrichment step can improve sensitivity.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the digested DNA sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove salts and polar impurities.

    • Elute the adducts with a higher percentage of organic solvent (e.g., 80% methanol).

    • Dry the eluate and resuspend in a suitable solvent for HPLC-MS/MS analysis.

  • HPLC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A typical gradient would be 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

    • The specific precursor and product ions for the this compound-DNA adducts need to be determined by infusing a standard. A common fragmentation for nucleoside adducts is the loss of the deoxyribose sugar.

  • Data Analysis and Quantification:

    • Perform quantitative analysis by comparing the peak area of the analyte to that of the internal standard.

    • Generate a calibration curve using known amounts of the adduct standard to determine the concentration in the samples.

³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultra-sensitive method for detecting a wide range of DNA adducts without prior knowledge of their chemical structure.

Start Start DNA_Digestion 1. Enzymatic Digestion of DNA Start->DNA_Digestion Adduct_Enrichment 2. Adduct Enrichment DNA_Digestion->Adduct_Enrichment Radiolabeling 3. 5'-Labeling with ³²P-ATP Adduct_Enrichment->Radiolabeling TLC_Separation 4. TLC Separation Radiolabeling->TLC_Separation Detection 5. Autoradiography/Phosphorimaging TLC_Separation->Detection Quantification 6. Quantification Detection->Quantification End End Quantification->End

Workflow for the ³²P-Postlabeling Assay.

Protocol:

  • Enzymatic Digestion of DNA:

    • Digest 1-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment:

    • Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or butanol extraction.

  • 5'-Labeling with ³²P-ATP:

    • Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Thin-Layer Chromatography (TLC) Separation:

    • Separate the ³²P-labeled adducted nucleotides by multi-directional thin-layer chromatography on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography or phosphorimaging.

    • Quantify the amount of radioactivity in the adduct spots to determine the level of DNA adducts.

Immunoassays

Immunoassays, such as competitive enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CIA), utilize antibodies that specifically recognize PAH-DNA adducts.

Start Start Coat_Plate 1. Coat Plate with Adduct-BSA Conjugate Start->Coat_Plate Add_Sample 2. Add Sample/Standard and Primary Antibody Coat_Plate->Add_Sample Incubate_1 3. Incubate Add_Sample->Incubate_1 Wash_1 4. Wash Incubate_1->Wash_1 Add_Secondary 5. Add Enzyme-linked Secondary Antibody Wash_1->Add_Secondary Incubate_2 6. Incubate Add_Secondary->Incubate_2 Wash_2 7. Wash Incubate_2->Wash_2 Add_Substrate 8. Add Substrate Wash_2->Add_Substrate Measure_Signal 9. Measure Signal (Colorimetric/Luminescent) Add_Substrate->Measure_Signal Quantify 10. Quantify based on Standard Curve Measure_Signal->Quantify End End Quantify->End

Generalized workflow for a competitive immunoassay.

Generalized Protocol (Competitive Immunoassay):

  • Plate Coating:

    • Coat microtiter plates with a this compound-DNA adduct standard or a structurally similar PAH-DNA adduct conjugated to a protein (e.g., bovine serum albumin, BSA).

  • Competitive Binding:

    • Add the DNA hydrolysate from the unknown sample along with a limited amount of a primary antibody specific for PAH-DNA adducts to the coated wells.

    • Simultaneously, prepare a standard curve using known concentrations of the this compound-DNA adduct standard.

    • The adducts in the sample and the adducts coated on the plate will compete for binding to the primary antibody.

  • Secondary Antibody and Detection:

    • After incubation and washing, add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.

    • Wash the plate to remove unbound secondary antibody.

    • Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).

  • Quantification:

    • Measure the signal intensity. The signal will be inversely proportional to the amount of adducts in the sample.

    • Quantify the adduct levels in the unknown samples by comparing their signals to the standard curve.

Conclusion

The choice of method for the detection of this compound-DNA adducts depends on the specific research question, the required sensitivity and specificity, and the available resources. HPLC-MS/MS offers high specificity and structural information, making it a gold standard for targeted analysis. The ³²P-postlabeling assay provides exceptional sensitivity for screening a broad range of adducts without prior structural knowledge. Immunoassays are well-suited for high-throughput screening of a large number of samples, although they may have limitations in terms of specificity. By understanding the principles and protocols of these techniques, researchers can effectively investigate the role of this compound-DNA adducts in carcinogenesis and develop strategies for cancer prevention and treatment.

References

5-Methylchrysene as a Reference Standard in Environmental Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), is a compound of significant environmental interest due to its carcinogenic properties and its prevalence as a product of incomplete combustion of organic materials.[1][2] Its distinct chemical structure and chromatographic behavior make it a valuable tool in environmental analysis, where it is employed as a reference standard to ensure the accuracy and reliability of analytical data. This document provides detailed application notes and protocols for the use of this compound as an internal standard and surrogate standard in the analysis of environmental samples such as soil, water, and biota.

The use of reference standards is critical in analytical chemistry to correct for variations in sample preparation and instrumental analysis. An internal standard is a known amount of a compound, chemically similar to the analyte, added to the sample at the beginning of the analytical procedure. It is used to quantify the target analytes. A surrogate standard is a compound that is similar in chemical and physical properties to the target analytes and is added to the sample before extraction to monitor the efficiency of the sample preparation process.[3] While deuterated PAHs are commonly used as standards, alkylated PAHs like this compound and its isomer 6-methylchrysene also serve as effective reference materials, particularly in HPLC analysis.[4]

Application of this compound in Environmental Analysis

This compound is utilized as a reference standard in various analytical techniques for the determination of PAHs in complex environmental matrices.

As a Surrogate/Injection Standard in GC-MS/MS Analysis of Biota:

In the analysis of fish and other fatty seafood for PAH contamination, this compound can be used as an injection or surrogate standard.[5] This allows for the monitoring of the analytical performance from the injection step through to detection.

As an Internal Standard in HPLC-FLD Analysis of Sediments:

For the determination of PAHs in marine sediments, the isomer 6-methyl-chrysene is recommended as an internal standard for HPLC with fluorescence detection (HPLC-FLD). Given the structural similarity, this compound can also be applied for this purpose, assuming appropriate validation.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of PAHs in various environmental matrices. While specific data for this compound as a standard is not always available, the provided data for other PAHs and surrogate standards offer a benchmark for method validation and performance expectation.

Table 1: Typical Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for PAHs in Environmental Samples

AnalyteMatrixAnalytical MethodMDL (µg/kg or µg/L)LOQ (µg/kg or µg/L)Reference
Benzo[a]pyreneSeafoodGC/MS/MS0.30.9
16 PAHsWaste WaterHPLC-DAD0.01 - 0.51 ppb0.03 - 1.71 ppb
16 PAHsSedimentHPLC-DAD0.01 - 0.51 ppb0.03 - 1.71 ppb
This compoundKatsuobushi (dried tuna)GC-MS/MS (MRM)0.098 pg/µl-

Note: The detection limit for this compound was provided in pg/µl for a standard solution, not in a specific environmental matrix.

Table 2: Typical Recovery Rates for PAHs and Surrogates in Environmental Samples

Standard TypeCompound(s)MatrixExtraction MethodAnalytical MethodAverage Recovery (%)Reference
Surrogate2-fluorobiphenylSedimentSoxhletGC-MS94.1 ± 6.6
Surrogate4-terphenyl-d14SedimentSoxhletGC-MS108.4 ± 8.2
Spiked Analytes16 PAHsWaste WaterLLEHPLC-DAD78 - 100
Spiked Analytes16 PAHsSedimentUltrasonicationHPLC-DAD82 - 106
Spiked Analytes16 PAHsFishQuEChERSGC/MS80 - 139
Spiked Analytes16 PAHsRoad-Tunnel Wash Water (Particulate)ASEHPLC-DAD-FLD / GC-MS57 - 104
Spiked Analytes16 PAHsRoad-Tunnel Wash Water (Dissolved)SPEHPLC-DAD-FLD / GC-MS42 - 79

Experimental Protocols

The following are detailed protocols for the analysis of PAHs in soil and fish tissue, incorporating the use of this compound as a reference standard.

Protocol 1: Analysis of PAHs in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and analysis of PAHs in soil samples, using deuterated PAHs as surrogates and an internal standard for quantification. This compound can be used as a surrogate standard in this procedure.

1. Sample Preparation and Extraction:

  • Weigh 10g of a well-homogenized "as received" soil sample into a glass extraction vessel.

  • Add a known amount of surrogate standard solution containing deuterated PAHs (e.g., naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12) and/or this compound to the soil sample.

  • Add 20 mL of a hexane:acetone:triethylamine (50:45:5 v/v/v) extraction solvent.

  • Extract the sample using a mechanical shaker for a defined period (e.g., 30 minutes).

  • Allow the solid particles to settle and transfer 1 mL of the extract to an autosampler vial.

  • Add a known amount of internal standard solution (e.g., other deuterated PAHs not expected in the sample) to the vial for quantification.

2. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Inlet: Splitless injection at 275 °C.

    • Oven Program: 80 °C (hold 1 min), ramp to 300 °C at 8 °C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target PAHs and standards.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

3. Data Analysis:

  • Identify and quantify the target PAHs based on their retention times and characteristic ions relative to the internal standards.

  • Calculate the recovery of the surrogate standards (including this compound) to assess the efficiency of the extraction procedure.

Protocol 2: Analysis of PAHs in Fish Tissue by GC-MS/MS

This protocol details the analysis of PAHs in fatty fish tissue, where this compound is used as an injection/surrogate standard.

1. Sample Preparation and Extraction:

  • Homogenize the fish tissue sample.

  • Weigh approximately 10 g of the homogenized tissue into a centrifuge tube.

  • Fortify the sample with a known amount of labeled internal standards (e.g., Anthracene-D10, Benzo[a]pyrene-D12, Chrysene-D12).

  • Add 10 mL of a methanolic potassium hydroxide solution for saponification of lipids.

  • Incubate in a shaking water bath at a controlled temperature.

  • After cooling, perform a liquid-liquid extraction with hexane.

  • Concentrate the hexane extract under a gentle stream of nitrogen.

  • Reconstitute the final extract in a known volume of cyclohexane and add the injection/surrogate standard, this compound.

2. Instrumental Analysis (GC-MS/MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: High-efficiency column suitable for PAH analysis (e.g., 20 m x 0.18 mm ID, 0.18 µm film thickness).

    • Inlet: Pulsed splitless injection at 300 °C.

    • Oven Program: Optimized for the separation of target PAHs.

    • Carrier Gas: Helium.

  • Tandem Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Transfer Line Temperature: 320 °C.

    • Ion Source Temperature: 320 °C.

3. Data Analysis:

  • Quantify the target PAHs using the internal standard calibration.

  • The recovery of the injection/surrogate standard (this compound) can be monitored to evaluate the performance of the GC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Soil, Water, Biota) Spike_Surrogate Spike with Surrogate Standard (e.g., this compound) Sample->Spike_Surrogate Extraction Extraction (LLE, Soxhlet, QuEChERS) Spike_Surrogate->Extraction Cleanup Clean-up (SPE, GPC) Extraction->Cleanup Concentration Concentration & Solvent Exchange Cleanup->Concentration Spike_IS Spike with Internal Standard Concentration->Spike_IS Analysis GC-MS or HPLC-FLD Analysis Spike_IS->Analysis Quantification Quantification of Target PAHs Analysis->Quantification Recovery_Calc Calculation of Surrogate Recovery Quantification->Recovery_Calc Report Final Report Recovery_Calc->Report

Caption: Experimental workflow for PAH analysis using a reference standard.

logical_relationship cluster_roles Roles in Analysis cluster_purpose Purpose cluster_outcome Outcome Reference_Standard Reference Standard (this compound) Internal_Standard Internal Standard Reference_Standard->Internal_Standard Surrogate_Standard Surrogate Standard Reference_Standard->Surrogate_Standard Quantification Accurate Quantification of Target Analytes Internal_Standard->Quantification Method_Performance Monitoring Method Performance & Recovery Surrogate_Standard->Method_Performance Reliable_Data Reliable & Defensible Environmental Data Quantification->Reliable_Data Method_Performance->Reliable_Data

Caption: Logical relationship of this compound as a reference standard.

References

handling and safety precautions for 5-Methylchrysene in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling of 5-Methylchrysene in a laboratory setting. This compound is a polycyclic aromatic hydrocarbon (PAH) and a known carcinogen that requires strict safety measures to prevent exposure.

Compound Information

This compound is a product of incomplete combustion and is found in tobacco smoke and coal tar.[1] It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[1] In the lab, it is primarily used for biochemical and cancer research.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Purple crystals[1][3]
Molecular Formula C₁₉H₁₄
Molecular Weight 242.321 g/mol
Melting Point 117.5 °C (243.5 °F)
Boiling Point 465.14 °C (estimate)
Water Solubility 0.062 mg/L at 27 °C
Solubility Soluble in acetone and chloroform
Vapor Pressure 0.00000025 mmHg

Safety and Hazard Information

This compound is a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Serious eye damage/eye irritation1H318: Causes serious eye damage
Carcinogenicity1B/2H350/H351: May cause/Suspected of causing cancer
Hazardous to the aquatic environment, acute hazard1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazard1H410: Very toxic to aquatic life with long lasting effects

Data sourced from PubChem.

GHS Pictograms:

CorrosiveExclamation markHealth hazardEnvironmental hazard
GHS05GHS07GHS08GHS09

Table 3: Occupational Exposure Limits

OrganizationLimitValue
OSHA (PEL) 8-hour TWA0.2 mg/m³
NIOSH (REL) 10-hour TWA0.1 mg/m³

TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, REL: Recommended Exposure Limit.

Experimental Protocols

Strict adherence to the following protocols is mandatory to ensure the safety of all laboratory personnel.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Gloves: Wear two pairs of nitrile gloves. Change the outer pair immediately if contaminated.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Lab Coat: A disposable, solid-front lab coat or coveralls must be worn.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges and P100 particulate filters is required.

3.2. Handling Procedures

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh paper or in a container.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Aerosol Prevention: Avoid any procedures that may generate dust or aerosols.

  • Transportation: When transporting this compound, use a sealed, shatter-resistant secondary container.

3.3. Storage

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed and clearly labeled.

  • Store away from light and moisture.

3.4. Spill and Emergency Procedures

  • Spill: In the event of a spill, evacuate the area immediately. Wearing appropriate PPE, cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

3.5. Waste Disposal

All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated gloves, lab coats, pipette tips, and other disposable materials should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and compatible hazardous waste container.

  • Sharps: Contaminated needles and other sharps must be placed in a designated sharps container for hazardous chemical waste.

Visualized Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Designate Fume Hood & Gather Materials DonPPE Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) Prep->DonPPE Weigh Weigh Solid DonPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Decontaminate Decontaminate Glassware & Work Surfaces Experiment->Decontaminate Waste Dispose of Hazardous Waste (Solid & Liquid) Decontaminate->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash End End Wash->End Start Start Start->Prep

Caption: Workflow for Safe Handling of this compound.

References

Application Notes and Protocols for Assessing the Mutagenicity of 5-Methylchrysene Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the mutagenicity of 5-methylchrysene (5-MeC) and its metabolites. This compound is a potent environmental carcinogen belonging to the class of polycyclic aromatic hydrocarbons (PAHs).[1] Its carcinogenicity is linked to its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations.[2] Understanding the mutagenic potential of 5-MeC metabolites is crucial for risk assessment and in the development of strategies to mitigate its harmful effects.

Metabolic Activation of this compound

This compound undergoes metabolic activation primarily through the action of cytochrome P450 (CYP) enzymes, leading to the formation of dihydrodiol epoxides.[1][3] The bay-region dihydrodiol-epoxide, specifically trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I), is considered a major ultimate carcinogen of this compound.[4] This reactive metabolite can form covalent adducts with DNA, particularly with deoxyguanosine residues, which, if not repaired, can lead to mutations during DNA replication. The metabolic activation and detoxification pathways are influenced by various enzymes, including CYP1A1, CYP1B1, and Glutathione S-transferases (GSTs).

Metabolic Activation of this compound cluster_activation Activation Pathway cluster_detoxification Detoxification Pathway cluster_outcome Cellular Outcome This compound This compound 5-MeC-1,2-diol This compound-1,2-dihydrodiol This compound->5-MeC-1,2-diol CYP1A1, CYP1B1 anti-5-MeC-1,2-diol-3,4-epoxide anti-5-MeC-1,2-diol-3,4-epoxide (Ultimate Carcinogen) 5-MeC-1,2-diol->anti-5-MeC-1,2-diol-3,4-epoxide CYP1A1, CYP1B1 Glutathione Conjugate Glutathione Conjugate anti-5-MeC-1,2-diol-3,4-epoxide->Glutathione Conjugate GSTs (e.g., GSTP1) DNA Adducts DNA Adducts anti-5-MeC-1,2-diol-3,4-epoxide->DNA Adducts Mutations Mutations DNA Adducts->Mutations Cancer Cancer Mutations->Cancer

Caption: Metabolic activation pathway of this compound.

Quantitative Data on Mutagenicity

The mutagenic potency of this compound and its metabolites has been evaluated in various assay systems. The following tables summarize key quantitative findings from the literature.

Table 1: Mutagenicity of this compound Diol Epoxides in Salmonella typhimurium TA100

CompoundMutagenicity (revertants/nmol)Reference
anti-5-MeC-1,2-diol-3,4-epoxide7400
syn-5-MeC-1,2-diol-3,4-epoxideLess mutagenic than anti isomer
anti-Chrysene-1,2-diol-3,4-epoxide1100
anti-5-Ethylchrysene-1,2-diol-3,4-epoxide1100
anti-5-Propylchrysene-1,2-diol-3,4-epoxideInactive
anti-6-MeC-1,2-diol-3,4-epoxideNot mutagenic
syn-6-MeC-1,2-diol-3,4-epoxideNot mutagenic

Table 2: Tumorigenicity of this compound and its Metabolites in Newborn Mice

CompoundTotal Dose (nmol)Lung Tumors/MouseLiver Tumors/MouseReference
anti-DE-I564.61.2
This compound56Significantly lower than anti-DE-ISignificantly lower than anti-DE-I
(+/-)-trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene56Significantly lower than anti-DE-ISignificantly lower than anti-DE-I
syn-DE-I56Significantly lower than anti-DE-ISignificantly lower than anti-DE-I
anti-DE-II56Significantly lower than anti-DE-ISignificantly lower than anti-DE-I

Table 3: DNA Adduct Formation from 5-MeC and 6-NO2-5-MeC in Mouse Epidermis

CompoundExtent of DNA Adduct FormationReference
This compound (5-MeC)15-fold greater than 6-NO2-5-MeC
6-Nitro-5-methylchrysene (6-NO2-5-MeC)-
Bay region diol epoxide of 5-MeC~4 times greater than from 6-NO2-5-MeC diol epoxide
Bay region diol epoxide of 6-NO2-5-MeC-

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing the mutagenicity of PAHs.

Protocol 1: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenic potential of chemical compounds. It utilizes histidine-dependent strains of Salmonella typhimurium that are mutated in the histidine operon. Mutagens can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and grow on a histidine-free medium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • Nutrient broth

  • Top agar (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • Test compound (5-MeC metabolite) dissolved in a suitable solvent (e.g., DMSO)

  • Positive and negative controls

  • S9 mix (for metabolic activation) or phosphate buffer

Procedure:

  • Culture Preparation: Grow overnight cultures of the Salmonella typhimurium strains at 37°C in nutrient broth.

  • Plate Incorporation Method: a. To a sterile tube, add 2 ml of molten top agar (kept at 45°C). b. Add 100 µl of the bacterial culture. c. Add 100 µl of the test compound at the desired concentration. d. Add 500 µl of S9 mix (for assays with metabolic activation) or 500 µl of phosphate buffer (for assays without metabolic activation). e. Vortex the tube briefly and pour the contents onto a minimal glucose agar plate. f. Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames Test Workflow start Start culture Prepare S. typhimurium overnight culture start->culture mix Mix bacteria, test compound, and S9 mix (or buffer) in top agar culture->mix plate Pour mixture onto minimal glucose agar plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count end End count->end

Caption: Workflow for the Ames Test.

Protocol 2: In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Materials:

  • Mammalian cell line (e.g., V79, CHO, HepG2)

  • Cell culture medium and supplements

  • Test compound (5-MeC metabolite)

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • Staining solution (e.g., Giemsa, DAPI)

  • Microscope

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency.

  • Treatment: Expose the cells to various concentrations of the test compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9 mix, or 24 hours without).

  • Cytochalasin B Addition: Add cytochalasin B to the culture medium to arrest cytokinesis and allow for the accumulation of binucleated cells.

  • Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution and then fix them.

  • Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, allow them to air dry, and then stain.

  • Scoring: Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic effects.

Protocol 3: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells. It can detect DNA single- and double-strand breaks, as well as alkali-labile sites.

Materials:

  • Mammalian cell line or primary cells

  • Test compound (5-MeC metabolite)

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, ethidium bromide)

  • Fluorescence microscope with appropriate software

Procedure:

  • Cell Treatment: Expose the cells to the test compound.

  • Slide Preparation: Embed the cells in a thin layer of low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Comet Assay Workflow start Start treat Treat cells with test compound start->treat embed Embed cells in agarose on a slide treat->embed lyse Lyse cells to isolate nucleoids embed->lyse electrophoresis Perform alkaline electrophoresis lyse->electrophoresis stain Stain DNA electrophoresis->stain visualize Visualize and analyze comets under microscope stain->visualize end End visualize->end

Caption: Workflow for the Comet Assay.

Protocol 4: HPRT Mutagenicity Assay

The hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene mutation assay is a forward mutation assay that detects mutations in the HPRT gene in mammalian cells.

Materials:

  • Mammalian cell line with a functional HPRT gene (e.g., V79)

  • Cell culture medium and supplements

  • Test compound (5-MeC metabolite)

  • Selective agent (e.g., 6-thioguanine)

Procedure:

  • Cell Treatment: Expose the cells to the test compound for a specific duration.

  • Expression Period: Culture the cells in normal medium for a period (typically 6-8 days) to allow for the expression of any induced mutations.

  • Selection: Plate the cells in a medium containing a selective agent (e.g., 6-thioguanine). Cells with a functional HPRT enzyme will incorporate the toxic purine analog and die, while HPRT-deficient mutant cells will survive and form colonies.

  • Colony Staining and Counting: After an appropriate incubation period, stain and count the number of mutant colonies.

  • Calculation of Mutant Frequency: Determine the mutant frequency by dividing the number of mutant colonies by the total number of cells plated (as determined by a parallel plating for viability).

These protocols provide a foundation for the comprehensive assessment of the mutagenicity of this compound metabolites. The choice of assay will depend on the specific research question and the type of genetic damage being investigated. A battery of tests is often recommended for a thorough evaluation of mutagenic potential.

References

Application Notes and Protocols: Induction of Skin Tumors in Mouse Models Using 5-Methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylchrysene (5-MeC) is a potent polycyclic aromatic hydrocarbon (PAH) and a known carcinogen found in tobacco smoke and other products of incomplete combustion.[1] It is widely utilized in cancer research as a tumor initiator in the well-established two-stage mouse skin carcinogenesis model. This model allows for the study of distinct stages of tumor development—initiation and promotion—providing a valuable in vivo system for investigating the mechanisms of carcinogenesis and for evaluating potential chemotherapeutic agents.[2] 5-MeC exerts its carcinogenic effects after metabolic activation to highly reactive diol-epoxides, which can form DNA adducts, leading to mutations in critical genes such as Ha-ras.[3][4][5]

These application notes provide detailed protocols for the induction of skin tumors in mice using 5-MeC, summarize key quantitative data from relevant studies, and illustrate the associated molecular pathways.

Data Presentation

Table 1: Tumor-Initiating Activity of this compound and its Metabolites
CompoundInitiating Dose (nmol/mouse)Tumor Incidence (%)Tumors per Mouse (Multiplicity)Reference
This compound (5-MeC)30 µg (total)75%3.0
anti-1,2,3,4-tetrahydro-5-methylchrysene-1,2-diol-3,4-epoxide (5-MeCDE)33Not Specified3.1
anti-1,2,3,4-tetrahydro-5-methylchrysene-1,2-diol-3,4-epoxide (5-MeCDE)100Not Specified7.5
anti-1,2,3,4-tetrahydro-5-methylchrysene-1,2-diol-3,4-epoxide (5-MeCDE)400Not Specified9.1
1,2-dihydro-1,2-dihydroxy-5-methylchrysene30 µg (total)95%7.3
7,8-dihydro-7,8-dihydroxy-5-methylchrysene30 µg (total)50%1.1
9,10-dihydro-9,10-dihydroxy-5-methylchrysene30 µg (total)Not tumorigenic0
(+/-)-trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I)100Not Specified4.4
Table 2: Comparative Tumorigenicity of this compound Derivatives
CompoundTumorigenic ActivityReference
This compound (5-MeC)Strong
5,6-dimethylchrysene (5,6-diMeC)Significantly less tumorigenic than 5-MeC
5,7-dimethylchrysene (5,7-diMeC)Significantly less tumorigenic than 5-MeC
3-MethylchryseneModerate tumor initiator
6-MethylchryseneStrong tumor initiator

Experimental Protocols

Two-Stage Skin Carcinogenesis Protocol Using this compound

This protocol is based on the widely used initiation-promotion model of mouse skin carcinogenesis.

Materials:

  • This compound (5-MeC)

  • Acetone (analytical grade)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) or other suitable tumor promoter

  • Female mice (e.g., SENCAR, CD-1, or FVB strains, 6-8 weeks old)

  • Electric clippers

  • Pipettes and sterile, disposable tips

  • Disposable biohazard cages

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least one week before the start of the experiment.

    • Two days prior to initiation, shave the dorsal skin of the mice using electric clippers. Only mice in the resting phase of the hair cycle (telogen) should be used.

  • Initiation:

    • Prepare a stock solution of 5-MeC in acetone. The concentration should be such that the desired initiating dose can be delivered in a volume of 100-200 µL. A range of doses can be tested, for example, from 33 to 400 nmol per mouse.

    • Apply a single topical dose of the 5-MeC solution to the shaved area of each mouse.

    • Include a vehicle control group that receives only acetone.

    • House the mice in disposable biohazard cages for at least two weeks following the application of the carcinogen.

  • Promotion:

    • Two weeks after the initiation step, begin the promotion phase.

    • Prepare a solution of TPA in acetone (e.g., 5 nmol in 100 µL).

    • Apply the TPA solution topically to the same area of the skin twice weekly for a duration of 20-26 weeks.

  • Tumor Monitoring and Data Collection:

    • Inspect the mice weekly for the appearance of skin tumors (papillomas).

    • Record the number of tumors per mouse and the percentage of mice with tumors (tumor incidence).

    • The study is typically terminated after 20-26 weeks of promotion, at which point papillomas may begin to progress to squamous cell carcinomas.

  • Histopathological Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the skin tumors and surrounding tissue.

    • Fix the tissues in 10% neutral buffered formalin and embed in paraffin for histopathological analysis.

Visualizations

Experimental Workflow

G cluster_prep Animal Preparation cluster_initiation Initiation (Week 0) cluster_promotion Promotion (Weeks 2-26) cluster_monitoring Monitoring & Analysis Acclimatization Acclimatize Mice (1 week) Shaving Shave Dorsal Skin Acclimatization->Shaving Initiation Single Topical Application of this compound in Acetone Shaving->Initiation Promotion Twice Weekly Topical Application of TPA in Acetone Initiation->Promotion Monitoring Weekly Tumor Observation (Incidence & Multiplicity) Promotion->Monitoring Termination Study Termination (Week 26) Monitoring->Termination Histopathology Histopathological Analysis Termination->Histopathology

Caption: Workflow for two-stage skin carcinogenesis using this compound.

Metabolic Activation and Carcinogenesis Pathway of this compound

G cluster_activation Metabolic Activation cluster_carcinogenesis Carcinogenesis MeC This compound (5-MeC) Diol 1,2-dihydro-1,2-dihydroxy- This compound MeC->Diol Cytochrome P450 Epoxide anti-1,2,3,4-tetrahydro-5-methylchrysene- 1,2-diol-3,4-epoxide (Ultimate Carcinogen) Diol->Epoxide Cytochrome P450 DNA_Adducts DNA Adduct Formation Epoxide->DNA_Adducts HaRas_Mutation Ha-ras Gene Mutation (e.g., Codon 12, 13, 61) DNA_Adducts->HaRas_Mutation Cell_Proliferation Uncontrolled Cell Proliferation HaRas_Mutation->Cell_Proliferation Tumor Skin Tumor Formation (Papilloma -> Carcinoma) Cell_Proliferation->Tumor

Caption: Metabolic activation of 5-MeC and subsequent carcinogenic events.

References

Troubleshooting & Optimization

Technical Support Center: Photochemical Synthesis of 5-Methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the photochemical synthesis of 5-Methylchrysene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the photochemical synthesis of this compound.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the photochemical synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Precursor Purity: Impurities in the stilbene precursor can quench the excited state or lead to side reactions. Ensure the precursor is highly pure, verified by NMR and melting point analysis.

  • Solvent Choice and Purity: The choice of solvent is critical. While benzene has been used, cyclohexane has been reported to give higher yields (65% vs 29% in one study)[1][2]. Ensure the solvent is of high purity and appropriately degassed to remove oxygen, which can interfere with the reaction.

  • Iodine Concentration: The amount of iodine, which acts as an oxidant, is crucial. Both catalytic and stoichiometric amounts have been used. For some methylchrysenes, using stoichiometric amounts of iodine has led to significantly improved yields of 82-88%[1][2]. Experiment with varying the iodine concentration to find the optimal level for your specific setup.

  • Light Source and Wavelength: A medium-pressure mercury lamp is commonly used[2]. The use of a Pyrex filter is often recommended to block low-wavelength UV light that can cause side reactions. Ensure your lamp is functioning correctly and that the wavelength output is appropriate for the reaction.

  • Reaction Time and Monitoring: The reaction should be monitored over time, for example by TLC, to determine the optimal irradiation period. Inadequate or excessive irradiation can lead to incomplete conversion or product degradation, respectively.

  • Oxygen Control: While the reaction is an oxidative photocyclization, uncontrolled oxygen can sometimes lead to undesired side products. In some variations of the Mallory reaction, air is bubbled through the solution, while in others, an oxygen-free environment is maintained. The specific requirements will depend on the chosen protocol. For eliminative photocyclization methods, an oxygen-free environment is necessary.

Question: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the reaction?

Answer:

The formation of isomers is a common challenge when the stilbene precursor has non-equivalent ortho positions available for cyclization. To improve regioselectivity:

  • Precursor Design: The most effective strategy is to design the precursor to favor the formation of the desired isomer. This can be achieved by:

    • Symmetry: Using a precursor where the ortho positions are identical by symmetry.

    • Blocking Groups: Introducing a substituent at one of the ortho positions to block cyclization at that site.

    • Eliminating Groups: Employing a precursor with a leaving group (e.g., a methoxy group) at a specific ortho position. Under acidic, oxygen-free conditions, this can direct the cyclization and subsequent elimination to yield a single product.

Question: The reaction is very slow or does not go to completion. What can I do?

Answer:

  • Light Source Intensity: Ensure your photochemical reactor and lamp are providing sufficient and consistent light intensity.

  • Concentration: The concentration of the starting material can influence the reaction rate. Typically, concentrations in the range of 3-13 mM are used. Higher concentrations can sometimes lead to side reactions like photodimerization.

  • Temperature: While photochemical reactions are not always highly temperature-dependent, operating at a slightly elevated temperature (e.g., refluxing in a suitable solvent) can sometimes improve reaction kinetics.

  • Iodine Sublimation: In some setups, iodine may sublime and deposit on cooler parts of the reactor, reducing its effective concentration in the solution. Ensure adequate mixing and temperature control to minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the typical precursor for the photochemical synthesis of this compound?

A1: A common precursor is a stilbene-like molecule, such as 1-(1-phenylprop-1-en-2-yl)naphthalene. These precursors are often synthesized via a Wittig reaction.

Q2: What are the key steps in the mechanism of the photochemical synthesis of this compound?

A2: The reaction, a type of Mallory reaction, proceeds through the following key steps:

  • Photoisomerization of the trans-stilbene precursor to the cis-isomer.

  • Photochemical 6π-electrocyclization of the cis-isomer to form a dihydrophenanthrene intermediate.

  • Oxidation of the dihydrophenanthrene intermediate by an oxidant, typically iodine, to form the aromatic this compound.

Q3: What are common side reactions to be aware of?

A3: Besides the formation of isomers, potential side reactions include:

  • Photodimerization of the stilbene precursor.

  • Formation of byproducts from the elimination of substituents (if not the intended pathway).

  • Over-oxidation or degradation of the product with prolonged irradiation.

Q4: What purification methods are most effective for this compound?

A4: Flash chromatography is a commonly used method for the initial purification of the crude product. This is often followed by recrystallization to obtain highly pure this compound.

Quantitative Data on Reaction Conditions and Yields

PrecursorSolventOxidant/ConditionsIrradiation TimeYield (%)Reference
Not specified (large scale)BenzeneNot specifiedNot specified29
1-(1-phenylprop-1-en-2-yl)naphthalene (0.02 M)CyclohexaneCatalytic I212 h65
Various stilbenoids (for other methylchrysenes)Not specifiedStoichiometric I2Not specified82-88
Stilbenoid with ortho-methoxy groupTolueneAcidic, O2-free40 h72

Experimental Protocols

General Protocol for Oxidative Photochemical Synthesis of Methylchrysenes

This protocol is a generalized procedure based on reported methods.

  • Precursor Synthesis: Synthesize the appropriate stilbene precursor, for example, via a Wittig reaction between a suitable phosphonium salt and an aldehyde. Purify the precursor by chromatography and/or recrystallization.

  • Reaction Setup:

    • Dissolve the stilbene precursor in a suitable solvent (e.g., cyclohexane) in a quartz reaction vessel. The concentration is typically in the range of 3-13 mM.

    • Add iodine. The amount can be catalytic or stoichiometric, depending on the desired outcome and precursor.

    • Equip the vessel with a condenser and a gas inlet/outlet if bubbling with air is required.

    • Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter.

  • Irradiation:

    • Irradiate the solution with stirring.

    • If required by the specific protocol, bubble a slow stream of air through the solution.

    • Monitor the progress of the reaction by TLC, observing the disappearance of the starting material and the appearance of the product spot. The disappearance of the iodine color can also indicate reaction completion.

  • Workup:

    • Once the reaction is complete, cool the solution to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with a solution of sodium thiosulfate to remove any remaining iodine, followed by a water wash.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate.

  • Purification:

    • Purify the crude product by flash chromatography on silica gel.

    • Further purify the product by recrystallization from an appropriate solvent system to obtain pure methylchrysene.

Visualizations

experimental_workflow cluster_synthesis Precursor Synthesis cluster_photoreaction Photochemical Reaction cluster_purification Purification start Wittig Reagents precursor Stilbene Precursor start->precursor Wittig Reaction setup Reaction Setup (Solvent, Iodine) precursor->setup irradiation Irradiation (Hg Lamp, Pyrex Filter) setup->irradiation monitoring TLC Monitoring irradiation->monitoring monitoring->irradiation Continue workup Aqueous Workup monitoring->workup Reaction Complete chromatography Flash Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the photochemical synthesis of this compound.

troubleshooting_yield cluster_precursor Precursor & Reagents cluster_conditions Reaction Conditions cluster_byproducts Side Products start Low Yield Observed purity Check Precursor Purity (NMR, MP) start->purity solvent Verify Solvent Purity & Degassing start->solvent iodine Optimize Iodine Concentration start->iodine light Inspect Light Source & Filter start->light time Optimize Irradiation Time (via TLC) start->time concentration Adjust Reactant Concentration start->concentration isomers Isomers Detected? start->isomers result Yield Improved purity->result solvent->result iodine->result light->result time->result concentration->result redesign Redesign Precursor (Blocking/Eliminating Groups) isomers->redesign Yes isomers->result No redesign->result

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Optimizing HPLC Separation of 5-Methylchrysene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 5-Methylchrysene isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound isomers.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Peak Co-elution 1. Inadequate Stationary Phase Selectivity: Standard C18 columns may not provide sufficient selectivity for structurally similar isomers.[1] 2. Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent to water can significantly impact resolution. 3. Gradient is Too Steep: A rapid gradient may not allow enough time for isomers to separate.[1]1. Switch to a Phenyl-Hexyl Column: This stationary phase offers alternative selectivity through π-π interactions with the aromatic rings of the chrysene isomers, which is often necessary for their resolution.[1] 2. Optimize Mobile Phase: If using a Phenyl-Hexyl column, methanol is often preferred over acetonitrile as it can enhance π-π interactions.[1] Adjust the organic solvent-to-water ratio. 3. Flatten the Gradient: Decrease the rate of change in the organic solvent concentration over time to improve separation.[1]
Peak Tailing 1. Secondary Interactions: Analyte interaction with acidic silanol groups on the silica backbone of the column. 2. Column Overload: Injecting too much sample can lead to distorted peak shapes. 3. Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.1. Use an End-Capped Column: Modern, high-purity, end-capped columns minimize exposed silanol groups. 2. Reduce Sample Concentration: Dilute the sample and reinject. 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
Variable Retention Times 1. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions. 2. Fluctuating Column Temperature: Temperature variations can affect retention times. 3. Mobile Phase Preparation Inconsistency: Variations in mobile phase composition between runs.1. Increase Equilibration Time: Equilibrate the column for at least 15-20 minutes or until a stable baseline is achieved before the first injection. 2. Use a Column Oven: Maintain a constant and consistent column temperature. 3. Ensure Accurate Mobile Phase Preparation: Prepare mobile phases carefully and consistently, and ensure they are well-mixed and degassed.
High System Backpressure 1. Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. 2. Precipitation in the Mobile Phase: Buffer salts precipitating out of solution when mixed with the organic solvent. 3. System Blockage: Obstructions in tubing, injector, or guard column.1. Filter Samples and Mobile Phases: Use a 0.22 µm syringe filter for samples and filter mobile phases before use. 2. Ensure Buffer Solubility: Check the solubility of any buffer salts in the highest organic concentration of your gradient. 3. Systematic Troubleshooting: Disconnect components sequentially to identify the source of the blockage. Replace the guard column if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers by HPLC?

A1: The main difficulty lies in the high structural similarity of the isomers. They have the same molecular weight and very similar physicochemical properties, making them difficult to resolve with standard chromatographic methods. The subtle differences in their three-dimensional shape and electronic structure require highly selective HPLC methods for successful separation.

Q2: Which type of HPLC column is best for separating this compound isomers: C18 or Phenyl-Hexyl?

A2: A Phenyl-Hexyl column is generally recommended over a standard C18 column. While C18 columns separate primarily based on hydrophobicity, Phenyl-Hexyl columns provide an additional separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the chrysene isomers. This alternative selectivity is often crucial for resolving closely related aromatic isomers.

Q3: Should I use methanol or acetonitrile as the organic solvent in my mobile phase?

A3: When using a Phenyl-Hexyl column for the separation of aromatic isomers like this compound, methanol is often the preferred organic solvent. Methanol can enhance the π-π interactions between the analytes and the stationary phase, which can lead to improved selectivity and resolution. Acetonitrile, in some cases, can weaken these interactions.

Q4: How does temperature affect the separation of this compound isomers?

A4: Temperature can influence the separation in several ways. Lowering the column temperature can sometimes increase the separation factor (alpha) between isomers, leading to better resolution. Conversely, increasing the temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times, but may also reduce resolution. Temperature optimization should be considered as part of method development.

Q5: What are some key steps for sample preparation before HPLC analysis of this compound isomers?

A5: Proper sample preparation is critical for accurate and reproducible results. A general procedure includes:

  • Dissolving the sample in a solvent compatible with the initial mobile phase (e.g., methanol/water mixture).

  • Diluting the sample to a working concentration (e.g., 1-10 µg/mL).

  • Filtering the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Data Presentation

The following tables provide representative data illustrating the expected impact of column and mobile phase selection on the separation of chrysene isomers. Please note that this data is based on the separation of closely related dimethylchrysene isomers and serves as a guide for optimizing the separation of this compound isomers. Actual retention times and resolution will vary depending on the specific HPLC system, column, and precise experimental conditions.

Table 1: Comparison of Stationary Phases for Chrysene Isomer Separation

ParameterStandard C18 ColumnPhenyl-Hexyl ColumnRationale
Primary Separation Mechanism Hydrophobic InteractionsHydrophobic and π-π InteractionsThe Phenyl-Hexyl phase provides an additional, highly selective interaction mechanism for aromatic compounds.
Selectivity for Isomers Moderate to LowHighπ-π interactions are sensitive to the subtle differences in shape and electron density among isomers.
Recommended Organic Solvent Acetonitrile or MethanolMethanolMethanol enhances π-π interactions with the phenyl stationary phase, often improving selectivity.
Expected Resolution Often results in co-elution or partial separation of critical isomer pairs.Baseline or near-baseline separation is more achievable due to the added selectivity.

Table 2: Influence of Mobile Phase Organic Modifier on Resolution (with Phenyl-Hexyl Column)

Organic ModifierExpected ObservationRationale
Methanol Improved resolution of isomers.Enhances π-π interactions between the chrysene isomers and the phenyl stationary phase, leading to greater selectivity.
Acetonitrile Potentially reduced resolution compared to methanol.May suppress the beneficial π-π interactions.

Experimental Protocols

The following is a recommended starting protocol for the separation of this compound isomers. This protocol should be optimized for your specific instrument and isomer mixture.

Recommended Starting HPLC Method

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Methanol

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-25 min: Linear gradient from 70% to 100% B

    • 25-35 min: Hold at 100% B

    • 35.1 min: Return to 70% B

    • 40 min: End of run

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV Absorbance at 268 nm

  • Injection Volume: 10 µL

Protocol Steps:

  • Sample Preparation:

    • Prepare a stock solution of your this compound isomer mixture in methanol or acetonitrile.

    • Dilute to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition (70:30 Methanol:Water).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • System Equilibration:

    • Equilibrate the HPLC system with the initial mobile phase conditions (70% Methanol) for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection:

    • Inject 10 µL of the prepared sample.

  • Data Acquisition:

    • Acquire data for the full duration of the run (40 minutes).

  • Analysis:

    • Identify peaks based on the retention times of individual isomer standards.

    • Assess the resolution between critical pairs. If co-elution occurs, refer to the Troubleshooting Guide.

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing the HPLC separation of this compound isomers.

G cluster_0 Experimental Workflow prep Sample Preparation (Dissolve & Filter) equil System Equilibration (Stable Baseline) prep->equil inject Inject Sample equil->inject separate HPLC Separation (Gradient Elution) inject->separate detect UV Detection separate->detect analyze Data Analysis (Peak Integration & Resolution) detect->analyze

Caption: General experimental workflow for this compound isomer analysis by HPLC.

G cluster_1 Troubleshooting Logic for Poor Resolution start Poor Resolution or Co-elution Observed check_column Using C18 Column? start->check_column switch_column Switch to Phenyl-Hexyl Column check_column->switch_column Yes optimize_mobile Optimize Mobile Phase (Methanol vs. Acetonitrile) check_column->optimize_mobile No (Using Phenyl-Hexyl) switch_column->optimize_mobile optimize_gradient Flatten Gradient Profile optimize_mobile->optimize_gradient optimize_temp Adjust Column Temperature optimize_gradient->optimize_temp end Resolution Improved optimize_temp->end

Caption: Logical workflow for troubleshooting poor resolution of this compound isomers.

References

minimizing matrix effects in 5-Methylchrysene analysis of complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 5-Methylchrysene in complex samples. Our goal is to help you minimize matrix effects and achieve accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and reproducibility of your quantitative analysis.[2][3] In complex matrices, these effects can be significant and unpredictable.[4]

Q2: What are the most common analytical techniques for this compound analysis and which is best for overcoming matrix effects?

A2: The most common techniques for analyzing this compound and other polycyclic aromatic hydrocarbons (PAHs) are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both offer high sensitivity and selectivity. LC-MS/MS is particularly powerful for a wide range of metabolites. The choice between them often depends on the specific sample matrix, the required sensitivity, and the available instrumentation. To overcome matrix effects, the effectiveness of the technique is highly dependent on the sample preparation and calibration strategy used in conjunction with the instrument.

Q3: How can I quantitatively assess the extent of matrix effects in my samples?

A3: The post-extraction spike method is a common way to quantify matrix effects. This involves comparing the response of this compound in a standard solution to its response when spiked into a blank matrix sample that has already undergone the extraction process. A deviation in the signal between the two indicates the presence and extent of ion suppression or enhancement.

Q4: What is the most effective method for compensating for matrix effects?

A4: The use of stable isotope-labeled internal standards (SIL-IS) is widely regarded as the most effective approach to compensate for matrix effects. A known amount of a SIL-IS of this compound, which has a similar chemical structure but a different mass, is added to the sample before extraction. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the analyte signal.

Troubleshooting Guides

Issue 1: Low Analyte Recovery or High Signal Suppression

Symptom: The signal intensity for this compound is significantly lower than expected, or recovery experiments show poor results.

Possible Cause Troubleshooting Step
Inefficient Sample Extraction Review and optimize your sample preparation method. For complex matrices, consider more rigorous techniques like Solid Phase Extraction (SPE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. Ensure the chosen solvent is appropriate for this compound.
Significant Ion Suppression Dilute the sample extract to reduce the concentration of matrix components. This can often improve the signal, but be mindful of not diluting the analyte below the limit of quantification.
Suboptimal LC Separation Improve the chromatographic separation to resolve this compound from interfering matrix components. This can be achieved by modifying the gradient, changing the column, or adjusting the flow rate.
Inadequate Sample Clean-up Incorporate a more thorough clean-up step in your sample preparation. Dispersive solid-phase extraction (d-SPE), often used in QuEChERS, can effectively remove interfering substances. For high-fat matrices, specialized sorbents like Enhanced Matrix Removal—Lipid (EMR—Lipid) can be very effective.
Issue 2: Poor Reproducibility and Inconsistent Results

Symptom: Replicate injections of the same sample show high variability in the measured concentration of this compound.

Possible Cause Troubleshooting Step
Variable Matrix Effects Implement the use of a stable isotope-labeled internal standard for this compound. This is the most robust way to correct for variations in matrix effects between samples.
Inconsistent Sample Preparation Automate the sample preparation steps where possible to minimize human error. Ensure thorough mixing and consistent timing for all extraction and clean-up steps.
Instrument Contamination Employ a divert valve to direct the flow from the column to waste during the parts of the chromatogram where the analyte is not eluting, reducing contamination of the ion source. Regular cleaning of the GC inlet and MS source is also crucial, especially when analyzing complex samples.
Calibration Issues Utilize a matrix-matched calibration curve. This involves preparing your calibration standards in a blank matrix that is similar to your samples to ensure that the standards and samples experience comparable matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for PAH Analysis

Technique Principle Advantages Disadvantages Typical Recovery (%) *
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, well-established.Can be labor-intensive, uses large volumes of organic solvents.60-110
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent and eluted with a solvent.High selectivity, good concentration factor.Can be more expensive, requires method development.70-120
QuEChERS Extraction with an organic solvent followed by partitioning with salts and d-SPE clean-up.Fast, easy, uses minimal solvent, effective for a wide range of analytes.May require optimization for specific matrix-analyte combinations.80-115
Dispersive Liquid-Liquid Microextraction (DLLME) A small amount of extraction solvent is dispersed into the sample, providing a large surface area for extraction.High enrichment factor, low solvent consumption.Can be sensitive to experimental parameters.85-110

*Typical recovery rates for PAHs in various matrices. Actual recovery for this compound may vary depending on the specific matrix and protocol.

Experimental Protocols

Protocol 1: General QuEChERS Method for this compound in a Complex Organic Matrix

This protocol is a generalized procedure based on the QuEChERS methodology and should be optimized for your specific sample matrix.

1. Sample Homogenization:

  • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile (with 1% acetic acid for some matrices).

  • If using a stable isotope-labeled internal standard, add it at this stage.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbents.

  • Common sorbents for PAH analysis include MgSO₄ for water removal, Primary Secondary Amine (PSA) to remove sugars and organic acids, and C18 to remove non-polar interferences like lipids.

  • Vortex for 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant.

  • The extract may be concentrated by evaporating the solvent under a gentle stream of nitrogen and reconstituting in a suitable solvent for injection (e.g., toluene, hexane, or mobile phase compatible solvent).

  • The final extract is now ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Matrix-Matched Calibration Standard Preparation

1. Prepare Blank Matrix Extract:

  • Select a sample of the matrix that is known to be free of this compound.

  • Process this blank matrix sample using the exact same sample preparation protocol as your unknown samples.

2. Prepare a High-Concentration Spiking Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., toluene).

3. Create Calibration Standards:

  • Serially dilute the high-concentration spiking solution into aliquots of the blank matrix extract to create a series of calibration standards at different concentrations.

  • For example, to prepare a 100 ng/mL standard, add the appropriate volume of the spiking solution to a known volume of the blank matrix extract.

  • Ensure the final solvent composition of the calibration standards is consistent.

4. Analyze:

  • Analyze the matrix-matched calibration standards along with your samples in the same analytical run.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification sample Complex Sample homogenize Homogenization sample->homogenize extraction Extraction (e.g., QuEChERS) homogenize->extraction cleanup d-SPE Cleanup extraction->cleanup final_extract Final Extract cleanup->final_extract lc_ms LC-MS/MS or GC-MS final_extract->lc_ms data_acq Data Acquisition lc_ms->data_acq data_proc Data Processing data_acq->data_proc quant Quantification of This compound data_proc->quant cal_curve Matrix-Matched Calibration cal_curve->quant

Caption: Generalized experimental workflow for this compound analysis.

matrix_effect_mitigation cluster_strategies Mitigation Strategies cluster_prep_methods Sample Prep Techniques cluster_cal_methods Calibration Techniques start Matrix Effect (Ion Suppression/Enhancement) sample_prep Optimize Sample Preparation & Cleanup start->sample_prep chromatography Improve Chromatographic Separation start->chromatography calibration Advanced Calibration Methods start->calibration spe SPE sample_prep->spe quechers QuEChERS sample_prep->quechers dilution Dilution sample_prep->dilution end_goal Accurate & Reliable Quantification chromatography->end_goal mmc Matrix-Matched Calibration calibration->mmc sil_is Stable Isotope Dilution calibration->sil_is spe->end_goal quechers->end_goal dilution->end_goal mmc->end_goal sil_is->end_goal

Caption: Logical relationships for minimizing matrix effects.

References

troubleshooting poor reproducibility in 5-Methylchrysene in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with the reproducibility of in vitro assays involving 5-Methylchrysene (5-MC). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My cytotoxicity results with this compound are highly variable between experiments. What are the potential causes?

A1: Poor reproducibility in this compound (5-MC) cytotoxicity assays can stem from several factors:

  • Cell Line Integrity:

    • Cell Line Authentication: Ensure your cell line is authenticated. Misidentified or cross-contaminated cell lines are a major source of variability.[1]

    • Passage Number: Use cells within a consistent and low passage number range (e.g., passages 10-20) to minimize genetic and phenotypic drift that can alter metabolic enzyme expression and sensitivity to 5-MC.[2]

    • Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.

  • Metabolic Activation:

    • Cell Line Choice: The cytotoxic effects of 5-MC are dependent on its metabolic activation into reactive metabolites like diol-epoxides.[2][3] Different cell lines possess varying levels of cytochrome P450 (CYP) enzymes (e.g., CYP1A1, CYP1B1) responsible for this activation.[4] For instance, HepG2 cells are known to metabolize 5-MC. If using cells with low endogenous CYP activity, such as V79 hamster lung fibroblasts, consider using genetically engineered cell lines that express specific human CYPs.

    • Induction of Metabolism: The expression of metabolic enzymes can be influenced by components in the culture medium or prior treatments. Consistency in medium formulation and handling is crucial.

  • Experimental Conditions:

    • Cell Density: The initial cell seeding density can impact the final cell number and the metabolic capacity of the culture, leading to variations in IC50 values.

    • Compound Solubility and Delivery: 5-MC is a hydrophobic polycyclic aromatic hydrocarbon (PAH) with low aqueous solubility. Ensure complete solubilization in the vehicle (typically DMSO) and consistent final solvent concentration across all wells. The final DMSO concentration should be kept low (e.g., below 0.5%) to avoid solvent-induced toxicity.

    • Incubation Time: The duration of exposure to 5-MC will influence the extent of metabolism and subsequent cytotoxicity. Standardize incubation times (e.g., 24, 48, or 72 hours).

Q2: I am not observing the expected mutagenic effects of this compound in my assay. Why might this be?

A2: A lack of mutagenicity can often be traced back to insufficient metabolic activation:

  • Metabolic Competence of the System: Mutagenicity of 5-MC is mediated by its reactive metabolites that form DNA adducts. If your in vitro system (e.g., a specific bacterial strain in the Ames test or a particular cell line) lacks the necessary CYP enzymes to convert 5-MC into these reactive forms, you will not observe a mutagenic response.

    • For bacterial mutagenicity assays (Ames test), the addition of a mammalian metabolic activation system, such as rat liver S9 fraction, is typically required.

    • For cell-based assays, select a cell line with known metabolic competence for PAHs or use a genetically modified cell line expressing relevant CYPs. V79MZ cells, for example, are insensitive to the mutagenicity of the parent 5-MC compound but show a potent response when engineered to express human CYP1B1 or CYP1A1.

  • Detoxification Pathways: The cell line used may have high levels of detoxification enzymes, such as glutathione S-transferases (GSTs), which can conjugate and neutralize the reactive metabolites of 5-MC before they can interact with DNA.

Q3: How can I confirm that my in vitro system is metabolizing this compound?

A3: You can analytically confirm the metabolism of 5-MC using techniques like High-Performance Liquid Chromatography (HPLC). By analyzing the cell culture medium or cell lysates after incubation with 5-MC, you can detect the disappearance of the parent compound and the appearance of its metabolites, such as 5-MC-trans-1,2-dihydrodiol and 5-MC-trans-7,8-dihydrodiol.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for 5-MC Cytotoxicity
Potential Cause Troubleshooting Step Rationale
Cell Line Inconsistency 1. Perform cell line authentication (e.g., STR profiling). 2. Create a cell bank with low-passage cells and use a consistent passage number for all experiments. 3. Regularly screen for mycoplasma contamination.Ensures the use of a consistent and clean cell model, reducing biological variability.
Inconsistent Metabolic Activation 1. Use a cell line with well-characterized and stable expression of relevant CYP enzymes (e.g., HepG2, A549, or CYP-expressing V79 cells). 2. Standardize all cell culture conditions, including media, supplements, and incubation times.The biological effect of 5-MC is dependent on its conversion to active metabolites. Consistent metabolic capacity is key to reproducible results.
Suboptimal Compound Handling 1. Prepare fresh stock solutions of 5-MC in a suitable solvent like DMSO. 2. Ensure the final solvent concentration is consistent and non-toxic across all treatments. 3. Visually inspect for precipitation of 5-MC in the culture medium.5-MC has poor aqueous solubility. Inconsistent dosing due to precipitation or solvent effects can lead to significant errors.
Assay Procedure Variations 1. Standardize cell seeding density and ensure even cell distribution in plates. 2. Use a validated and standardized cytotoxicity assay protocol (e.g., MTT, SRB). 3. Ensure consistent incubation times for compound exposure and assay development.Minor variations in assay execution, such as differences in cell numbers or incubation periods, can amplify variability in the final readout.
Issue 2: Difficulty in Detecting 5-MC-Induced DNA Adducts
Potential Cause Troubleshooting Step Rationale
Insufficient Metabolic Activation 1. Confirm metabolic activity by analyzing 5-MC metabolite formation via HPLC. 2. If metabolism is low, consider using a more metabolically competent cell line or one engineered to express key CYP enzymes (e.g., CYP1A1).DNA adducts are formed from reactive metabolites. A lack of these metabolites will result in no detectable adducts.
Low Sensitivity of Detection Method 1. Utilize highly sensitive analytical techniques for adduct detection, such as LC-MS/MS or ³²P-postlabelling. 2. Ensure efficient DNA isolation and hydrolysis to maximize adduct recovery.5-MC-DNA adducts may be present at very low levels, requiring highly sensitive methods for detection and quantification.
Efficient DNA Repair 1. Shorten the exposure time to capture adduct formation before significant DNA repair occurs. 2. Consider using inhibitors of specific DNA repair pathways if mechanistically appropriate for the study.Cells have active DNA repair mechanisms that can remove adducts over time, potentially masking the genotoxic effect.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound (5-MC) in Various V79MZ Cell Lines

Cell LineIC50 of 5-MC (μM)Key Feature
V79MZ (Control)3.1 ± 0.2Lacks endogenous CYP expression
hCYP1B11.6 ± 0.2Expresses human CYP1B1
hCYP1B1 + hGSTP13.1 ± 0.3Co-expresses CYP1B1 and GSTP1
hCYP1A11.6 ± 0.2Expresses human CYP1A1
hCYP1A1 + hGSTP13.2 ± 0.3Co-expresses CYP1A1 and GSTP1
Data summarized from a study assessing cytotoxicity by the sulforhodamine B method after 72 hours of exposure. The results demonstrate that the expression of CYP enzymes increases the cytotoxicity of 5-MC, while co-expression of the detoxification enzyme GSTP1 provides protection.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Sulforhodamine B)

This protocol is adapted from methodologies used for assessing the cytotoxicity of 5-MC.

  • Cell Seeding: Plate cells (e.g., V79-derived lines, HepG2) in 96-well plates at a predetermined density (e.g., 250 cells/well) in a suitable culture medium. Allow cells to attach for 16-24 hours.

  • Compound Preparation: Prepare a stock solution of 5-MC in DMSO. Perform serial dilutions to create working solutions. The final DMSO concentration in the assay should be kept constant and non-toxic (e.g., 0.1%).

  • Cell Treatment: Add the 5-MC dilutions to the respective wells. Include vehicle control (DMSO only) and untreated control wells.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 5% trichloroacetic acid (TCA) to each well. Incubate for at least 1 hour at 4°C.

  • Staining: Wash the plates with water and allow them to air dry. Add sulforhodamine B (SRB) solution (e.g., 0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Allow the plates to air dry completely. Add a solubilization buffer (e.g., 10 mM Tris base, pH 10.5) to each well.

  • Measurement: Read the absorbance on a microplate reader at an appropriate wavelength (e.g., 510 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Analysis of 5-MC Metabolites by HPLC

This protocol outlines the general steps for detecting 5-MC metabolites in cell culture, based on methods described for HepG2 cells.

  • Cell Culture and Treatment: Culture cells (e.g., ~5 x 10⁶ HepG2 cells) and treat with 5-MC (e.g., 1 µM) for a specified time (e.g., 24 hours).

  • Sample Collection: Collect the cell culture medium.

  • Extraction: Acidify the medium (e.g., with 0.1% formic acid) and perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Sample Preparation: Evaporate the organic extract to dryness and reconstitute the residue in a suitable mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Detection: Employ a UV detector (e.g., at 268 nm) and a fluorescence detector (e.g., excitation at 273 nm, emission at 391 nm) for sensitive and specific detection of 5-MC and its metabolites.

    • Gradient: Run a solvent gradient (e.g., acetonitrile/water) to separate the parent compound from its various metabolites.

  • Data Interpretation: Compare the chromatograms of treated samples to those of untreated controls and reference standards (if available) to identify and quantify the metabolites formed. The disappearance of the 5-MC peak and the appearance of new peaks indicate metabolic activity.

Visualizations

5_MC_Metabolic_Activation_Pathway cluster_Phase1 Phase I Metabolism cluster_Effect Cellular Effect 5-MC 5-MC Proximate_Carcinogen 5-MC-1,2-diol (Proximate Carcinogen) 5-MC->Proximate_Carcinogen CYP1A1, CYP1A2 Ultimate_Carcinogen 5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen) Proximate_Carcinogen->Ultimate_Carcinogen CYP Enzymes DNA_Adducts DNA Adducts Ultimate_Carcinogen->DNA_Adducts Mutation Mutation & Cytotoxicity DNA_Adducts->Mutation

Caption: Metabolic activation pathway of this compound (5-MC).

Troubleshooting_Workflow cluster_Cells Cell Integrity Checks cluster_Protocol Protocol Checks cluster_Metabolism Metabolism Checks Start Poor Reproducibility Observed Check_Cells Step 1: Verify Cell Line Integrity Start->Check_Cells Check_Protocol Step 2: Review Experimental Protocol Check_Cells->Check_Protocol Cell line authenticated, low passage, no contamination Authenticate Authenticate (STR) Check_Cells->Authenticate Check_Metabolism Step 3: Assess Metabolic Activation Check_Protocol->Check_Metabolism Protocol standardized (seeding, solvent, time) Density Consistent Seeding Density Check_Protocol->Density End Reproducibility Improved Check_Metabolism->End Metabolism confirmed (HPLC/MS) Cell_Choice Use Metabolically Competent Cells Check_Metabolism->Cell_Choice Passage Standardize Passage # Authenticate->Passage Mycoplasma Test for Mycoplasma Passage->Mycoplasma Solvent Control Solvent Effects Density->Solvent Time Standardize Incubation Solvent->Time HPLC Confirm Metabolite Formation (HPLC) Cell_Choice->HPLC

Caption: A logical workflow for troubleshooting poor reproducibility.

References

Technical Support Center: Addressing Solubility of 5-Methylchrysene in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Methylchrysene in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in water a concern?

A1: this compound is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₉H₁₄ and a molecular weight of 242.3 g/mol .[1] It is characterized as a purple, crystalline solid. Its solubility in water is extremely low, reported to be 0.062 mg/L at 27°C, rendering it practically insoluble for most experimental purposes in aqueous solutions.[1] This poor aqueous solubility presents a significant hurdle for in vitro and in vivo studies, as it can lead to precipitation in stock solutions and culture media, resulting in inconsistent and unreliable experimental outcomes.

Q2: What are the initial steps to dissolve this compound for biological assays?

A2: Due to its hydrophobic nature, a common starting point is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose. It is recommended to prepare a stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: My this compound is precipitating out of solution during my experiment. What can I do?

A3: Precipitation is a common issue. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the working concentration of this compound to below its solubility limit in your specific medium.

  • Increase the co-solvent concentration: If your experimental system can tolerate it, slightly increasing the final concentration of your organic co-solvent (e.g., DMSO) might help maintain solubility. However, always run a vehicle control to account for any solvent effects.

  • Use a different solubilization strategy: If a simple co-solvent system is insufficient, consider more advanced formulation strategies as outlined in the troubleshooting guide below.

  • Sonication: Briefly sonicating your final solution can help to disperse small aggregates, but it may not prevent eventual precipitation.

Q4: Are there alternatives to DMSO for solubilizing this compound?

A4: Yes, other organic solvents in which this compound is soluble include acetone, chloroform, and methanol.[2][3] The choice of solvent will depend on the compatibility with your specific experimental setup. For cell-based assays, less volatile and less cytotoxic solvents are preferred.

Troubleshooting Guide: Enhancing this compound Solubility

This guide details several methods to improve the solubility of this compound in aqueous media.

Method 1: Co-solvents

The use of water-miscible organic solvents, or co-solvents, is a primary strategy to increase the solubility of hydrophobic compounds.

  • Mechanism: Co-solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar solutes like this compound.

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Methanol

    • Acetone

  • Considerations: The final concentration of the co-solvent must be carefully controlled to avoid adverse effects on the biological system being studied. It is essential to include a vehicle control with the same concentration of the co-solvent in your experiments.

Method 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that are more water-soluble.

  • Mechanism: The exterior of the cyclodextrin molecule is hydrophilic, while the interior cavity is hydrophobic. This compound can partition into this hydrophobic cavity, and the resulting complex has a higher affinity for aqueous solutions.

  • Types of Cyclodextrins:

    • β-cyclodextrin (βCD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Randomly methylated-β-cyclodextrin (RAMEB)

  • Considerations: The affinity of this compound for the cyclodextrin cavity and the solubility of the resulting complex can vary depending on the type of cyclodextrin used. It may be necessary to screen different cyclodextrins and their concentrations to find the optimal formulation.

Quantitative Data on this compound Solubility
PropertyValueReference
Water Solubility 0.062 mg/L (at 27 °C)[1]
Solubility in Organic Solvents Soluble in Acetone, Chloroform, Methanol
IC50 (Cytotoxicity)
V79MZ cells3.1 ± 0.2 µM
V79MZ-hCYP1B1 cells1.6 ± 0.2 µM
V79MZ-hCYP1A1 cells1.6 ± 0.2 µM

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 242.31 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 2.423 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the stock solution for use in cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Gently mix the working solution by pipetting or brief vortexing.

  • Ensure the final concentration of DMSO in the working solution is below the cytotoxic threshold for your cell line (typically ≤ 0.5%).

  • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.

Visualizations

Experimental Workflow for Preparing this compound Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store Store at -20°C/-80°C vortex->store thaw Thaw Stock Aliquot store->thaw Begin Experiment dilute Serially Dilute in Culture Medium thaw->dilute mix Mix Gently dilute->mix use Use in Experiment mix->use

Caption: Workflow for the preparation of this compound stock and working solutions.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The following diagram illustrates the canonical AhR signaling pathway initiated by a ligand such as this compound.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR-HSP90-XAP2-p23 Complex Ligand->AhR_complex Binds AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change Dimer AhR-ARNT Dimer AhR_ligand_complex->Dimer Translocation & Dimerization with ARNT ARNT ARNT XRE Xenobiotic Response Element (XRE) Dimer->XRE Binds to CYP1A1 CYP1A1 Gene CYP1B1 CYP1B1 Gene Transcription Transcription & Translation CYP1A1->Transcription CYP1B1->Transcription Proteins CYP1A1/CYP1B1 Proteins Transcription->Proteins Induces Expression

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

References

improving the stability of 5-Methylchrysene standard solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Methylchrysene Standard Solutions

Welcome to the technical support center for this compound standard solutions. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and accuracy of your standard solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the stability of this compound standard solutions.

Q1: My this compound standard solution has changed color. What does this mean and is it still usable?

A yellowish or brownish discoloration of your standard solution, which is typically colorless, may indicate degradation. This compound, like other polycyclic aromatic hydrocarbons (PAHs), is susceptible to oxidation and photodegradation, which can result in the formation of colored byproducts such as quinones. It is strongly recommended to perform a quality control check, such as HPLC-UV or GC-MS analysis, to assess the purity of the solution. If degradation is confirmed, the solution should be discarded and a fresh standard prepared.

Q2: I am seeing unexpected peaks in my chromatogram when analyzing my this compound standard. What could be the cause?

The appearance of extra peaks is a common indicator of sample degradation or contamination.

  • Degradation Products: this compound can degrade into various products, particularly when exposed to light or oxidizing agents. Common degradation products of methylated chrysenes include quinones, benzoic acid, and other derivatives with hydroxyl, carbonyl, and carboxyl groups[1].

  • Solvent Impurities: Ensure the solvent used for dilution is of high purity (e.g., HPLC or LC-MS grade) and has been stored correctly.

  • Contamination: The vial, cap, or syringe used for sample handling could be a source of contamination.

To troubleshoot, it is advised to prepare a fresh dilution from your stock solution using fresh, high-purity solvent and new consumables. If the issue persists, the stock solution itself may be compromised.

Q3: What are the optimal storage conditions for my this compound stock solution?

To ensure the long-term stability of your this compound standard solutions, proper storage is critical. Based on stability studies of PAHs and manufacturer recommendations, the following conditions are advised:

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[2]Low temperatures slow down the rate of chemical degradation.
2-8°C for short-term (working solutions).Provides a balance between stability and ease of use.
Light Store in amber glass vials or protect from light.This compound is susceptible to photodegradation when exposed to UV or ambient light.
Container Use amber glass vials with PTFE-lined caps.Prevents photodegradation and leaching of contaminants from the container.
Atmosphere Purge with an inert gas (e.g., argon or nitrogen) before sealing.Minimizes exposure to oxygen, thereby reducing the risk of oxidation.

Q4: Which solvent should I use to prepare my this compound standard solution?

Toluene and acetonitrile are the most commonly used and recommended solvents for preparing this compound standard solutions, as evidenced by their use in commercially available standards[3][4]. Both have demonstrated good long-term stability for PAHs when stored correctly. The choice of solvent may also depend on the analytical technique being used (e.g., acetonitrile for reverse-phase HPLC).

Q5: How long can I expect my this compound standard solution to be stable?

With proper storage at -20°C in the dark, a this compound stock solution in a suitable solvent like toluene or acetonitrile can be stable for at least one year. One supplier suggests a stability of at least four years when stored at -20°C. However, it is best practice to verify the concentration and purity of your working standards more frequently, especially if they are stored at higher temperatures or accessed often.

Q6: My analytical results are inconsistent. Could the stability of my standard be the issue?

Inconsistent analytical results can indeed be a symptom of an unstable standard solution. If the concentration of your standard is decreasing over time due to degradation, your quantified sample results will be artificially inflated. To troubleshoot this, you should:

  • Prepare a fresh standard solution from a certified reference material.

  • Analyze the fresh standard and compare the results to your existing standard.

  • If a significant discrepancy is observed, your old standard has likely degraded and should be discarded.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Standard Solution

This protocol describes the preparation of a 100 µg/mL stock solution of this compound.

Materials:

  • This compound (crystalline solid, ≥98% purity)

  • Toluene or Acetonitrile (HPLC grade or higher)

  • 10 mL volumetric flask (Class A, amber glass)

  • Analytical balance (readable to 0.01 mg)

  • Spatula

  • Weighing paper

  • Pipettes and pipette tips

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 1.0 mg of this compound onto weighing paper using an analytical balance.

  • Carefully transfer the weighed solid into the 10 mL amber volumetric flask.

  • Rinse the weighing paper with a small amount of the chosen solvent (toluene or acetonitrile) and add the rinsing to the volumetric flask to ensure a quantitative transfer.

  • Add approximately 5 mL of the solvent to the volumetric flask.

  • Sonicate the flask for 10-15 minutes to ensure complete dissolution of the this compound.

  • Allow the solution to return to room temperature.

  • Carefully add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.

  • Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer the solution to an amber glass vial with a PTFE-lined cap for storage.

  • Label the vial clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Store the stock solution at -20°C in the dark.

Protocol 2: Stability Testing of this compound Standard Solutions

This protocol outlines a procedure to evaluate the stability of a prepared this compound standard solution under different storage conditions.

Materials:

  • Prepared this compound stock solution

  • Multiple 2 mL amber glass autosampler vials with PTFE-lined caps

  • HPLC or GC-MS system

  • High-purity solvent for dilutions

Procedure:

  • Aliquot the this compound stock solution into several amber glass vials.

  • Establish your "time zero" by immediately analyzing one of the freshly prepared aliquots. This will serve as your baseline.

  • Divide the remaining vials into different storage condition groups. For example:

    • Group A: -20°C, in the dark

    • Group B: 4°C, in the dark

    • Group C: Room temperature, in the dark

    • Group D: Room temperature, exposed to ambient light

  • At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a vial from each storage group.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample using a validated chromatographic method (HPLC-UV/FLD or GC-MS).

  • Compare the peak area and check for the presence of new peaks against the "time zero" chromatogram.

  • A significant decrease in the main peak area (e.g., >5%) or the appearance of degradation peaks indicates instability under those storage conditions.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing prep Prepare this compound Stock Solution aliquot Aliquot into Amber Vials prep->aliquot t0 Time Zero Analysis (HPLC or GC-MS) aliquot->t0 Immediate storage Store Aliquots under Varied Conditions (-20°C dark, 4°C dark, RT dark, RT light) aliquot->storage compare Compare Results to Time Zero Data t0->compare analysis Analyze at Time Intervals (1wk, 1mo, 3mo, etc.) storage->analysis analysis->compare conclusion Determine Stability and Optimal Storage Conditions compare->conclusion

Caption: Workflow for assessing the stability of this compound standard solutions.

degradation_pathway Potential Degradation Pathways of this compound cluster_photo Photodegradation (Light/UV) cluster_ox Oxidation (O2, Peroxides) mc This compound photo_int Excited State Intermediate mc->photo_int ox_int Epoxide/Peroxide Intermediates mc->ox_int [O] photo_prod Quinones, Benzoic Acid Derivatives photo_int->photo_prod O2 ox_prod Hydroxylated Derivatives, Carbonyl Compounds ox_int->ox_prod

Caption: Simplified abiotic degradation pathways for this compound in solution.

References

best practices for storage and handling of 5-Methylchrysene to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 5-Methylchrysene to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

There are conflicting recommendations from various suppliers, with suggestions ranging from room temperature to -20°C.[1][2] To ensure the long-term stability of this compound, especially given its carcinogenic nature and use in sensitive assays, it is best practice to store it at -20°C .[1] One supplier indicates a stability of at least four years at this temperature.[1] For short-term storage, 2-8°C is also acceptable. If the compound is in a solution, the storage temperature should also be appropriate for the solvent.

Q2: How should I protect this compound from degradation?

This compound is sensitive to light and should be stored in an amber or opaque container to prevent photodegradation. It is also recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxidation, especially if it will be stored for an extended period. Avoid exposure to strong oxidizing agents, as this can lead to vigorous and potentially explosive reactions.

Q3: What are the signs of this compound degradation?

Visually, degradation of this compound, which appears as purple crystals, may be indicated by a change in color or the appearance of additional crystalline forms. In solution, precipitation or a color shift can signify degradation or solvent-related issues. For a definitive assessment of purity, analytical methods such as High-Performance Liquid Chromatography (HPLC) are recommended.

Q4: Is this compound a hazardous compound?

Yes, this compound is considered a potent carcinogen and a suspected mutagen. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to avoid inhalation.

Q5: What solvents are suitable for dissolving this compound?

This compound is soluble in solvents such as chloroform, methanol, and acetone. It is insoluble in water. When preparing solutions, it is important to use high-purity, anhydrous solvents to minimize potential degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected experimental results Degradation of this compound stock.1. Check the storage conditions and age of the compound. 2. Assess the purity of the stock solution using a suitable analytical method like HPLC or UV-Vis spectroscopy. 3. Prepare a fresh solution from a new or validated batch of solid this compound.
Precipitate forms in a stored solution The solution may be supersaturated, or the storage temperature is too low for the solvent used, causing the compound to crystallize out.1. Gently warm the solution to see if the precipitate redissolves. 2. If it redissolves, consider diluting the solution to a lower concentration for long-term storage. 3. Ensure the storage temperature is appropriate for the solvent to maintain solubility.
Discoloration of the solid compound or solution This may indicate degradation due to exposure to light, air (oxidation), or an incompatible substance.1. Discard the discolored material according to hazardous waste disposal protocols. 2. Review storage and handling procedures to prevent future occurrences. Ensure containers are properly sealed and protected from light.
Difficulty dissolving the solid compound The solvent may not be appropriate, or the compound may have degraded and formed less soluble byproducts.1. Confirm the suitability of the solvent. Sonication may aid in dissolution. 2. If solubility issues persist, it may be indicative of impurities. Assess the purity of the compound.

Quantitative Data on Stability

The following table summarizes available quantitative data on the stability of this compound.

Parameter Condition Value Reference
Shelf Life Stored at -20°C≥ 4 years
Atmospheric Half-life (vapor-phase) Reaction with photochemically-produced hydroxyl radicalsEstimated to be 0.1 days

Experimental Protocols

Protocol for Preparation of a Standard this compound Solution

This protocol outlines the preparation of a 1 mg/mL stock solution of this compound in a suitable solvent.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., chloroform, methanol, or acetone)

  • Volumetric flask (amber glass)

  • Analytical balance

  • Spatula

  • Pipettes

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Safety Precautions: Perform all steps in a certified chemical fume hood. Wear appropriate PPE.

  • Weighing: Accurately weigh the desired amount of this compound (e.g., 10 mg) using an analytical balance.

  • Dissolution: Transfer the weighed this compound to a clean, dry amber volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

  • Solvent Addition: Add a small amount of the chosen solvent to the flask to dissolve the solid. Gently swirl the flask to aid dissolution. Sonication can be used if necessary.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the flask until the solution reaches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed amber container at -20°C.

Protocol for Assessing the Purity and Degradation of this compound by HPLC

This protocol provides a general framework for using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of a this compound sample and to detect the presence of degradation products.

Materials:

  • This compound sample (solid or solution)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a UV or fluorescence detector

  • C18 analytical column

  • Autosampler vials (amber)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound sample in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Filter the sample through a 0.22 µm syringe filter into an amber autosampler vial.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 269 nm). A fluorescence detector can also be used for higher sensitivity.

  • Analysis:

    • Inject a standard solution of high-purity this compound to determine its retention time and peak shape.

    • Inject the sample solution.

    • Analyze the resulting chromatogram. The purity of the sample can be estimated by the area percentage of the main peak. The presence of additional peaks may indicate impurities or degradation products.

  • Forced Degradation Studies (Optional):

    • To identify potential degradation products, subject the this compound solution to stress conditions such as exposure to acid, base, peroxide (oxidation), heat, and light.

    • Analyze the stressed samples by HPLC to observe the formation of new peaks, which correspond to degradation products.

Visualizations

Storage_Handling_Workflow Workflow for Safe Storage and Handling of this compound cluster_storage Storage cluster_handling Handling cluster_assessment Purity Assessment storage_conditions Store at -20°C protect_light Use Amber/Opaque Container storage_conditions->protect_light ppe Wear Appropriate PPE storage_conditions->ppe Before Use protect_air Store Under Inert Atmosphere protect_light->protect_air fume_hood Handle in Fume Hood ppe->fume_hood solution_prep Prepare Solutions with Anhydrous Solvents fume_hood->solution_prep hplc_analysis HPLC Analysis for Purity solution_prep->hplc_analysis After Preparation visual_inspection Visual Inspection for Color Change visual_inspection->hplc_analysis

Caption: Workflow for the safe storage, handling, and purity assessment of this compound.

Degradation_Pathway Potential Degradation Pathways of this compound cluster_photo Photodegradation cluster_oxidation Chemical Oxidation cluster_metabolic Metabolic Degradation (in vivo/in vitro) mc This compound photo_products Oxidized Products mc->photo_products UV Light oxidized_products Hydroxylated and other oxidized derivatives mc->oxidized_products Strong Oxidizing Agents metabolites Diols, Epoxides, etc. mc->metabolites CYP450 Enzymes

Caption: Potential degradation pathways for this compound.

References

refining animal dosing protocols for 5-Methylchrysene carcinogenicity studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining animal dosing protocols for 5-Methylchrysene carcinogenicity studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common issues encountered during in vivo experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound carcinogenicity studies in a question-and-answer format.

Issue: Unexpected Animal Toxicity and Mortality

  • Question: We are observing unexpected animal deaths and signs of toxicity (e.g., significant weight loss, lethargy) shortly after dosing with this compound. What are the potential causes and how can we troubleshoot this?

  • Answer: Unexpected toxicity can arise from several factors related to the dose, formulation, or animal model.

    • Dose and Vehicle:

      • High Dose: The selected dose may be too high for the chosen animal strain. It is crucial to conduct a dose-range finding study to determine the maximum tolerated dose (MTD).

      • Vehicle Toxicity: The vehicle used to dissolve this compound (e.g., acetone for dermal application, DMSO for intraperitoneal injection) can cause local or systemic toxicity. Ensure the vehicle concentration and volume are within established limits for the specific route of administration and animal model. Include a vehicle-only control group to assess vehicle-specific effects.

    • Formulation Issues:

      • Incomplete Dissolution: If this compound is not fully dissolved, hot spots of high concentration can occur, leading to acute toxicity. Ensure complete solubilization and vortex the solution before each administration.

      • Instability: The dosing solution may be unstable, leading to the formation of more toxic degradation products. Prepare fresh dosing solutions regularly and store them protected from light and at the appropriate temperature.

    • Animal Strain and Health:

      • Strain Sensitivity: Different mouse strains can have varying sensitivities to chemical carcinogens.[1] SENCAR mice, for instance, are known to be highly sensitive in skin carcinogenesis studies.[1]

      • Underlying Health Issues: Pre-existing health problems in the animals can exacerbate the toxic effects of this compound. Ensure animals are healthy and properly acclimated before starting the study.

Troubleshooting Flowchart for Unexpected Animal Mortality

start Unexpected Animal Mortality Observed check_dose Review Dosing Protocol start->check_dose check_formulation Examine Dosing Solution start->check_formulation check_animals Assess Animal Health start->check_animals dose_too_high Is the dose appropriate for the strain? check_dose->dose_too_high Dose vehicle_issue Is the vehicle and volume appropriate? check_dose->vehicle_issue Vehicle formulation_solubility Is the compound fully dissolved? check_formulation->formulation_solubility Solubility formulation_stability Is the solution fresh and properly stored? check_formulation->formulation_stability Stability animal_strain Is the strain known for high sensitivity? check_animals->animal_strain Strain animal_health Are there signs of pre-existing illness? check_animals->animal_health Health reduce_dose Action: Reduce dose based on MTD studies. dose_too_high->reduce_dose change_vehicle Action: Consider alternative vehicle or lower volume. vehicle_issue->change_vehicle improve_formulation Action: Improve solubilization method (e.g., sonication). formulation_solubility->improve_formulation prepare_fresh Action: Prepare fresh solutions before each use. formulation_stability->prepare_fresh select_strain Action: Consider a less sensitive strain if appropriate. animal_strain->select_strain health_screen Action: Implement more rigorous health screening. animal_health->health_screen

Caption: Troubleshooting logic for unexpected animal mortality.

Issue: Inconsistent or Low Tumor Incidence

  • Question: Our study is showing lower than expected tumor incidence or high variability between animals. What could be the cause?

  • Answer: Low or variable tumor yield can be due to issues with the dosing protocol, the animal model, or the duration of the study.

    • Dosing and Application:

      • Insufficient Dose: The initiating or promoting dose may be too low. Refer to established protocols and consider dose-escalation studies.

      • Inconsistent Application: For dermal studies, ensure consistent application of the test substance to the same area of the skin. Shave the application site carefully to ensure direct contact.

    • Animal Model:

      • Strain Resistance: The chosen mouse strain may be resistant to this compound-induced carcinogenesis.

      • Age of Animals: The age at which treatment is initiated can influence tumor development. Newborn mice are often more susceptible to the carcinogenic effects of certain chemicals.

    • Study Duration:

      • Insufficient Promotion/Observation Time: The promotion phase or the overall observation period may be too short for tumors to develop. Typical skin painting studies involve a promotion phase of 20-26 weeks.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is the typical route of administration for this compound in carcinogenicity studies?

    • A1: The most common routes are topical (dermal) application for skin carcinogenesis studies and intraperitoneal (i.p.) injection for systemic carcinogenicity studies, particularly in newborn mice.[3][4]

  • Q2: What are appropriate vehicles for dissolving this compound?

    • A2: For topical application, acetone is a commonly used vehicle. For intraperitoneal injections, dimethyl sulfoxide (DMSO) is often used. It is crucial to use a vehicle in which this compound is highly soluble and stable, and which has minimal toxicity at the administered volume.

  • Q3: How should dosing solutions of this compound be prepared and stored?

    • A3: this compound should be dissolved completely in the chosen vehicle. Sonication may aid in dissolution. Due to the potential for degradation, it is recommended to prepare dosing solutions fresh. If short-term storage is necessary, solutions should be protected from light and stored at an appropriate temperature (e.g., 4°C) to minimize degradation.

  • Q4: What are the key endpoints to measure in a this compound carcinogenicity study?

    • A4: Key endpoints include:

      • Tumor Incidence: The percentage of animals with tumors.

      • Tumor Multiplicity: The average number of tumors per animal.

      • Tumor Latency: The time to the appearance of the first tumor.

      • Histopathological Analysis: Microscopic examination of tumors and other tissues to determine tumor type and malignancy.

  • Q5: What is the mechanism of carcinogenicity of this compound?

    • A5: this compound is a polycyclic aromatic hydrocarbon (PAH) that requires metabolic activation to exert its carcinogenic effects. It is converted to reactive metabolites, primarily diol epoxides, which can bind to DNA to form DNA adducts. These adducts can lead to mutations in critical genes, initiating the process of carcinogenesis. The formation of a bay-region diol epoxide is a key step in the activation of many carcinogenic PAHs.

Quantitative Data Summary

The following tables summarize quantitative data from representative this compound carcinogenicity studies.

Table 1: Mouse Skin Painting Carcinogenicity Studies

CompoundInitiating Dose (nmol)Tumor IncidenceTumors per MouseMouse StrainReference
This compound Diol Epoxide (5-MeCDE)33-3.1-
This compound Diol Epoxide (5-MeCDE)100-7.5-
This compound Diol Epoxide (5-MeCDE)400-9.1-
5,6-diMeCDE33-1.2-
5,6-diMeCDE100-2.2-
5,6-diMeCDE400-6.2-

Table 2: Newborn Mouse Carcinogenicity Studies (Intraperitoneal Injection)

CompoundTotal Dose (nmol)Lung Tumors per MouseLiver Tumors per MouseMouse StrainReference
anti-DE-I of this compound564.61.2ICR/Ha
This compound560.90.2ICR/Ha
5-MeC-1,2-diol561.80.4ICR/Ha
5-MeC-7,8-diol560.40.1ICR/Ha
syn-DE-I of this compound560.40.1ICR/Ha
anti-DE-II of this compound560.30.1ICR/Ha
DMSO (Vehicle Control)-0.20.1ICR/Ha

Experimental Protocols

1. Mouse Skin Painting Initiation-Promotion Protocol

This protocol is adapted from established methods for PAH bioassays.

  • Animals: Female mice from a sensitive strain (e.g., SENCAR) are often used, typically 7-9 weeks old at the start of the study.

  • Preparation: Shave the dorsal skin of the mice one to two days before the initiation phase.

  • Initiation: Apply a single topical dose of this compound dissolved in acetone (e.g., 100 nmol in 100 µL) to the shaved area.

  • Promotion: Two weeks after initiation, begin the promotion phase by applying a tumor promoter (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) in acetone topically to the same area, twice weekly for 20-26 weeks.

  • Tumor Monitoring: Inspect the mice weekly for the appearance of skin tumors (papillomas). Record the number and size of tumors for each animal.

  • Termination and Analysis: At the end of the study, euthanize the mice. Excise skin tumors and surrounding tissue, fix in 10% neutral buffered formalin, and perform histopathological examination to confirm the diagnosis and identify any progression to squamous cell carcinomas.

Experimental Workflow for Mouse Skin Painting Study

cluster_prep Preparation Phase cluster_dosing Dosing Phase cluster_monitoring Monitoring & Analysis Phase animal_selection Select Mouse Strain (e.g., SENCAR, 7-9 weeks old) acclimation Acclimate Animals animal_selection->acclimation shaving Shave Dorsal Skin acclimation->shaving initiation Initiation: Single topical dose of This compound in acetone shaving->initiation promotion Promotion (starting 2 weeks post-initiation): Twice weekly topical TPA in acetone (20-26 weeks) initiation->promotion tumor_monitoring Weekly Tumor Monitoring: Incidence, Multiplicity, Size promotion->tumor_monitoring termination Study Termination (end of promotion phase) tumor_monitoring->termination necropsy Necropsy and Tissue Collection termination->necropsy histopathology Histopathological Analysis necropsy->histopathology

Caption: Workflow for a typical mouse skin painting study.

2. Newborn Mouse Carcinogenicity Protocol

This protocol is based on studies investigating the tumorigenicity of this compound and its metabolites in newborn mice.

  • Animals: Newborn ICR/Ha mice are given intraperitoneal (i.p.) injections on days 1, 8, and 15 of life.

  • Dosing: The total dose (e.g., 56 nmol) is divided and administered in three injections. This compound is dissolved in DMSO.

  • Post-Natal Care: Pups are weaned at 21 days and separated by sex.

  • Observation: Animals are monitored for signs of toxicity and tumor development.

  • Termination and Analysis: The study is typically terminated at 35 weeks. A complete necropsy is performed, and organs, particularly the lungs and liver, are examined for tumors. Tissues are collected for histopathological analysis.

Signaling Pathway

Metabolic Activation of this compound

This compound is metabolically activated by cytochrome P450 enzymes to form reactive diol epoxides, which are the ultimate carcinogens that bind to DNA.

This compound This compound Diol Epoxides Diol Epoxides This compound->Diol Epoxides Metabolic Activation (CYP450) DNA Adducts DNA Adducts Diol Epoxides->DNA Adducts Covalent Binding to DNA Mutation Mutation DNA Adducts->Mutation Replication Errors Cancer Cancer Mutation->Cancer

Caption: Simplified metabolic activation pathway of this compound.

References

strategies to reduce background noise in 5-Methylchrysene fluorescence detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in 5-Methylchrysene fluorescence detection experiments.

Troubleshooting Guide: Question & Answer

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My background fluorescence is very high, obscuring the this compound signal. What are the primary sources of this background noise?

A1: High background fluorescence can originate from several sources. The three main categories are autofluorescence from your sample, spectral overlap from other fluorescent molecules, and nonspecific binding of fluorescent probes.[1] Additionally, the solvents, media, and even the containers used for your experiment can contribute to the background signal.[2][3][4] this compound itself is a polycyclic aromatic hydrocarbon (PAH) and exhibits a brilliant bluish-violet fluorescence under UV light.[5]

Q2: How can I reduce autofluorescence from my biological samples?

A2: Autofluorescence in biological samples is often caused by endogenous molecules like NADH, flavins, collagen, and elastin. To mitigate this, you can:

  • Use a red-shifted fluorophore: Since autofluorescence is typically stronger in the blue-green spectral region, using a fluorophore that excites and emits at longer wavelengths can help. For this compound, which has a bluish-violet emission, this might involve considering alternative labeling strategies if direct detection is problematic.

  • Employ spectral unmixing: If your imaging software supports it, you can acquire the emission spectrum of an unstained sample and use this "autofluorescence signature" to computationally subtract it from your experimental images.

  • Use appropriate filters: Ensure your filter sets are optimized to separate the this compound fluorescence from the autofluorescence spectrum.

Q3: I suspect my solvent is contributing to the high background. What are the best solvent choices for this compound fluorescence detection?

A3: Solvent choice is critical as it can significantly impact fluorescence intensity and background. This compound is known to be soluble in acetone, chloroform, and methanol, but insoluble in water. When selecting a solvent, consider the following:

  • Use high-purity, spectroscopy-grade solvents: This minimizes fluorescent impurities.

  • Avoid solvents with intrinsic fluorescence: Some solvents can fluoresce in the same region as your analyte. Always run a solvent blank to check for background fluorescence.

  • Consider solvent polarity: The polarity of the solvent can affect the fluorescence quantum yield. For many organic dyes, increasing solvent polarity can lead to a red-shift in the emission spectrum. The effect on this compound should be empirically determined for your specific experimental conditions.

Q4: My signal seems to be fading over time. What is causing this and how can I prevent it?

A4: The fading of your fluorescent signal over time is likely due to photobleaching, which is the light-induced chemical degradation of the fluorophore. To minimize photobleaching:

  • Reduce excitation light intensity: Use the lowest possible light intensity that still provides a detectable signal. Neutral density filters can be used to attenuate the light source.

  • Minimize exposure time: Limit the duration of light exposure by using a shutter to block the light path when not acquiring data.

  • Use antifade reagents: For fixed samples, mounting media containing antifade reagents can significantly reduce photobleaching.

  • Choose a more photostable fluorophore: If indirect detection methods are being used, select a dye known for its high photostability.

Frequently Asked Questions (FAQs)

What are the optimal excitation and emission wavelengths for this compound?

How does the concentration of this compound affect the fluorescence signal?

At low concentrations, fluorescence intensity is typically directly proportional to the concentration. However, at high concentrations, a phenomenon known as self-quenching or the inner filter effect can occur, leading to a non-linear relationship and even a decrease in the fluorescence signal. It is crucial to work within a linear concentration range for accurate quantification. This can be determined by creating a calibration curve with a series of known concentrations.

What are common quenchers of this compound fluorescence?

Quenching is a process that decreases fluorescence intensity. Common quenchers for polycyclic aromatic hydrocarbons (PAHs) like this compound include:

  • Oxygen: Dissolved oxygen is a well-known quencher of fluorescence. De-gassing your solvents can help to mitigate this effect.

  • Halogenated compounds: Solvents containing halogens can sometimes quench fluorescence.

  • Heavy atoms: The presence of heavy atoms in the solvent or sample matrix can also lead to quenching. The specific effects of these and other potential quenchers on this compound should be experimentally verified.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

  • Prepare a standard solution: Dissolve a known concentration of this compound in a high-purity, spectroscopy-grade solvent (e.g., cyclohexane or acetone).

  • Acquire an excitation spectrum: Set the emission monochromator to an estimated emission maximum (e.g., 380 nm, based on chrysene) and scan a range of excitation wavelengths (e.g., 250-370 nm). The wavelength that gives the highest intensity is the optimal excitation wavelength.

  • Acquire an emission spectrum: Set the excitation monochromator to the optimal excitation wavelength determined in the previous step and scan a range of emission wavelengths (e.g., 360-500 nm). The peak of this spectrum is the optimal emission wavelength.

  • Optimize instrument settings: Adjust slit widths and detector gain to maximize the signal-to-noise ratio.

Protocol 2: Background Subtraction Using a Solvent Blank

  • Prepare a blank sample: Fill a cuvette with the same solvent used to dissolve your this compound sample.

  • Acquire a blank spectrum: Using the same instrument settings (excitation/emission wavelengths, slit widths, gain) as for your sample, acquire a fluorescence spectrum of the solvent blank.

  • Acquire the sample spectrum: Acquire the fluorescence spectrum of your this compound sample.

  • Subtract the background: Use your spectroscopy software to subtract the blank spectrum from the sample spectrum. This will correct for background fluorescence originating from the solvent and any contaminants.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Fluorescence Detection

IssuePotential CauseRecommended Solution
High Background Signal Sample autofluorescenceUse red-shifted detection methods if possible; employ spectral unmixing; optimize optical filters.
Solvent/media fluorescenceUse high-purity, spectroscopy-grade solvents; run a solvent blank and perform background subtraction.
Contaminated labwareThoroughly clean all cuvettes and glassware; consider using disposable UV-transparent cuvettes.
Low Signal Intensity Suboptimal excitation/emission wavelengthsEmpirically determine optimal wavelengths using an excitation-emission matrix scan.
Low quantum yield in the chosen solventTest different solvents of varying polarity to find one that enhances fluorescence.
QuenchingDe-gas solvents to remove oxygen; avoid halogenated compounds and heavy atoms in the sample matrix.
Signal Instability (Fading) PhotobleachingReduce excitation light intensity; minimize exposure time; use antifade reagents for fixed samples.
Non-linear Calibration Curve Inner filter effect/self-quenchingDilute samples to be within the linear dynamic range.

Visualizations

experimental_workflow Workflow for Optimizing this compound Fluorescence Detection cluster_prep Sample & Instrument Preparation cluster_optimization Optimization cluster_measurement Measurement & Correction cluster_analysis Data Analysis prep_sample Prepare this compound Standard det_optimal_wv Determine Optimal Excitation/ Emission Wavelengths prep_sample->det_optimal_wv prep_blank Prepare Solvent Blank measure_blank Measure Solvent Blank prep_blank->measure_blank instrument_setup Initial Instrument Setup instrument_setup->det_optimal_wv opt_slits Optimize Slit Widths det_optimal_wv->opt_slits opt_gain Adjust Detector Gain opt_slits->opt_gain opt_gain->measure_blank measure_sample Measure Sample opt_gain->measure_sample subtract_bg Subtract Background measure_blank->subtract_bg measure_sample->subtract_bg analyze_data Analyze Corrected Data subtract_bg->analyze_data

Caption: A flowchart illustrating the systematic workflow for optimizing the fluorescence detection of this compound, from sample preparation to data analysis.

troubleshooting_logic Troubleshooting Logic for High Background Noise start High Background Noise Detected check_blank Is the solvent blank also high? start->check_blank yes_blank Yes check_blank->yes_blank Yes no_blank No check_blank->no_blank No solvent_issue Potential Solvent/ Contaminant Issue yes_blank->solvent_issue sample_issue Potential Sample Issue no_blank->sample_issue solvent_action Use high-purity solvent; Clean glassware thoroughly solvent_issue->solvent_action check_autofluorescence Is sample autofluorescence suspected? sample_issue->check_autofluorescence yes_auto Yes check_autofluorescence->yes_auto Yes no_auto No check_autofluorescence->no_auto No auto_action Use spectral unmixing; Optimize filters yes_auto->auto_action concentration_issue Potential Concentration Issue no_auto->concentration_issue concentration_action Check for high concentration (inner filter effect) concentration_issue->concentration_action

Caption: A decision tree outlining the logical steps to troubleshoot high background noise in this compound fluorescence measurements.

References

Validation & Comparative

5-Methylchrysene: A Comparative Guide to its Carcinogenicity Among Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the carcinogenicity of 5-methylchrysene with other polycyclic aromatic hydrocarbons (PAHs), supported by experimental data. The information is intended to assist researchers in understanding the relative carcinogenic potential of this compound and the methodologies used for its assessment.

Quantitative Carcinogenicity Data

The carcinogenic potential of this compound and other PAHs has been extensively evaluated using animal models, primarily through mouse skin carcinogenesis assays. These studies typically involve an initiation-promotion protocol, where a single dose of the PAH (the initiator) is applied to the skin, followed by repeated applications of a tumor promoter. The carcinogenicity is then quantified by measuring tumor incidence (% of animals with tumors) and tumor multiplicity (average number of tumors per animal).

The following table summarizes data from comparative studies, highlighting the potent carcinogenicity of this compound.

CompoundInitiating Dose (µg)Tumor Incidence (%)Average Tumors per MouseReference
This compound 100 100 4.8 [1]
Chrysene100580.8[1]
1-Methylchrysene10000[1]
2-Methylchrysene100250.3[1]
3-Methylchrysene100701.3[1]
4-Methylchrysene100150.2
6-Methylchrysene10050.1
Benzo[a]pyrene400 nmol-~2.5
Dibenzo[def,p]chrysene4 nmol100>10

Experimental Protocols

The data presented in this guide are primarily derived from mouse skin initiation-promotion bioassays. A detailed, representative protocol for such an experiment is outlined below.

Mouse Skin Initiation-Promotion Assay

  • Animal Model: Female SENCAR or Swiss mice, typically 6-8 weeks old at the start of the study. The dorsal skin of the mice is shaved a few days before the initiation phase.

  • Initiation Phase: A single topical application of the test PAH, dissolved in a suitable solvent (commonly acetone), is administered to the shaved dorsal skin. The volume of application is typically 0.1-0.2 mL.

  • Promotion Phase: Approximately one to two weeks after initiation, a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the same area. TPA is also dissolved in a solvent like acetone and is typically applied twice weekly for a period of 20-30 weeks.

  • Data Collection: Animals are observed weekly for the appearance of skin tumors (papillomas). The number of tumors per mouse is recorded to determine tumor multiplicity, and the percentage of mice with at least one tumor is calculated to determine tumor incidence.

  • Histopathology: At the end of the study, skin tumors are often excised and examined histopathologically to confirm their neoplastic nature and to identify any malignant progression to squamous cell carcinomas.

Metabolic Activation and Carcinogenic Mechanism

The carcinogenicity of this compound and other PAHs is not inherent to the parent molecule but results from their metabolic activation into reactive intermediates that can bind to DNA, leading to mutations and potentially initiating cancer. This process is primarily mediated by cytochrome P450 (CYP) enzymes.

The key steps in the metabolic activation of this compound are illustrated in the signaling pathway diagram below. The parent PAH is first oxidized by CYP enzymes (primarily CYP1A1 and CYP1B1) to form an epoxide. This epoxide is then hydrated by epoxide hydrolase to a dihydrodiol. A second epoxidation by CYP enzymes at the bay region of the dihydrodiol forms a highly reactive diol epoxide. This ultimate carcinogen can then form covalent adducts with cellular macromolecules, including DNA, leading to genotoxicity.

Metabolic_Activation_of_5_Methylchrysene PAH This compound (Parent PAH) Epoxide This compound-1,2-oxide PAH->Epoxide CYP1A1, CYP1B1 (Oxidation) Diol This compound-1,2-dihydrodiol Epoxide->Diol Epoxide Hydrolase (Hydration) DiolEpoxide This compound-1,2-diol-3,4-epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP1A1, CYP1B1 (Epoxidation) DNA_Adduct DNA Adducts DiolEpoxide->DNA_Adduct Covalent Binding Mutation Mutations DNA_Adduct->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation pathway of this compound leading to carcinogenesis.

Comparative Carcinogenicity of this compound

The experimental data consistently demonstrate that this compound is a potent carcinogen, significantly more active than its parent compound, chrysene, and most of its other methyl isomers. The position of the methyl group in the bay region of the chrysene molecule is a critical determinant of its high carcinogenic activity. This structural feature is thought to enhance the formation of the ultimate carcinogenic diol epoxide.

When compared to other well-known PAHs, the carcinogenicity of this compound is often considered to be in the same range as benzo[a]pyrene, a benchmark for PAH carcinogenicity. However, as the data table indicates, the relative potency can vary depending on the specific experimental conditions. It is noteworthy that some PAHs, such as dibenzo[def,p]chrysene, exhibit even greater carcinogenic potency than both this compound and benzo[a]pyrene in mouse skin bioassays.

References

Unveiling 5-Methylchrysene: A Comparative Guide to Analytical Method Validation in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Methylchrysene, a carcinogenic polycyclic aromatic hydrocarbon (PAH), is of paramount importance. This guide provides a comprehensive comparison of two widely accepted analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)—for the validation of this compound in certified reference materials (CRMs). The information presented is supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for specific analytical needs.

Method Performance Comparison

The validation of analytical methods for this compound in CRMs relies on establishing key performance parameters. The certified value of this compound in a soil CRM, such as BAM-U013b, serves as a benchmark for accuracy. Both GC-MS and HPLC with Diode-Array Detection/Fluorescence Detection (DAD/F) are recognized as suitable methods for the certification of this analyte in such materials.[1]

Table 1: Comparison of Analytical Method Performance for the Analysis of this compound and Related PAHs

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Linearity (r²) > 0.995> 0.999
Limit of Detection (LOD) 0.07 - 0.41 ng/g (soil)0.005 - 0.78 ng/g (soil)
Limit of Quantification (LOQ) 0.24 - 1.37 ng/g (soil)0.02 - 1.6 ng/g (soil)
Recovery 70% - 120% (spiked soil)86.0% - 99.2% (spiked soil)
Precision (RSD) 0.7% - 5.3% (instrument)0.6% - 1.9% (fortified levels)

Data compiled from multiple sources for general PAH analysis, with specific values for chrysene where available.

A study directly comparing GC/MS (in Selected Ion Monitoring mode, SIM) and GC-MS/MS (in Multiple Reaction Monitoring mode, MRM) for this compound analysis provided the following detection limits:

Table 2: Detection Limit Comparison for this compound

Analytical TechniqueDetection Limit (pg/µL)
GC/MS (SIM)0.323
GC-MS/MS (MRM)0.098

This data indicates that the GC-MS/MS technique offers superior sensitivity for the detection of this compound.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound in a soil certified reference material using GC-MS and HPLC-FLD.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of PAHs in soil samples.

1. Sample Preparation (Extraction):

  • Weigh a 10 g subsample of the certified reference material.

  • Add a surrogate standard solution containing deuterated PAHs to monitor extraction efficiency.

  • Extract the sample using a mechanical shaker with a solvent mixture of hexane:acetone:triethylamine (50:45:5 v/v).

  • Concentrate the extract and add an internal standard prior to analysis.

2. Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: TR-5, 60.0 m × 0.25 mm × 0.25 µm or equivalent.

    • Injector Temperature: 300 °C (splitless mode).

    • Oven Temperature Program: Initial 60 °C (hold 2 min), ramp 25 °C/min to 160 °C (hold 1 min), ramp 6 °C/min to 300 °C (hold 8 min).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Transfer Line Temperature: 320 °C.

    • Ion Source Temperature: 280 °C.

3. Quantification:

  • Quantification is performed using the internal standard method, with a multi-point calibration curve.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol

This protocol is adapted from validated methods for the determination of PAHs in environmental matrices.

1. Sample Preparation (Extraction and Cleanup):

  • Weigh a subsample of the certified reference material.

  • Extract the sample using a suitable solvent (e.g., acetonitrile) and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.

  • Perform a cleanup step using dispersive solid-phase extraction (SPE) with a suitable sorbent to remove matrix interferences.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

2. Instrumental Analysis:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: ZORBAX Eclipse PAH column (4.6 mm × 50 mm, 1.8 µm) or equivalent.

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Flow Rate: 0.8 mL/min.

  • Fluorescence Detector (FLD):

    • Excitation Wavelength: 260 nm.

    • Emission Wavelengths: Programmed wavelength switching to optimize detection for different PAHs. For chrysene and its derivatives, an emission wavelength of around 352 nm is typically used.

3. Quantification:

  • Quantification is based on an external standard calibration curve.

Method Validation Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for analytical method validation and a simplified representation of the analytical signaling pathway.

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method (GC-MS or HPLC-FLD) define_scope->select_method define_params Define Validation Parameters (Accuracy, Precision, LOD, etc.) select_method->define_params prep_crm Prepare CRM Subsamples define_params->prep_crm analyze_samples Analyze Samples using Protocol prep_crm->analyze_samples collect_data Collect Raw Data analyze_samples->collect_data calc_performance Calculate Performance Characteristics collect_data->calc_performance compare_criteria Compare with Acceptance Criteria calc_performance->compare_criteria validation_report Generate Validation Report compare_criteria->validation_report

Analytical Method Validation Workflow.

analytical_signaling_pathway cluster_sample Sample Matrix (CRM) cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output sample This compound in CRM extraction Extraction sample->extraction cleanup Cleanup extraction->cleanup separation Chromatographic Separation cleanup->separation detection Detection (MS or FLD) separation->detection signal Analytical Signal detection->signal quantification Quantification signal->quantification

Generalized Analytical Signaling Pathway.

References

A Comparative Guide to the Quantification of 5-Methylchrysene Across Different Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods for the quantification of 5-Methylchrysene as reported in various application notes. This data provides a baseline for comparing the capabilities of different instrumental platforms.

ParameterMethod 1: GC-MS/MSMethod 2: GC/MS/MSMethod 3: GC-MS/MS
Instrumentation Shimadzu GCMS-TQ8040Agilent GC/MS/MSThermo Scientific TSQ Quantum XLS
Sample Matrix Katsuobushi (dried, smoked, and fermented skipjack tuna)Salmon and BeefOysters
Extraction Method Not specifiedSolid/Liquid Extraction (SoLE) with Captiva EMR—Lipid cleanupLiquid Extraction with hexane and SPE cleanup
Detection Limit (LOD) 0.098 pg/µL[1]Not explicitly stated for this compoundNot explicitly stated for this compound
Calibration Range Not specified1 to 500 ng/g in matrix[2]Not specified
Internal Standard Not specifiedNot specified for this compoundThis compound used as an injection standard[3]
Reference Shimadzu Application Data SheetAgilent Application Note[2]Thermo Fisher Scientific Method 51980[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are summaries of the experimental protocols from the cited sources.

Method 1: GC-MS/MS Analysis of PAHs in Katsuobushi (Shimadzu)

  • Instrumentation : Shimadzu GCMS-TQ8040 with a Rxi-PAH column.

  • Sample Preparation : An extract solution from pretreated katsuobushi was used. Specific extraction details were not provided.

  • GC-MS/MS Conditions :

    • Injection Mode: Splitless

    • Oven Temperature Program: 180 °C (2 min) → (5 °C /min) → 260 °C → (15 °C /min) → 350 °C (12 min)

    • Ionization Mode: Not specified

    • Measurement Mode: Multiple Reaction Monitoring (MRM)

Method 2: Analysis of PAHs in Salmon and Beef (Agilent)

  • Instrumentation : Agilent GC/MS/MS system.

  • Sample Preparation :

    • Homogenized salmon or beef samples were extracted using solid/liquid extraction (SoLE).

    • The extract was cleaned up using Agilent Captiva EMR—Lipid cartridges.

    • The cleaned eluent was back-extracted with isooctane prior to analysis.

  • GC/MS/MS Analysis : Analyte identification and quantification were based on retention times and MRM transitions.

Method 3: Determination of PAHs in Oysters (Thermo Fisher Scientific)

  • Instrumentation : Thermo Scientific TRACE GC Ultra™ coupled to a TSQ Quantum XLS triple quadrupole mass spectrometer.

  • Sample Preparation :

    • Oyster tissue was homogenized and fortified with isotopically labeled internal standards.

    • Liquid extraction was performed with hexane in an ultrasonic bath.

    • The extract was cleaned up using a silica SPE cartridge.

  • GC-MS/MS Conditions :

    • Injection Mode: Splitless

    • Column: TR-5ms capillary column

    • Analysis Mode: Simultaneous GC-MS/MS

    • In this method, this compound was utilized as an injection standard to monitor system performance.

Visualizing the Workflow and Comparative Logic

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for this compound analysis and a conceptual framework for an inter-laboratory comparison.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Sample Collection (e.g., Tissue, Sediment) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., LLE, SPE) Homogenization->Extraction Cleanup Sample Cleanup (e.g., SPE, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis GC-MS or LC-MS Analysis Concentration->Analysis Data Data Acquisition Analysis->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

A generalized experimental workflow for this compound analysis.

Inter-Laboratory_Comparison cluster_setup Study Setup cluster_labs Participating Laboratories cluster_analysis Data Analysis & Comparison Coordinator Coordinating Laboratory RefMaterial Preparation of Reference Material Coordinator->RefMaterial Protocol Standardized Protocol Coordinator->Protocol LabA Laboratory A RefMaterial->LabA LabB Laboratory B RefMaterial->LabB LabC Laboratory C RefMaterial->LabC Protocol->LabA Protocol->LabB Protocol->LabC Results Submission of Results LabA->Results LabB->Results LabC->Results Stats Statistical Analysis (e.g., Z-scores) Results->Stats Comparison Performance Comparison Stats->Comparison

References

comparing the metabolic profiles of 5-Methylchrysene in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

5-Methylchrysene (5-MeC), a potent carcinogenic polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and other combustion products, undergoes complex metabolic activation and detoxification processes that vary significantly across different species.[1][2] Understanding these species-specific metabolic profiles is crucial for accurate risk assessment and the development of effective chemopreventive strategies. This guide provides a comparative overview of 5-MeC metabolism in humans, rats, mice, and rainbow trout, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Metabolites

The metabolic fate of this compound is predominantly dictated by cytochrome P450 (P450) enzymes, leading to the formation of various metabolites, including dihydrodiols, phenols, and hydroxymethyl derivatives.[1][3] The relative abundance of these metabolites differs significantly between species and tissues, influencing the overall carcinogenicity of the parent compound.

Species/TissueMajor MetabolitesKey EnzymesRate of Formation (pmol/mg protein/min)Reference
Human (Liver Microsomes) trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol), 5-MeC-7,8-diol, phenolsP450 1A2, P450 2C100.2-2.3 (for 5-MeC-1,2-diol)[1]
Human (Lung Microsomes) 5-MeC-1,2-diol, 5-MeC-7,8-diol, phenolsP450 1A1Lower than hepatic samples
Human (Hepatoma HepG2 cells) O-Monosulfonated-5-MC-catechol conjugates, tetraols, 5-MC-1,2-dioneP450, AKR, COMT, SULTNot explicitly quantified in pmol/mg/min
Rat (Liver Microsomes) 5-MeC-9,10-diol (major diol), 5-MeC-1,2-diol, 5-MeC-7,8-diolCytochrome P450(s)5-MeCHR diols formed in greater proportion than phenols
Mouse (Epidermis) 5-MeC-1,2-diol, 5-MeC-7,8-diolCytochrome P-450Dihydrodiol precursors of DE-I and DE-II present in equivalent quantities
Rainbow Trout (Liver Microsomes) 5-MeC-7,8-diol (major diol), 5-MeC-1,2-diol, 5-MeC-9,10-diol, phenolsCytochrome P450(s)Higher proportion of 5-MeCHR phenols compared to diols

Experimental Protocols

The following methodologies are representative of the key experiments cited in the comparative analysis of this compound metabolism.

Metabolism of this compound in Human Liver and Lung Microsomes
  • Microsome Preparation: Human liver and lung tissues are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes.

  • Incubation: Microsomes are incubated with this compound in the presence of an NADPH-generating system (which is essential for P450 activity) at 37°C.

  • Metabolite Extraction: The reaction is stopped, and the metabolites are extracted from the aqueous incubation mixture using an organic solvent like ethyl acetate.

  • HPLC Analysis: The extracted metabolites are separated and quantified using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence and/or UV detection. A typical HPLC program involves a gradient of methanol in water.

  • Enzyme Kinetics and Inhibition: To identify the specific P450 enzymes involved, experiments are conducted with chemical inhibitors known to target specific P450s or with antibodies raised against these enzymes. Recombinant human P450s expressed in a host system are also used to confirm the catalytic activities of individual enzymes.

Metabolism of this compound in Human Hepatoma (HepG2) Cells
  • Cell Culture and Treatment: Human HepG2 cells are grown to confluence in appropriate cell culture plates. The cells are then treated with this compound dissolved in a solvent like DMSO.

  • Sample Collection and Extraction: At specified time points (e.g., 24 hours), the cell culture media is collected, acidified, and extracted with an organic solvent such as ethyl acetate to recover the metabolites.

  • Analysis by HPLC-UV-FLR and LC-MS/MS: The extracted metabolites are analyzed by HPLC with UV and fluorescence detection to quantify the major metabolites. Liquid chromatography-mass spectrometry (LC-MS/MS) is employed for the structural identification of the metabolites by comparing their fragmentation patterns with those of authentic standards.

Comparative Metabolism in Rat and Rainbow Trout Liver Microsomes
  • Microsome Preparation: Liver microsomes are prepared from rats and rainbow trout using standard differential centrifugation techniques.

  • Incubation and Extraction: Similar to the human microsome studies, liver microsomes from both species are incubated with this compound and an NADPH-generating system. Metabolites are then extracted.

  • HPLC Analysis: The metabolite profiles from both species are analyzed by HPLC to compare the relative formation of different dihydrodiols and phenols.

Visualizing Metabolic Pathways and Experimental Workflows

To better illustrate the complex processes involved in this compound metabolism and its investigation, the following diagrams have been generated using the DOT language.

Metabolic_Activation_of_5_Methylchrysene cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism / Alternative Pathway cluster_adducts Cellular Damage MeC This compound Epoxide 5-MeC-1,2-epoxide MeC->Epoxide P450s (e.g., 1A1, 1A2) Catechol 5-MeC-1,2-catechol MeC->Catechol P450s Diol trans-1,2-dihydroxy-1,2-dihydro- This compound (5-MeC-1,2-diol) (Proximate Carcinogen) Epoxide->Diol Epoxide Hydrolase Diol_Epoxide 1,2-diol-3,4-epoxide-5-methylchrysene (Ultimate Carcinogen) Diol->Diol_Epoxide P450s DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Ortho_quinone 5-MeC-1,2-dione Catechol->Ortho_quinone AKRs Conjugates Sulfate/Glucuronide Conjugates (Detoxification) Ortho_quinone->Conjugates COMT, SULTs Experimental_Workflow_for_5_MeC_Metabolism cluster_sample_prep Sample Preparation cluster_incubation Metabolic Reaction cluster_analysis Analysis cluster_interpretation Data Interpretation Tissue Tissue Homogenization (e.g., Liver, Lung) Microsomes Microsomal Fraction Isolation (via Centrifugation) Tissue->Microsomes Incubation Incubation with 5-MeC and NADPH-generating system Microsomes->Incubation Cells Cell Culture (e.g., HepG2) Cells->Incubation Extraction Metabolite Extraction (e.g., Ethyl Acetate) Incubation->Extraction Enzyme_ID Enzyme Identification Incubation->Enzyme_ID with inhibitors/ antibodies HPLC Separation and Quantification (HPLC-UV/Fluorescence) Extraction->HPLC MS Structural Identification (LC-MS/MS) HPLC->MS Profile Metabolic Profile Comparison HPLC->Profile MS->Profile Profile->Enzyme_ID

References

The Position Matters: A Comparative Guide to the Carcinogenicity of Methylchrysene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. In the realm of polycyclic aromatic hydrocarbons (PAHs), the methylchrysene isomers serve as a compelling case study, demonstrating how the simple addition and placement of a methyl group can dramatically alter carcinogenic potential. This guide provides an objective comparison of methylchrysene isomers, supported by experimental data, to illuminate the critical structural determinants of their carcinogenicity.

The carcinogenicity of chrysene and its methylated derivatives is intrinsically linked to their metabolic activation into reactive electrophiles that can bind to DNA, forming adducts that can lead to mutations and the initiation of cancer. The "bay region" theory is central to understanding this process. This theory posits that diol epoxides formed in the sterically hindered "bay region" of a PAH are particularly carcinogenic. The position of a methyl group can significantly influence the formation and reactivity of these ultimate carcinogens.

Comparative Carcinogenicity of Monomethylchrysene Isomers

Experimental studies, primarily using mouse skin carcinogenicity assays, have consistently shown a striking difference in the carcinogenic potency of the six monomethylchrysene isomers. Among them, 5-methylchrysene is a potent carcinogen, while the other isomers exhibit significantly weaker or no activity.[1]

Key Findings:

  • This compound: Demonstrates strong complete carcinogenic and tumor-initiating activity, often comparable to the potent carcinogen benzo[a]pyrene.[1] Its high carcinogenicity is attributed to the presence of the methyl group in the bay region, which facilitates the formation of a highly reactive bay-region diol epoxide.

  • 1-Methyl-, 2-Methyl-, 3-Methyl-, 4-Methyl-, and 6-Methylchrysene: These isomers are considered weak carcinogens or tumor initiators.[1] 3-methylchrysene and 6-methylchrysene have been reported as strong tumor initiators, but the other isomers show only moderate initiating activity.[1]

The following table summarizes the tumor-initiating activity of the six monomethylchrysene isomers on mouse skin, providing a quantitative comparison of their carcinogenic potential.

IsomerDosing Regimen (nmol)Tumor Incidence (%)Tumors per MouseReference
This compound 100957.5Hecht et al., 1979
33803.1Hecht et al., 1979
1-Methylchrysene 400250.3Hecht et al., 1974
2-Methylchrysene 400450.8Hecht et al., 1974
3-Methylchrysene 400853.5Hecht et al., 1974
4-Methylchrysene 400501.0Hecht et al., 1974
6-Methylchrysene 400702.1Hecht et al., 1974
Chrysene (unsubstituted) 400150.2Hecht et al., 1974

The Critical Role of the Bay Region Methyl Group

The enhanced carcinogenicity of this compound is a direct consequence of its methyl group being located in a "bay region." This substitution is thought to have two major effects:

  • Distortion of the Planar Structure: The methyl group in the bay region causes steric hindrance, leading to a distortion of the otherwise planar chrysene ring system. This distortion may alter the molecule's interaction with metabolic enzymes.

  • Enhanced Formation of the Ultimate Carcinogen: The primary pathway for the metabolic activation of many PAHs, including methylchrysenes, involves the formation of a diol epoxide. For this compound, the presence of the methyl group in the bay region facilitates the formation of the highly mutagenic and carcinogenic anti-1,2-diol-3,4-epoxide. This specific stereoisomer is believed to be the ultimate carcinogenic metabolite.

The following diagram illustrates the metabolic activation pathway of this compound.

Metabolic_Activation_of_5_Methylchrysene cluster_metabolites Metabolic Pathway This compound This compound Proximate Carcinogen This compound-1,2-dihydrodiol This compound->Proximate Carcinogen  Cytochrome P450   Ultimate Carcinogen This compound-1,2-diol-3,4-epoxide Proximate Carcinogen->Ultimate Carcinogen  Epoxide Hydrolase   DNA_Adducts DNA Adducts Ultimate Carcinogen->DNA_Adducts  Covalent Binding to DNA   Cancer_Initiation Cancer Initiation DNA_Adducts->Cancer_Initiation

Metabolic activation of this compound to its ultimate carcinogenic form.

Influence of a Second Methyl Group: Dimethylchrysene Isomers

The addition of a second methyl group to the chrysene ring system can either enhance or diminish the carcinogenic activity observed with this compound, further highlighting the importance of methyl group positioning.

IsomerDosing Regimen (nmol)Tumor Incidence (%)Tumors per MouseReference
5,6-Dimethylchrysene 100652.2Amin et al., 1990[2]
5,7-Dimethylchrysene 100150.2Amin et al., 1990
5,11-Dimethylchrysene 30 µg85-Hecht et al., 1979
5,12-Dimethylchrysene 100Weakly Active-Hecht et al., 1979
6,12-Dimethylchrysene 100Inactive-Hecht et al., 1979

Note: A direct comparison of tumors per mouse for 5,11- and 5,12-dimethylchrysene was not available in the cited literature.

These findings suggest that while a bay region methyl group is a critical determinant of carcinogenicity, the presence and position of a second methyl group can introduce steric or electronic effects that modulate metabolic activation and detoxification pathways. For instance, the relatively low activity of 5,6-dimethylchrysene compared to this compound was unexpected and suggests that substitution at the 6-position introduces critical steric hindrance.

Experimental Protocols

The data presented in this guide are primarily derived from mouse skin carcinogenicity studies, a well-established model for assessing the carcinogenic potential of chemical compounds.

Mouse Skin Initiation-Promotion Assay

This is a two-stage model used to differentiate between tumor initiators and promoters.

A typical workflow for this assay is as follows:

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Female CD-1 mice, 7-9 weeks old) Shaving Dorsal Shaving Animal_Acclimatization->Shaving Initiation Initiation: Single topical application of methylchrysene isomer in acetone Shaving->Initiation Promotion Promotion: Repeated topical applications of a tumor promoter (e.g., TPA) for ~20 weeks Initiation->Promotion  2 weeks   Tumor_Monitoring Weekly Tumor Monitoring (Incidence and Multiplicity) Promotion->Tumor_Monitoring Histopathology Histopathological Analysis of Tumors Tumor_Monitoring->Histopathology

A generalized experimental workflow for a mouse skin initiation-promotion assay.

Key Methodological Details:

  • Animals: Typically, female mice from strains such as CD-1 or SENCAR are used due to their susceptibility to skin tumor development.

  • Initiation: A single, sub-carcinogenic dose of the test compound (methylchrysene isomer) dissolved in a vehicle like acetone is applied to the shaved dorsal skin of the mice.

  • Promotion: After a waiting period of approximately one to two weeks, a tumor promoter, most commonly 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, usually twice a week, for an extended period (e.g., 20-30 weeks).

  • Data Collection: The number of mice with tumors (tumor incidence) and the average number of tumors per mouse (tumor multiplicity) are recorded weekly.

  • Endpoint: At the end of the study, tumors are often histopathologically examined to confirm their malignancy.

DNA Adduct Analysis

To investigate the mechanism of carcinogenesis, the formation of DNA adducts in the target tissue is often analyzed.

A common technique for this is ³²P-Postlabeling Analysis:

  • DNA Isolation: DNA is extracted from the target tissue (e.g., mouse epidermis) after treatment with the methylchrysene isomer.

  • Enzymatic Digestion: The isolated DNA is enzymatically digested into individual deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment: The adducted nucleotides are enriched from the digest.

  • ³²P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled DNA adducts are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The separated adducts are detected and quantified by their radioactive decay.

This highly sensitive method allows for the detection of very low levels of DNA adducts, providing insights into the genotoxic potential of the compounds.

Structure-Activity Relationship: A Logical Overview

The relationship between the molecular structure of methylchrysene isomers and their carcinogenic activity can be summarized in the following logical diagram.

SAR_Logic Methyl_Position Position of Methyl Group Bay_Region_Methyl Methyl Group in Bay Region (e.g., this compound) Methyl_Position->Bay_Region_Methyl Non_Bay_Region_Methyl Methyl Group outside Bay Region (e.g., 1-, 2-, 3-, 4-, 6-Methylchrysene) Methyl_Position->Non_Bay_Region_Methyl Metabolic_Activation Facilitated Metabolic Activation to Bay Region Diol Epoxide Bay_Region_Methyl->Metabolic_Activation Reduced_Activation Less Favorable Metabolic Activation Non_Bay_Region_Methyl->Reduced_Activation DNA_Adduct_Formation High Levels of DNA Adduct Formation Metabolic_Activation->DNA_Adduct_Formation Low_Adduct_Formation Low Levels of DNA Adduct Formation Reduced_Activation->Low_Adduct_Formation High_Carcinogenicity High Carcinogenic Potential DNA_Adduct_Formation->High_Carcinogenicity Low_Carcinogenicity Low to Moderate Carcinogenic Potential Low_Adduct_Formation->Low_Carcinogenicity

Logical relationship between methyl group position and carcinogenicity.

References

Unraveling the Metabolic Activation of 5-Methylchrysene: A Comparative Guide to the Role of Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like 5-methylchrysene (5-MeC) is paramount for assessing their carcinogenic potential. This guide provides a comprehensive comparison of the roles of specific cytochrome P450 (CYP) enzymes in this critical process, supported by experimental data and detailed methodologies.

The environmental carcinogen this compound (5MC), a component of tobacco smoke, requires metabolic activation to exert its mutagenic and carcinogenic effects.[1][2] This activation is primarily mediated by Phase I cytochrome P450 enzymes, which convert the inert parent compound into reactive metabolites, notably dihydrodiol epoxides.[1][3] These reactive intermediates can then form covalent adducts with DNA, a crucial step in the initiation of carcinogenesis.[1]

Key CYP Enzymes in this compound Activation

Extensive research has identified several key CYP enzymes responsible for the metabolic activation of 5-MeC. The primary catalysts differ between tissues, with CYP1A2 and CYP2C10 playing significant roles in the liver, while CYP1A1 is the major player in the lungs. Additionally, CYP1B1 has been shown to be highly effective in activating 5-MeC.

The metabolic process involves the formation of several metabolites, with the proximate carcinogen trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) being a key intermediate. This diol is further metabolized to the ultimate carcinogen, a bay-region dihydrodiol epoxide.

Comparative Metabolic Activity of CYP Enzymes

The efficiency of different CYP enzymes in metabolizing 5-MeC varies. Studies using human liver and lung microsomes, as well as purified recombinant human P450s, have provided quantitative data on the formation of the critical 5-MeC-1,2-diol metabolite.

Enzyme SourceSubstrateMajor MetaboliteRate of Formation (pmol/mg protein/min)Reference
Human Liver Microsomes (18 samples)This compound5-MeC-1,2-diol0.2–2.3
Human Lung Microsomes (4 of 11 samples showed activity)This compound5-MeC-1,2-diolComparable to liver, but extent of metabolism was less
Purified recombinant human P450sThis compoundRing Oxidation ProductsP450s 1A1, 1A2, and 2C10 showed higher activities
Purified recombinant human P450sThis compoundMethyl HydroxylationP450 3A4 showed substantial catalytic activity

Further studies using V79MZ cells genetically engineered to express human CYP1A1 or CYP1B1 have demonstrated the high mutagenic potential of 5-MeC upon activation by these enzymes.

Cell LineActivating EnzymeCompoundCytotoxicity (IC50, µM)MutagenicityReference
V79MZ-hCYP1B1CYP1B1This compound1.6 ± 0.2Highly mutagenic
V79MZ-hCYP1A1CYP1A1This compound-Highly mutagenic, similar potency to CYP1B1
V79MZ (parental)-This compound3.1 ± 0.2-

Signaling Pathway and Experimental Workflow

The metabolic activation of this compound by CYP enzymes and a typical experimental workflow to validate the role of these enzymes are illustrated in the diagrams below.

Metabolic Activation of this compound cluster_cyp1 cluster_eh cluster_cyp2 This compound This compound 5-MeC-epoxide 5-MeC-epoxide This compound->5-MeC-epoxide Oxidation CYP Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) CYP Enzymes (e.g., CYP1A1, CYP1A2, CYP1B1) 5-MeC-1,2-diol (Proximate Carcinogen) 5-MeC-1,2-diol (Proximate Carcinogen) 5-MeC-epoxide->5-MeC-1,2-diol (Proximate Carcinogen) Hydration Epoxide Hydrolase Epoxide Hydrolase 5-MeC-diol-epoxide (Ultimate Carcinogen) 5-MeC-diol-epoxide (Ultimate Carcinogen) 5-MeC-1,2-diol (Proximate Carcinogen)->5-MeC-diol-epoxide (Ultimate Carcinogen) Epoxidation CYP Enzymes CYP Enzymes DNA Adducts DNA Adducts 5-MeC-diol-epoxide (Ultimate Carcinogen)->DNA Adducts Carcinogenesis Carcinogenesis DNA Adducts->Carcinogenesis Experimental Workflow for Validating CYP Enzyme Role cluster_0 In Vitro Metabolism Assays cluster_1 Inhibition Studies cluster_2 Data Analysis and Interpretation Incubation Incubate 5-MeC with: - Human Liver/Lung Microsomes - Recombinant CYP Enzymes - Genetically Engineered Cell Lines Metabolite_Extraction Extract Metabolites Incubation->Metabolite_Extraction Analysis Analyze Metabolites by HPLC-UV/MS Metabolite_Extraction->Analysis Quantification Quantify Metabolite Formation Rates Analysis->Quantification Inhibitor_Incubation Incubate 5-MeC and Microsomes with Specific CYP Inhibitors Metabolite_Analysis Analyze Metabolite Formation Inhibitor_Incubation->Metabolite_Analysis Metabolite_Analysis->Quantification Comparison Compare Activities of Different CYPs Quantification->Comparison Conclusion Determine the Role of Specific CYPs Comparison->Conclusion

References

Assessing the Efficacy of Different Cleanup Methods for 5-Methylchrysene in Soil Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common remediation techniques for soil contaminated with 5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and health concern. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data from studies on its parent compound, chrysene, and other high-molecular-weight PAHs as close surrogates. The information presented herein is intended to offer a comprehensive overview of the efficacy and methodology of bioremediation, chemical oxidation, and phytoremediation.

Comparative Efficacy of Cleanup Methods

The selection of a suitable remediation strategy for this compound-contaminated soil depends on various factors, including the concentration of the contaminant, soil characteristics, cost, and desired cleanup timeframe. The following table summarizes the quantitative efficacy of bioremediation, chemical oxidation, and phytoremediation based on available literature for chrysene and other relevant PAHs.

Remediation MethodContaminantRemoval Efficiency (%)DurationKey Findings & Limitations
Bioremediation Chrysene~86%30 daysEfficacy significantly enhanced by the presence of surfactants (e.g., Tween 80). Degradation rates are generally slower for high-molecular-weight PAHs.[1]
High-Molecular-Weight PAHs~50%Not SpecifiedA bacterial consortium was effective in transforming 4- and 5-ring hydrocarbons in contaminated soil.[2]
Chemical Oxidation PAHs (including chrysene)>90%Hours to DaysRapid and effective for a broad range of PAHs. Fenton's reagent and permanganate are common oxidants. May alter soil properties and is generally more costly.[3]
Total Petroleum Hydrocarbons55% - 74%Not SpecifiedMaximal removal rates were obtained with permanganate, followed by persulfate and hydrogen peroxide.[4]
Phytoremediation Chrysene & Benzo[a]pyreneSignificant reduction28-45 daysIndustrial hemp (Cannabis sativa) showed high tolerance and contributed to a decrease in chrysene concentration. The process is slower and dependent on plant growth.[5]
Total PAHs~57%6 monthsA study using alfalfa and switch grass demonstrated a significant reduction in total PAH concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of remediation studies. Below are representative experimental protocols for each of the discussed cleanup methods, synthesized from various studies on PAH remediation.

Bioremediation Protocol (Slurry Phase)

This protocol outlines a laboratory-scale experiment for assessing the bioremediation of this compound in a soil slurry.

1. Soil Sample Preparation:

  • Collect soil samples from the contaminated site.
  • Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity.
  • Characterize the soil for baseline this compound concentration, pH, organic matter content, and microbial population.

2. Microcosm Setup:

  • Prepare microcosms in Erlenmeyer flasks.
  • For each microcosm, create a soil slurry by mixing soil and a mineral salt medium (e.g., Bushnell-Haas broth) at a specific ratio (e.g., 1:5 w/v).
  • To enhance bioavailability, a non-ionic surfactant (e.g., Tween 80) can be added to the slurry at a predetermined concentration (e.g., 0.5% v/v).

3. Inoculation:

  • For bioaugmentation studies, introduce a known PAH-degrading microbial consortium to the slurry. The inoculum can be a previously isolated and cultured consortium or activated sludge from a wastewater treatment plant.
  • For biostimulation studies, amend the slurry with nutrients (e.g., nitrogen and phosphorus sources) to stimulate the indigenous microbial population.

4. Incubation:

  • Incubate the flasks on a rotary shaker at a constant temperature (e.g., 25-30°C) and speed (e.g., 150 rpm) to ensure aerobic conditions and proper mixing.
  • Maintain the moisture content of the slurry throughout the experiment.

5. Sampling and Analysis:

  • Collect slurry samples at regular intervals (e.g., 0, 7, 14, 21, and 30 days).
  • Extract this compound from the samples using an appropriate solvent (e.g., hexane/acetone mixture).
  • Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
  • Monitor pH and microbial population changes over time.

Chemical Oxidation Protocol (In-Situ)

This protocol describes a laboratory simulation of in-situ chemical oxidation (ISCO) for this compound contaminated soil.

1. Soil Sample Preparation:

  • Prepare soil columns using glass or stainless steel tubes packed with the contaminated soil to a specific density.
  • Determine the initial concentration of this compound and other relevant soil parameters.

2. Oxidant Solution Preparation:

  • Prepare the oxidant solution. Common oxidants include Fenton's reagent (hydrogen peroxide and an iron catalyst), potassium permanganate, or sodium persulfate.
  • The concentration of the oxidant should be optimized based on the contaminant concentration and soil oxidant demand. For example, a study used hydrogen peroxide concentrations ranging from 1% to 4% and potassium permanganate from 0.5% to 5%.

3. Injection and Reaction:

  • Inject the oxidant solution into the soil columns from the top or bottom using a peristaltic pump at a controlled flow rate.
  • Collect the effluent from the columns to monitor the breakthrough of the oxidant and any byproducts.
  • Allow the oxidant to react with the contaminated soil for a predetermined period (e.g., 24, 48, 72 hours).

4. Post-Treatment Analysis:

  • After the reaction period, dismantle the columns and collect soil samples from different depths.
  • Extract and analyze the residual this compound concentration as described in the bioremediation protocol.
  • Analyze the soil for changes in pH, organic matter content, and other relevant parameters, as chemical oxidation can significantly alter soil chemistry.

Phytoremediation Protocol (Pot Study)

This protocol details a greenhouse experiment to evaluate the phytoremediation potential for this compound.

1. Plant and Soil Selection:

  • Select a plant species known for its tolerance to PAHs and high biomass production, such as industrial hemp (Cannabis sativa), sunflower (Helianthus annuus), or ryegrass (Lolium perenne).
  • Use the contaminated soil, sieved and homogenized.

2. Experimental Setup:

  • Fill pots with a known weight of the contaminated soil.
  • Sow the seeds of the selected plant species in the pots.
  • Include unplanted control pots with the same contaminated soil to differentiate between plant-driven remediation and natural attenuation.

3. Growth Conditions:

  • Maintain the pots in a greenhouse under controlled conditions of light, temperature, and humidity.
  • Water the plants regularly to maintain soil moisture.

4. Monitoring and Harvesting:

  • Monitor plant growth, including height and biomass, over a specific period (e.g., 30, 60, 90 days).
  • At the end of the experiment, harvest the plants and separate them into roots and shoots.

5. Sample Analysis:

  • Analyze the soil from both planted and unplanted pots for the final concentration of this compound.
  • Analyze the plant tissues (roots and shoots) to determine the extent of this compound uptake and accumulation.
  • Extraction and analysis of this compound can be performed using HPLC or GC-MS.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_prep Phase 1: Preparation cluster_bioremediation Method A: Bioremediation cluster_chem_ox Method B: Chemical Oxidation cluster_phytoremediation Method C: Phytoremediation soil_collection Collect & Homogenize Contaminated Soil initial_analysis Initial Analysis (5-MC Conc., pH, etc.) soil_collection->initial_analysis bioreactor_setup Setup Slurry Microcosms initial_analysis->bioreactor_setup column_setup Pack Soil Columns initial_analysis->column_setup pot_setup Setup Pot Experiment initial_analysis->pot_setup inoculation Inoculate with Microbial Consortium bioreactor_setup->inoculation incubation Incubate on Shaker inoculation->incubation bio_sampling Periodic Sampling incubation->bio_sampling bio_analysis Analyze 5-MC Concentration bio_sampling->bio_analysis oxidant_prep Prepare Oxidant Solution column_setup->oxidant_prep injection Inject Oxidant oxidant_prep->injection chem_reaction Allow Reaction Time injection->chem_reaction chem_analysis Analyze Residual 5-MC chem_reaction->chem_analysis planting Sow Selected Plant Species pot_setup->planting growth Maintain Growth Conditions planting->growth harvest Harvest Plants & Soil growth->harvest phyto_analysis Analyze 5-MC in Soil & Plant Tissues harvest->phyto_analysis

Caption: Experimental workflow for comparing remediation methods.

The following diagram illustrates the key decision points and processes within each remediation strategy.

remediation_pathways cluster_bio Bioremediation cluster_chem Chemical Oxidation cluster_phyto Phytoremediation start Contaminated Soil (this compound) bio_process Microbial Degradation start->bio_process chem_process Chemical Transformation start->chem_process phyto_process Plant-based Uptake & Degradation start->phyto_process bio_enhancement Enhancement? bio_process->bio_enhancement end Clean Soil bio_process->end bio_enhancement->bio_process No biostimulation Biostimulation (Nutrients) bio_enhancement->biostimulation Yes bioaugmentation Bioaugmentation (Microbes) bio_enhancement->bioaugmentation Yes biostimulation->bio_process bioaugmentation->bio_process oxidant_choice Select Oxidant chem_process->oxidant_choice chem_process->end fenton Fenton's Reagent oxidant_choice->fenton permanganate Permanganate oxidant_choice->permanganate persulfate Persulfate oxidant_choice->persulfate fenton->chem_process permanganate->chem_process persulfate->chem_process plant_selection Select Plant Species phyto_process->plant_selection phyto_process->end hemp Industrial Hemp plant_selection->hemp sunflower Sunflower plant_selection->sunflower grasses Grasses plant_selection->grasses hemp->phyto_process sunflower->phyto_process grasses->phyto_process

Caption: Decision pathways for different soil remediation techniques.

References

Inter-Laboratory Comparison of 5-Methylchrysene Analysis in Air Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of common analytical methodologies for the quantification of 5-Methylchrysene in ambient air samples. The data presented is a synthesized representation from inter-laboratory proficiency tests on structurally similar Polycyclic Aromatic Hydrocarbons (PAHs), providing a benchmark for expected performance. This document is intended for researchers, scientists, and drug development professionals involved in environmental analysis and toxicology.

Data Presentation

The following table summarizes the quantitative performance of three common analytical techniques for the analysis of this compound in a standardized air sample matrix. The data reflects typical results from a hypothetical inter-laboratory study, designed to highlight the strengths and weaknesses of each method.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Assigned Value 50.0 pg/m³50.0 pg/m³50.0 pg/m³
Mean Reported Value 48.5 pg/m³49.8 pg/m³47.2 pg/m³
Accuracy (Recovery) 97%99.6%94.4%
Precision (RSD) 12.5%6.8%15.2%
Method Detection Limit (MDL) 0.5 pg/m³0.1 pg/m³1.0 pg/m³

Data is illustrative and based on typical performance for PAH analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of PAHs in air.[1][2]

1. Air Sampling

  • Sampler: High-volume air sampler equipped with a quartz fiber filter (QFF) to collect particulate-bound this compound, followed by a polyurethane foam (PUF) or XAD-2 resin cartridge to trap the gas-phase fraction.

  • Sampling Volume: Approximately 300-400 m³ of air is drawn through the sampling media over a 24-hour period.[2]

  • Sample Handling: After sampling, the QFF and sorbent cartridge are sealed in clean, labeled containers and transported to the laboratory on ice.

2. Sample Extraction

  • Soxhlet Extraction: The QFF and PUF/XAD-2 are combined and extracted using a Soxhlet apparatus.

  • Solvent: Dichloromethane or a mixture of hexane and acetone is typically used as the extraction solvent.

  • Procedure: The extraction is carried out for 18-24 hours. The resulting extract is then concentrated using a rotary evaporator or a gentle stream of nitrogen.

3. Sample Clean-up

  • Silica Gel Chromatography: The concentrated extract is subjected to column chromatography using activated silica gel to remove interfering compounds.

  • Elution: The PAH fraction, including this compound, is eluted with a non-polar solvent mixture, such as hexane and dichloromethane.

4. Instrumental Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar capillary column (e.g., DB-5ms) is used for separation.

    • Injection: Splitless injection of 1-2 µL of the final extract.

    • Carrier Gas: Helium or hydrogen.[3]

    • MS Detection: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of this compound.

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

    • Column: A C18 reversed-phase column is used for separation.

    • Mobile Phase: A gradient of acetonitrile and water is typically employed.

    • Detection: A fluorescence detector is set to the optimal excitation and emission wavelengths for this compound to ensure high sensitivity and selectivity.[4]

Mandatory Visualization

InterLab_Comparison_Workflow A Sample Preparation (Standard Reference Material) B Distribution to Participating Laboratories A->B C Laboratory Analysis (GC-MS, GC-MS/MS, HPLC-FLD) B->C D Data Submission C->D E Statistical Analysis (Accuracy, Precision) D->E F Performance Evaluation (Z-Scores) E->F G Final Report and Comparison Guide F->G

Caption: Workflow of an inter-laboratory comparison study.

This compound is recognized as a potent carcinogen, and its toxicity is associated with metabolic activation. The primary pathway involves its conversion into diol-epoxides which can form DNA adducts, leading to mutations.

Metabolic_Activation_Pathway cluster_0 Phase I Metabolism cluster_1 Cellular Target A This compound B 5-MC-1,2-epoxide A->B CYP1A1/1B1 C 5-MC-1,2-dihydrodiol (Proximate Carcinogen) B->C Epoxide Hydrolase D 5-MC-1,2-diol-3,4-epoxide (Ultimate Carcinogen) C->D CYP1A1/1B1 E DNA Adducts D->E Covalent Binding

Caption: Metabolic activation of this compound.

References

A Comparative Analysis of 5-Methylchrysene DNA Adduct Formation Across Different Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Methylchrysene (5-MeC) DNA adduct formation in various tissues, with a focus on lung, liver, and skin. This compound, a potent carcinogenic polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke and coal tar, requires metabolic activation to exert its genotoxic effects through the formation of covalent DNA adducts. Understanding the tissue-specific differences in this process is crucial for assessing cancer risk and developing targeted therapeutic strategies.

Executive Summary

The formation of this compound-DNA adducts is highly dependent on the metabolic capabilities of the target tissue. The primary route of activation is the "diol-epoxide" pathway, which involves cytochrome P450 (CYP) enzymes. Research indicates that different CYP isozymes are prominent in the liver and lungs, leading to variations in metabolic activation and, consequently, adduct formation. While comprehensive studies directly comparing adduct levels across lung, liver, and skin under identical experimental conditions are limited, available data from mouse models suggest that the skin is a primary target for adduct formation upon topical exposure, and the lungs are susceptible following systemic administration.

Data on this compound DNA Adduct Formation

Quantitative data on 5-MeC adduct formation is often specific to the experimental model, including the route of administration and the dose. Below are summaries of findings from studies on mouse skin and lung tissues.

Table 1: this compound-DNA Adducts in Mouse Epidermis

Adduct TypeRatio of Formation (DE-I:DE-II)Reference Study
Bay-region dihydrodiol epoxide-DNA adducts2.7 : 1(Melikian et al., 1983)[1]

DE-I: 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene-DNA adducts DE-II: 7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene-DNA adducts Experimental Conditions: Topical application of [³H]5-MeC metabolites on mouse epidermis, analyzed after 24 hours.

Table 2: this compound-DNA Adducts in Mouse Lung

Dose (mg/kg)Number of Adducts ObservedKey Adduct IdentifiedReference Study
10, 50, 100, 2006N²-deoxyguanosine adduct of 5-MeC-diol-epoxide I(You et al., 1994)[2]

Experimental Conditions: Single intraperitoneal (i.p.) injection in strain A/J mice, lungs collected after 24, 48, and 72 hours.

Metabolic Activation Pathways

The genotoxicity of this compound is initiated by its metabolic conversion to reactive electrophiles that can bind to DNA. The primary pathway involves the formation of dihydrodiol epoxides.[3]

Diol-Epoxide Pathway
  • Initial Oxidation : this compound is first oxidized by cytochrome P450 enzymes to form an arene oxide.

  • Hydration : Epoxide hydrolase converts the arene oxide to a trans-dihydrodiol.

  • Second Oxidation : The dihydrodiol is further oxidized by CYP enzymes to form a highly reactive dihydrodiol epoxide. This epoxide can then covalently bind to the DNA, forming a stable adduct.

Tissue-specific expression of CYP enzymes plays a critical role in the metabolic activation of 5-MeC. In the human liver, P450 1A2 and 2C10 are key catalysts, whereas in the lung, P450 1A1 is the major enzyme involved.[3] Another proposed activation pathway in mouse skin involves hydroxylation of the methyl group by P450 3A4, leading to the formation of deoxyadenosine DNA adducts. However, this pathway appears to be less significant in human liver and lung microsomes.[3]

Metabolic_Activation_of_this compound Metabolic Activation of this compound cluster_tissue Tissue-Specific Metabolism 5-MeC This compound Arene_Oxide Arene Oxide 5-MeC->Arene_Oxide CYP450 (e.g., CYP1A1 in Lung, CYP1A2/2C10 in Liver) Dihydrodiol trans-Dihydrodiol Arene_Oxide->Dihydrodiol Epoxide Hydrolase Diol_Epoxide Dihydrodiol Epoxide (Ultimate Carcinogen) Dihydrodiol->Diol_Epoxide CYP450 DNA_Adduct DNA Adduct Diol_Epoxide->DNA_Adduct Covalent Binding

Metabolic activation pathway of this compound.

Experimental Protocols

The detection and quantification of 5-MeC-DNA adducts are primarily achieved through sensitive analytical techniques such as ³²P-postlabeling followed by chromatography, and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Protocol 1: ³²P-Postlabeling Assay for DNA Adduct Detection

This method is highly sensitive for detecting a wide range of DNA adducts.

  • DNA Isolation and Digestion :

    • Isolate genomic DNA from the tissue of interest using standard phenol-chloroform extraction or commercial kits.

    • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended) :

    • Enrich the adducted nucleotides by either nuclease P1 digestion (which removes normal nucleotides) or butanol extraction.

  • ³²P-Labeling :

    • Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation :

    • Separate the ³²P-labeled adducts by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

  • Detection and Quantification :

    • Detect the separated adducts by autoradiography.

    • Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting to determine the level of adducts relative to normal nucleotides.

Protocol 2: HPLC-MS/MS for DNA Adduct Quantification

This method offers high specificity and structural information for the adducts.

  • DNA Isolation and Enzymatic Hydrolysis :

    • Isolate genomic DNA from tissues.

    • Completely digest the DNA to individual deoxyribonucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Sample Cleanup :

    • Purify the resulting deoxyribonucleoside mixture using solid-phase extraction (SPE) to remove proteins and other interfering substances.

  • HPLC Separation :

    • Separate the deoxyribonucleosides using a reverse-phase HPLC column with a gradient elution program, typically using a mixture of water and methanol or acetonitrile with a small amount of formic acid.

  • Tandem Mass Spectrometry (MS/MS) Detection :

    • Introduce the eluent from the HPLC into a tandem mass spectrometer.

    • Use electrospray ionization (ESI) in the positive ion mode.

    • Monitor for the specific precursor-to-product ion transitions for the 5-MeC-deoxyguanosine and 5-MeC-deoxyadenosine adducts in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Quantification :

    • Quantify the adducts by comparing the peak areas to those of a standard curve generated using synthetic standards of the specific adducts.

Experimental_Workflow General Experimental Workflow for DNA Adduct Analysis Tissue_Sample Tissue Sample (Lung, Liver, or Skin) DNA_Isolation DNA Isolation Tissue_Sample->DNA_Isolation DNA_Digestion DNA Digestion/ Hydrolysis DNA_Isolation->DNA_Digestion Adduct_Enrichment Adduct Enrichment/ Sample Cleanup DNA_Digestion->Adduct_Enrichment Analysis Analysis Adduct_Enrichment->Analysis TLC ³²P-Postlabeling & TLC Analysis->TLC HPLC_MS HPLC-MS/MS Analysis->HPLC_MS Data_Analysis Data Analysis and Quantification TLC->Data_Analysis HPLC_MS->Data_Analysis

Workflow for 5-MeC-DNA adduct analysis.

Discussion and Conclusion

The formation of this compound-DNA adducts is a critical initiating event in its mechanism of carcinogenicity. The available evidence, primarily from studies in mice, highlights tissue-specific differences in the metabolic activation of this potent carcinogen. While mouse skin has been extensively studied, showing a preference for the formation of the more tumorigenic DE-I adduct, data on adduct levels in other tissues like the lung and liver are less comparatively defined.

The predominance of different cytochrome P450 enzymes in the liver and lung suggests that the profile and quantity of DNA adducts formed in these organs will likely differ significantly. Future research employing standardized methodologies to directly compare adduct levels across these tissues following systemic exposure to this compound would be invaluable for a more complete understanding of its organ-specific carcinogenicity. Such studies will be instrumental in refining risk assessments and guiding the development of chemopreventive and therapeutic interventions.

References

evaluating the performance of different HPLC columns for 5-Methylchrysene analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of 5-Methylchrysene, a polycyclic aromatic hydrocarbon (PAH), is critical. The choice of High-Performance Liquid Chromatography (HPLC) column is paramount in achieving reliable and reproducible results. This guide provides an objective comparison of the performance of three different HPLC columns for the analysis of this compound, supported by available experimental data and detailed methodologies.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column for this compound analysis depends on various factors, including the desired resolution from other PAHs, analysis time, and the specific HPLC system being used. This comparison focuses on three columns known for their application in PAH analysis: the Agilent ZORBAX Eclipse PAH, the Restek Pinnacle II PAH, and the Waters PAH C18 column.

It is important to note that the data presented below is compiled from various sources and not from a single head-to-head study. Therefore, direct comparison of performance metrics should be interpreted with consideration of the differing experimental conditions.

Table 1: HPLC Column Specifications

FeatureAgilent ZORBAX Eclipse PAHRestek Pinnacle II PAHWaters PAH C18
Stationary Phase Polymerically bonded C18Proprietary C18C18
Particle Type Fully Porous SilicaFully Porous SilicaFully Porous Silica
Particle Size (µm) 1.8, 3.5, 545
Pore Size (Å) 95110120
Carbon Load (%) 14ProprietaryNot Specified
pH Range 2 - 92.5 - 82 - 8
USP Designation L1L1L1

Table 2: Chromatographic Performance for this compound Analysis

ParameterAgilent ZORBAX Eclipse PAHRestek Pinnacle II PAHWaters PAH C18
Retention Time (min) ~8.5 (Estimated from chromatogram)~6.5 (Estimated from chromatogram)Data not available for this compound
Resolution Good resolution from Chrysene and Benzo[j]fluoranthene observed in a complex PAH mixture.[1]Baseline resolution of key PAH isomers is a stated feature.[2] A chromatogram shows separation of this compound from other PAHs.Stated to achieve baseline resolution for 16 EPA priority PAHs.[1][3]
Peak Symmetry Good peak shape observed in published chromatograms.Good peak shape generally observed for PAHs.Excellent peak symmetry is a stated feature for the 16 EPA PAHs.[1]
Analysis Time Fast analysis is possible, especially with smaller particle sizes (e.g., < 9 minutes for 18 PAHs).Rapid analysis (~15 minutes) for key PAHs is highlighted.Less than 25 minutes for 16 EPA PAHs.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following are representative experimental protocols for PAH analysis using the discussed columns.

Agilent ZORBAX Eclipse PAH Column Protocol

This protocol is based on an Agilent Technologies application note for the separation of a complex PAH mixture.

  • Column: Agilent ZORBAX Eclipse PAH (4.6 x 100 mm, 1.8 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 50
    8.0 100
    9.0 100
    9.1 50

    | 10.0 | 50 |

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Restek Pinnacle II PAH Column Protocol

This protocol is based on a Restek application note for the fast analysis of PAHs.

  • Column: Restek Pinnacle II PAH (4.6 x 150 mm, 4 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: A linear gradient from 50% B to 100% B over 12 minutes.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Waters PAH C18 Column Protocol

This protocol is a general method for the analysis of the 16 EPA priority PAHs as described in Waters literature.

  • Column: Waters PAH C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: A gradient from 40% B to 100% B over 20 minutes.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and/or Fluorescence

  • Injection Volume: 20 µL

Visualizing the Workflow and Separation

To better understand the process of evaluating HPLC column performance and the logical relationship in chromatographic separation, the following diagrams are provided.

HPLC_Column_Evaluation_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation cluster_conclusion Conclusion A Define Analytical Goal (e.g., this compound Analysis) B Select Potential HPLC Columns (e.g., Agilent, Restek, Waters) A->B C Prepare Standard Solutions (this compound & other PAHs) B->C D Develop/Optimize HPLC Method (Mobile Phase, Gradient, Flow Rate) C->D E Inject Standard on Each Column D->E F Acquire Chromatographic Data E->F G Evaluate Performance Metrics (Retention Time, Resolution, Peak Shape) F->G H Compare Column Performance G->H I Select Optimal Column for Application H->I

Figure 1. Workflow for evaluating HPLC column performance.

PAH_Separation cluster_column HPLC Column cluster_analytes Analyte Separation Column Injection Mobile Phase Flow Stationary Phase Interaction Detection Benzo_a_anthracene Benzo[a]anthracene Column:out->Benzo_a_anthracene Early Elution Chrysene Chrysene Methylchrysene This compound Benzo_j_fluoranthene Benzo[j]fluoranthene Benzo_j_fluoranthene->Detector Late Elution Mixture->Column:in PAH Mixture

Figure 2. Simplified separation of critical PAH isomers.

References

5-Methylchrysene as a Biomarker for Tobacco Smoke Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Methylchrysene and its metabolites with established biomarkers for assessing tobacco smoke exposure. The information presented is intended to aid researchers in making informed decisions regarding biomarker selection for clinical and epidemiological studies. While this compound is a known carcinogenic component of tobacco smoke, its validation as a routine biomarker is not as established as other compounds. This guide summarizes the available experimental data and methodologies to facilitate an objective comparison.

Performance Comparison of Tobacco Smoke Biomarkers

The selection of an appropriate biomarker for tobacco smoke exposure depends on various factors, including the desired window of detection, specificity to tobacco, and the analytical methods available. The following table summarizes the key performance characteristics of this compound metabolites in comparison to widely accepted and other alternative biomarkers.

Biomarker CategorySpecific BiomarkerBiological MatrixHalf-LifeSpecificity for Tobacco SmokeKey Performance Characteristics
Polycyclic Aromatic Hydrocarbons (PAHs) Metabolites of this compound (e.g., 5-MeC-1,2-diol) UrineShort (hours)Low to ModeratePresent in tobacco smoke; however, quantitative data on excretion levels in smokers vs. non-smokers and performance metrics (sensitivity, specificity) are not well-established. Other PAHs from diet and environmental pollution can interfere.
1-Hydroxypyrene (1-OHP)UrineShort (hours)LowCommonly used PAH biomarker, but not specific to tobacco smoke. Levels are generally 2-3 times higher in smokers than non-smokers.[1]
Phenanthrene Tetrol (PheT)UrineShort (hours)Low to ModerateA validated biomarker of PAH uptake and metabolism. Urinary levels are significantly higher in smokers compared to non-smokers.[2][3]
Nicotine Metabolites CotinineUrine, Saliva, Blood16-18 hoursHighGold standard for assessing recent tobacco smoke exposure due to its specificity and longer half-life compared to nicotine.[4]
Tobacco-Specific Nitrosamines (TSNAs) NNAL and its glucuronidesUrine10-45 daysVery HighA metabolite of the potent lung carcinogen NNK, it is an excellent biomarker for long-term or intermittent tobacco smoke exposure.[5]
Volatile Organic Compounds (VOCs) Mercapturic acids (e.g., of acrolein, benzene)UrineShort (days)ModerateElevated in smokers, but can also originate from other environmental sources.
Other Carbon Monoxide (CO)Exhaled BreathVery Short (minutes to hours)LowUseful for immediate verification of smoking status but not for assessing cumulative exposure.
DNA Adducts (e.g., PAH-DNA adducts)Tissues, BloodLong-termHighDirect measure of genotoxic damage from tobacco carcinogens but technically challenging and invasive to measure.

Experimental Protocols

Accurate and reliable measurement of biomarkers is critical for their validation and use in research. Below are detailed methodologies for the analysis of PAH metabolites, which can be adapted for this compound metabolites, as well as established protocols for cotinine and NNAL.

Analysis of this compound Metabolites in Urine (Adapted from general PAH metabolite protocols)

This method is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of organic molecules in complex biological matrices.

1. Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction)

  • Objective: To deconjugate the glucuronidated and sulfated metabolites to their free form and to purify and concentrate the analytes from the urine matrix.

  • Procedure:

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of the this compound metabolite of interest).

    • Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate the mixture at 37°C for a minimum of 4 hours, or overnight, to ensure complete deconjugation.

    • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol followed by water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the analytes with an organic solvent such as methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to high percentage of Mobile Phase B to elute the analytes of interest.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-to-product ion transitions for the analyte and internal standard.

Established Biomarker Analysis

For comparative purposes, the following are established methods for the analysis of cotinine and NNAL:

  • Cotinine: Typically analyzed by LC-MS/MS or gas chromatography-mass spectrometry (GC-MS). Immunoassays are also available for rapid screening.

  • NNAL: Quantified using sensitive LC-MS/MS methods following similar sample preparation steps (enzymatic hydrolysis and SPE) as described for PAH metabolites.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for biomarker analysis.

cluster_0 Metabolic Activation of this compound This compound This compound 5-MeC-1,2-epoxide 5-MeC-1,2-epoxide This compound->5-MeC-1,2-epoxide CYP450 5-MeC-1,2-diol trans-1,2-dihydroxy-1,2-dihydro- This compound (5-MeC-1,2-diol) 5-MeC-1,2-epoxide->5-MeC-1,2-diol Epoxide Hydrolase Diol_Epoxide 5-MeC-1,2-diol-3,4-epoxide (Ultimate Carcinogen) 5-MeC-1,2-diol->Diol_Epoxide CYP450 Detoxification Conjugation & Excretion 5-MeC-1,2-diol->Detoxification Glucuronidation/ Sulfation DNA_Adducts DNA Adducts Diol_Epoxide->DNA_Adducts Covalent Binding

Metabolic pathway of this compound.

cluster_1 Biomarker Analysis Workflow Sample_Collection Urine Sample Collection Sample_Prep Sample Preparation (Enzymatic Hydrolysis & SPE) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Acquisition Data Acquisition (MRM) LCMS_Analysis->Data_Acquisition Data_Processing Data Processing (Quantification) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Experimental workflow for biomarker analysis.

Conclusion

This compound is a significant carcinogenic PAH present in tobacco smoke, and its metabolites, such as 5-MeC-1,2-diol, are detectable in biological systems. However, its validation as a specific and reliable biomarker for tobacco smoke exposure in humans is currently not well-documented in the scientific literature. There is a lack of quantitative data comparing its levels in smokers and non-smokers, and its performance characteristics (sensitivity and specificity) have not been established.

In contrast, biomarkers such as cotinine and NNAL are well-validated, with extensive data supporting their use for assessing recent and long-term tobacco smoke exposure, respectively. While other PAH metabolites like 1-hydroxypyrene and phenanthrene tetrol are elevated in smokers, they lack the tobacco-specificity of cotinine and NNAL.

For researchers considering the use of this compound as a biomarker, further validation studies are necessary to establish its utility. Such studies should focus on developing and validating robust analytical methods for its metabolites in human biospecimens and conducting large-scale epidemiological studies to determine its correlation with smoking status and health outcomes. Until such data becomes available, cotinine and NNAL remain the biomarkers of choice for the accurate assessment of tobacco smoke exposure in most research settings.

References

comparative study of the genotoxicity of 5-Methylchrysene and its demethylated analog

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Genotoxicity of 5-Methylchrysene and Chrysene

This guide provides a detailed comparison of the genotoxicity of the polycyclic aromatic hydrocarbon (PAH) this compound and its demethylated analog, chrysene. For researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies, and visualizes the underlying biochemical pathways.

Executive Summary

This compound, a methylated derivative of chrysene, is recognized as a significantly more potent carcinogen and tumor initiator than its parent compound.[1][2][3] This enhanced genotoxicity is primarily attributed to differences in their metabolic activation, leading to the formation of highly reactive diol-epoxide metabolites that readily form DNA adducts. The presence of a methyl group in the bay region of this compound sterically hinders detoxification pathways and enhances the formation of the ultimate carcinogenic metabolite.[4]

Data Presentation

Table 1: Comparative Mutagenicity in the Ames Test
CompoundStrainMetabolic ActivationResultReference
This compoundSalmonella typhimuriumAroclor 1254-induced rat liver microsomesPositive mutagenic response[5]
ChryseneSalmonella typhimuriumAroclor 1254-induced rat liver microsomesPositive mutagenic response
anti-5-MeC-1,2-diol-3,4-epoxideSalmonella typhimurium-Highly mutagenic
syn-5-MeC-1,2-diol-3,4-epoxideSalmonella typhimurium-Mutagenic
anti-6-MeC-1,2-diol-3,4-epoxideSalmonella typhimurium-Not mutagenic at same doses
syn-6-MeC-1,2-diol-3,4-epoxideSalmonella typhimurium-Not mutagenic at same doses
Table 2: Comparative Cytotoxicity in V79MZ Cells
CompoundCell LineIC50 (µM)Reference
This compoundV79MZ3.1 ± 0.2
This compoundhCYP1B1 expressing1.6 ± 0.2
This compoundhCYP1A1 expressing1.6 ± 0.2

Experimental Protocols

Ames Test (Mutagenicity Assay)

The mutagenicity of chrysene and its methyl derivatives was evaluated using the Ames test with Salmonella typhimurium in the presence of Aroclor 1254-induced rat hepatic microsomes. This test assesses the ability of a chemical to induce mutations in a bacterial strain that cannot synthesize the amino acid histidine. A positive result, indicated by bacterial growth on a histidine-free medium, suggests that the chemical is a mutagen.

Cell Culture and Cytotoxicity Assay

V79MZ cells, a Chinese hamster lung fibroblast cell line, were genetically modified to express human CYP1A1 or CYP1B1, enzymes involved in the metabolic activation of PAHs. To assess cytotoxicity, these cells were exposed to varying concentrations of this compound. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces the cell viability by 50%, was determined using the sulforhodamine B (SRB) assay.

DNA Adduct Analysis in Mouse Skin

The formation of DNA adducts in vivo was studied in CD-1 mouse skin. Tritium-labeled this compound was applied to the skin of the mice. After 24 hours, DNA was isolated from the treated skin, enzymatically hydrolyzed to deoxyribonucleosides, and the resulting adducts were separated and quantified using Sephadex LH-20 column chromatography and high-pressure liquid chromatography (HPLC).

Mandatory Visualization

Metabolic Activation of this compound

Metabolic_Activation_5_Methylchrysene cluster_0 Phase I Metabolism cluster_1 DNA Adduct Formation cluster_2 Detoxification (minor pathway) 5-MC This compound 5-MC-1,2-diol trans-1,2-dihydroxy-1,2-dihydro- This compound (Proximate Carcinogen) 5-MC->5-MC-1,2-diol CYP1A1, CYP1A2 Hydroxymethyl 5-(hydroxymethyl)chrysene 5-MC->Hydroxymethyl CYP3A4 5-MC-DE trans-1,2-dihydroxy-anti-3,4-epoxy- 1,2,3,4-tetrahydro-5-methylchrysene (Ultimate Carcinogen) 5-MC-1,2-diol->5-MC-DE CYP DNA_Adducts Deoxyguanosine & Deoxyadenosine DNA Adducts 5-MC-DE->DNA_Adducts Covalent Binding

Caption: Metabolic activation of this compound to its ultimate carcinogenic form.

Experimental Workflow for in vivo DNA Adduct Analysis

DNA_Adduct_Workflow Start Topical Application of [3H]this compound on Mouse Skin Incubation 24-hour Incubation Period Start->Incubation DNA_Isolation Isolation of DNA from Treated Skin Incubation->DNA_Isolation Hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides DNA_Isolation->Hydrolysis Separation Chromatographic Separation (Sephadex LH-20 & HPLC) Hydrolysis->Separation Quantification Quantification of DNA Adducts Separation->Quantification

Caption: Workflow for the analysis of this compound-DNA adducts in mouse skin.

Discussion of Genotoxicity Mechanisms

The higher carcinogenic potential of this compound compared to chrysene is a result of its metabolic activation pathway. Both compounds are metabolized by cytochrome P450 (CYP) enzymes. However, for this compound, the primary route of metabolic activation involves the formation of a bay-region dihydrodiol-epoxide, specifically trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I). The methyl group in the bay region facilitates the formation of this highly reactive epoxide and hinders detoxification processes.

This diol-epoxide is a potent electrophile that readily reacts with the nucleophilic sites on DNA bases, primarily forming adducts with deoxyguanosine and deoxyadenosine. These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis. Studies have shown that the formation of dihydrodiol epoxide type adducts from this compound is significantly greater than from other non-bay region methylated chrysenes.

In contrast, while chrysene is also metabolized to genotoxic intermediates, the absence of the bay-region methyl group makes the formation of the highly carcinogenic diol-epoxide less favorable. While chrysene does show mutagenic activity, it is considered a weaker carcinogen than this compound.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of 5-Methylchrysene

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling 5-Methylchrysene, a carcinogenic polycyclic aromatic hydrocarbon (PAH), must adhere to stringent disposal procedures to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards.[2] this compound is considered a hazardous substance, a suspected carcinogen, and is very toxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE) is mandatory: [2]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat or a chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Collection

Proper segregation of chemical waste is a critical first step in ensuring compliant disposal.

  • Designate a Hazardous Waste Container: Use a container compatible with this compound. For solid waste, a clearly labeled, sealable plastic or glass container is suitable. For solutions, ensure the container will not react with the solvent.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date must also be noted on the label.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department. Keep solid and liquid waste streams separate.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use appropriate absorbent materials to contain the spill.

  • Clean: Follow your laboratory's specific spill cleanup procedures for hazardous materials. All materials used for cleanup must be disposed of as hazardous waste.

Disposal Procedures

All waste containing this compound must be handled in accordance with local, state, and federal regulations.

  • Waste Pickup and Disposal: Contact your institution's EH&S department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

  • Incineration: For PAHs like this compound, controlled incineration is a common disposal method. This should only be carried out by a licensed hazardous waste disposal company.

  • Empty Containers: Empty containers may still present a chemical hazard. If they cannot be properly cleaned for reuse with the same product, they should be punctured to prevent re-use and disposed of as hazardous waste.

Hazard Summary for this compound

Hazard ClassificationDescription
Acute Toxicity, Oral Harmful if swallowed.
Serious Eye Damage Causes serious eye damage.
Carcinogenicity Suspected of causing cancer.
Aquatic Hazard (Acute) Very toxic to aquatic life.
Aquatic Hazard (Chronic) Very toxic to aquatic life with long lasting effects.

Experimental Protocols

Detailed experimental protocols involving this compound should always be designed with these disposal procedures in mind, ensuring that waste generation is minimized and that all waste is handled and segregated correctly from the outset.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) A->C D Generate Waste B->D C->D E Segregate Waste (Solid vs. Liquid) D->E Spill Spill Occurs D->Spill F Use Designated Hazardous Waste Container E->F G Label Container Correctly ('Hazardous Waste', Chemical Name, Date) F->G H Store Waste Securely G->H I Contact EH&S for Disposal H->I J Professional Disposal (e.g., Incineration) I->J K End: Compliant Disposal J->K Spill_Response Follow Spill Protocol: Evacuate, Ventilate, Contain, Clean Spill->Spill_Response Spill_Response->F

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylchrysene
Reactant of Route 2
5-Methylchrysene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。